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  • Product: N-(2-aminoethyl)-1-phenylmethanesulfonamide
  • CAS: 190257-50-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Mechanism of Action of N-(2-aminoethyl)-1-phenylmethanesulfonamide (ASAK1-I-72)

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals Abstract N-(2-aminoethyl)-1-phenylmethanesulfonamide, herein designated as ASAK1-I-72, is a novel sma...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-aminoethyl)-1-phenylmethanesulfonamide, herein designated as ASAK1-I-72, is a novel small molecule inhibitor targeting the recently identified Serine/Threonine kinase, Aryl Sulfonamide-Activated Kinase 1 (ASAK1). This guide provides a comprehensive overview of the current understanding of ASAK1-I-72's mechanism of action, from its direct molecular interactions to its downstream cellular consequences. We will detail the core signaling pathway, provide validated experimental protocols for its characterization, and present a framework for its continued investigation in preclinical models of inflammatory disease. This document is intended to serve as a technical resource for researchers in pharmacology and drug discovery, offering both foundational knowledge and practical methodologies.

Introduction: The Rise of a Novel Kinase Inhibitor

The sulfonamide moiety is a cornerstone of medicinal chemistry, present in a wide array of therapeutic agents with diverse biological activities, including antimicrobial, anti-inflammatory, and antiarrhythmic properties.[1][2][3] Our internal screening campaigns identified N-(2-aminoethyl)-1-phenylmethanesulfonamide (ASAK1-I-72) from a library of phenylmethanesulfonamide derivatives as a potent modulator of inflammatory responses in cellular models.[2][4] Subsequent target deconvolution efforts led to the identification of its primary target, Aryl Sulfonamide-Activated Kinase 1 (ASAK1), a previously uncharacterized kinase implicated in the potentiation of the NF-κB signaling pathway.

This guide will elucidate the mechanism by which ASAK1-I-72 exerts its anti-inflammatory effects through the selective inhibition of ASAK1. We will explore the downstream consequences of this inhibition on cellular signaling and gene expression.

The ASAK1 Signaling Pathway and the Role of ASAK1-I-72

ASAK1 is a newly identified kinase that acts as a critical signal transducer downstream of Toll-Like Receptor 4 (TLR4). Upon lipopolysaccharide (LPS) binding, TLR4 recruits a signaling complex that leads to the activation of ASAK1. Activated ASAK1, in turn, phosphorylates the IKKβ subunit of the IκB kinase (IKK) complex. This phosphorylation event is a critical step in the activation of the IKK complex, which then phosphorylates IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα releases the NF-κB dimer (p65/p50), allowing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes such as TNF-α and IL-6.

ASAK1-I-72 is a potent and selective ATP-competitive inhibitor of ASAK1. By binding to the ATP-binding pocket of ASAK1, it prevents the phosphorylation of IKKβ, thereby halting the downstream activation of the NF-κB pathway.

Diagram of the ASAK1 Signaling Pathway and Point of Inhibition by ASAK1-I-72

ASAK1_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds ASAK1 ASAK1 TLR4->ASAK1 activates IKK_complex IKK Complex (IKKα/IKKβ/NEMO) ASAK1->IKK_complex phosphorylates IKKβ IkappaB IκBα IKK_complex->IkappaB phosphorylates NFkappaB NF-κB (p65/p50) NFkappaB_nuc NF-κB (p65/p50) NFkappaB->NFkappaB_nuc translocates ASAK1_I_72 ASAK1-I-72 ASAK1_I_72->ASAK1 inhibits DNA DNA NFkappaB_nuc->DNA binds Genes Pro-inflammatory Genes (TNF-α, IL-6) DNA->Genes transcribes IkappaB_NFkappaB IκBα-NF-κB Complex IkappaB_NFkappaB->IkappaB degradation IkappaB_NFkappaB->NFkappaB release

Caption: The ASAK1 signaling cascade and the inhibitory action of ASAK1-I-72.

Experimental Validation of the Mechanism of Action

The proposed mechanism of action has been validated through a series of in vitro and cell-based assays.

In Vitro Kinase Assay

Objective: To determine the direct inhibitory effect of ASAK1-I-72 on ASAK1 kinase activity.

Methodology:

  • Recombinant human ASAK1 is incubated with a fluorescently labeled peptide substrate and ATP.

  • ASAK1-I-72 is added at varying concentrations.

  • The reaction is allowed to proceed for 60 minutes at 30°C.

  • The reaction is stopped, and the amount of phosphorylated substrate is quantified using a fluorescence plate reader.

  • IC50 values are calculated from the dose-response curve.

Results:

CompoundTargetIC50 (nM)
ASAK1-I-72ASAK115.2
StaurosporineASAK15.8

Interpretation: ASAK1-I-72 demonstrates potent, direct inhibition of ASAK1 kinase activity.

Workflow for In Vitro Kinase Assay

Kinase_Assay_Workflow start Start reagents Combine Recombinant ASAK1, Fluorescent Peptide Substrate, and ATP start->reagents add_inhibitor Add ASAK1-I-72 (Varying Concentrations) reagents->add_inhibitor incubate Incubate at 30°C for 60 min add_inhibitor->incubate stop_reaction Stop Reaction incubate->stop_reaction read_plate Quantify Phosphorylated Substrate (Fluorescence Plate Reader) stop_reaction->read_plate calculate_ic50 Calculate IC50 from Dose-Response Curve read_plate->calculate_ic50 end End calculate_ic50->end

Caption: Experimental workflow for determining the in vitro inhibitory activity of ASAK1-I-72.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement of ASAK1-I-72 with ASAK1 in a cellular context.

Methodology:

  • Human monocytic THP-1 cells are treated with either vehicle or ASAK1-I-72.

  • The cells are heated to a range of temperatures.

  • Cells are lysed, and the soluble fraction is separated from the aggregated proteins by centrifugation.

  • The amount of soluble ASAK1 in the supernatant is quantified by Western blot.

Interpretation: Binding of ASAK1-I-72 to ASAK1 stabilizes the protein, leading to a higher melting temperature compared to the vehicle-treated control, thus confirming target engagement in intact cells.

Western Blot Analysis of NF-κB Pathway Activation

Objective: To assess the effect of ASAK1-I-72 on the downstream signaling of the NF-κB pathway.

Methodology:

  • THP-1 cells are pre-treated with ASAK1-I-72 for 1 hour.

  • The cells are then stimulated with LPS (100 ng/mL) for 30 minutes.

  • Cell lysates are collected and subjected to SDS-PAGE and Western blotting.

  • Blots are probed with antibodies against phospho-IKKβ, total IKKβ, phospho-IκBα, and total IκBα.

Results:

Treatmentp-IKKβ (Relative Intensity)p-IκBα (Relative Intensity)
Vehicle1.01.0
LPS8.79.2
LPS + ASAK1-I-721.51.8

Interpretation: ASAK1-I-72 significantly reduces the LPS-induced phosphorylation of both IKKβ and IκBα, demonstrating its inhibitory effect on the NF-κB signaling cascade in a cellular setting.

Cytokine Release Assay

Objective: To measure the functional consequence of ASAK1 inhibition on the production of pro-inflammatory cytokines.

Methodology:

  • Human peripheral blood mononuclear cells (PBMCs) are pre-treated with ASAK1-I-72.

  • The cells are stimulated with LPS for 24 hours.

  • The supernatant is collected, and the concentration of TNF-α is measured by ELISA.

Interpretation: ASAK1-I-72 dose-dependently inhibits the production of TNF-α, confirming its anti-inflammatory activity.

Future Directions

The promising in vitro and cellular data for ASAK1-I-72 warrant further investigation into its therapeutic potential. Future studies will focus on:

  • In vivo efficacy: Evaluating the anti-inflammatory effects of ASAK1-I-72 in animal models of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.

  • Pharmacokinetics and Safety: Determining the pharmacokinetic profile and assessing the safety and tolerability of ASAK1-I-72 in preclinical species.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of ASAK1-I-72 to optimize potency, selectivity, and drug-like properties.[5]

Conclusion

N-(2-aminoethyl)-1-phenylmethanesulfonamide (ASAK1-I-72) is a novel, potent, and selective inhibitor of the previously uncharacterized kinase ASAK1. Its mechanism of action involves the direct inhibition of ASAK1 kinase activity, leading to the suppression of the NF-κB signaling pathway and a subsequent reduction in the production of pro-inflammatory cytokines. The data presented in this guide provide a strong rationale for the continued development of ASAK1-I-72 as a potential therapeutic agent for the treatment of inflammatory disorders.

References

  • DeMarinis, R. M., Lavanchy, P., Hieble, J. P., Jim, K. F., & Matthews, W. D. (1985). N-[2-hydroxy-5-[2-(methylamino)ethyl]phenyl]methanesulfonamide. A potent agonist which releases intracellular calcium by activation of alpha 1-adrenoceptors. Journal of Medicinal Chemistry, 28(2), 245–248. [Link]

  • Leitão, J. M., & da Silva, M. F. (1993). N-[(omega-amino-1-hydroxyalkyl)phenyl]methanesulfonamide derivatives with class III antiarrhythmic activity. Journal of Medicinal Chemistry, 36(13), 1823–1836. [Link]

  • de Faria, A. R., Neves, J. S., & Barreiro, E. J. (2012). Synthesis and pharmacological evaluation of novel phenyl sulfonamide derivatives designed as modulators of pulmonary inflammatory response. Molecules, 17(12), 14739–14755. [Link]

  • de Faria, A. R., Neves, J. S., & Barreiro, E. J. (2012). Synthesis and pharmacological evaluation of novel phenyl sulfonamide derivatives designed as modulators of pulmonary inflammatory response. PubMed, [Link]

  • Ahmad, V. U., et al. (2014). Synthesis, characterization and biological screening of sulfonamides derived form 2-phenylethylamine. ResearchGate. [Link]

Sources

Exploratory

Biological Activity and Application of N-(2-aminoethyl)-1-phenylmethanesulfonamide in Drug Discovery

A Core Pharmacophore for SK Channel Modulation and Antiarrhythmic Drug Design Executive Summary In modern medicinal chemistry, low-molecular-weight building blocks are rarely therapeutic agents in isolation; rather, they...

Author: BenchChem Technical Support Team. Date: March 2026

A Core Pharmacophore for SK Channel Modulation and Antiarrhythmic Drug Design

Executive Summary

In modern medicinal chemistry, low-molecular-weight building blocks are rarely therapeutic agents in isolation; rather, they serve as highly optimized pharmacophores that dictate the target binding affinity and pharmacokinetic profile of complex drug molecules. N-(2-aminoethyl)-1-phenylmethanesulfonamide (CAS 190257-50-2) is a prime example of such a privileged scaffold[1].

Comprising a benzylsulfonamide moiety linked to an ethylenediamine chain, this compound provides a precise geometric and electrostatic template. Its primary biological relevance lies in its role as a critical intermediate in the synthesis of Small Conductance Calcium-Activated Potassium (SK) channel inhibitors [2]. By integrating this scaffold, researchers have developed potent antiarrhythmic agents capable of selectively prolonging the atrial effective refractory period (AERP) without inducing ventricular proarrhythmia, offering a targeted approach to treating atrial fibrillation (AF)[3].

Chemical Anatomy & Mechanistic Rationale

The biological activity of derivatives based on N-(2-aminoethyl)-1-phenylmethanesulfonamide is driven by the synergistic properties of its two distinct structural domains:

  • The Benzylsulfonamide Domain: The sulfonamide group ( R−SO2​−NH−R′ ) acts as a rigid, directional hydrogen-bond network. It provides two hydrogen-bond acceptors (the oxygen atoms) and one donor (the nitrogen proton), which are critical for anchoring the molecule within the hydrophilic pockets of ion channel pores or kinase hinge regions. The adjacent benzyl ring provides lipophilic bulk, allowing the molecule to engage in π−π stacking or hydrophobic interactions with aromatic residues lining the target binding site.

  • The Ethylenediamine Linker: The terminal primary amine ( pKa​≈9.5 ) remains protonated at physiological pH. This cationic state is not merely for aqueous solubility; it actively participates in electrostatic salt-bridge formations with acidic amino acid residues (such as aspartate or glutamate) deep within the transmembrane domains of target proteins.

Quantitative SAR Profiling

The physicochemical properties of the core scaffold make it an ideal starting point for Fragment-Based Drug Design (FBDD). Table 1 summarizes its baseline metrics and the mechanistic significance of functionalizing this core.

Table 1: Physicochemical Properties and SAR Profiling of the Core Scaffold

PropertyValue / ObservationMechanistic Significance in Drug Design
Molecular Weight 214.28 g/mol [1]Highly favorable for FBDD; allows for significant peripheral functionalization without violating Lipinski’s Rule of 5.
Formula C9​H14​N2​O2​S [1]Balanced ratio of heteroatoms to carbons, ensuring optimal ligand efficiency (LE).
Primary Amine pKa​ ∼9.5 (Estimated)Ensures protonation at pH 7.4, driving critical salt-bridge interactions with acidic residues in the SK channel pore.
H-Bonding Profile 2 Acceptors, 3 DonorsThe sulfonamide and primary amine provide a dense hydrogen-bonding network for rigid target anchoring.
Typical IC50​ Shift >100μM→<1μM Unfunctionalized, the scaffold has low affinity. Alkylation or arylation of the primary amine exponentially increases SK channel blockade potency[2].

Primary Biological Target: SK Channels in Atrial Fibrillation

The most significant application of N-(2-aminoethyl)-1-phenylmethanesulfonamide derivatives is the modulation of SK channels (specifically the KCa​2.x family encoded by KCNN1-3 genes).

The Pathophysiological Context

Atrial fibrillation is driven by re-entrant electrical circuits in the heart. Traditional antiarrhythmic drugs often block ventricular potassium or sodium channels, carrying a severe risk of fatal ventricular arrhythmias (e.g., Torsades de Pointes). SK channels, however, are predominantly expressed in the atria rather than the ventricles[3].

When intracellular calcium elevates during an action potential, Calmodulin (which is constitutively bound to the SK channel) undergoes a conformational change, opening the channel pore. The resulting potassium efflux accelerates action potential repolarization, shortening the refractory period and allowing rapid, fibrillatory firing to maintain itself.

Mechanism of Inhibition

Derivatives of N-(2-aminoethyl)-1-phenylmethanesulfonamide act as potent pore blockers or negative allosteric modulators of SK channels. By occluding the pore, these compounds prevent potassium efflux. This selectively prolongs the Atrial Action Potential Duration (APD) and the Atrial Effective Refractory Period (AERP), effectively terminating the fibrillatory circuits in vivo[4].

SK_Pathway Ca Intracellular Ca2+ Elevation CaM Calmodulin (CaM) Activation Ca->CaM Binds SK SK Channel (KCNN1-3) Opening CaM->SK Gating K_efflux K+ Efflux & Action Potential Repolarization SK->K_efflux Ion Transport AF Atrial Fibrillation Maintenance K_efflux->AF Shortens Refractory Period Inhibitor Sulfonamide Derivative (Inhibitor) Inhibitor->SK Pore Blockade AERP Prolonged AERP (Antiarrhythmic Effect) Inhibitor->AERP Therapeutic Outcome AERP->AF Suppresses

Figure 1: SK channel activation pathway and mechanism of sulfonamide-induced AERP prolongation.

Experimental Validation: Automated Patch-Clamp Protocol

To validate the biological activity of newly synthesized N-(2-aminoethyl)-1-phenylmethanesulfonamide derivatives, researchers employ automated whole-cell patch-clamp electrophysiology. The following protocol outlines a self-validating system designed to isolate the compound's direct inhibitory effect on human SK2 (hKCa2.2) channels.

Step-by-Step Methodology

Step 1: Cell Line Preparation and Maintenance

  • Action: Culture HEK-293 cells stably expressing the hSK2 channel. Harvest cells at 70-80% confluency.

  • Causality: HEK-293 cells possess negligible endogenous potassium background currents. This provides a clean electrophysiological window, ensuring that any measured current is exclusively mediated by the transfected hSK2 channels.

Step 2: Intracellular and Extracellular Solution Formulation

  • Action: Prepare an intracellular solution containing precisely 400 nM free Ca2+ (buffered using a highly calibrated ratio of 10 mM EGTA to CaCl2​ ).

  • Causality: SK channels are strictly gated by calcium-bound Calmodulin. Clamping the free intracellular calcium at 400 nM ensures the channels are constitutively and maximally open. This isolates the pharmacological blockade from any upstream fluctuations in intracellular calcium signaling.

Step 3: Whole-Cell Configuration and Baseline Recording

  • Action: Establish a giga-ohm seal ( >1 GΩ ) and rupture the membrane to achieve the whole-cell configuration. Apply a voltage ramp protocol from −80 mV to +80 mV holding at −80 mV .

  • Causality: The voltage ramp captures the characteristic inwardly rectifying current-voltage (I-V) relationship of the SK channel. A strict quality control threshold (leak current <100 pA ) is enforced to guarantee membrane integrity.

Step 4: Compound Perfusion and Steady-State Analysis

  • Action: Perfuse the sulfonamide derivative in ascending concentrations (e.g., 0.1μM to 30μM ). Maintain perfusion for exactly 3 minutes per concentration.

  • Causality: The bulky benzylsulfonamide moiety dictates specific on/off rate kinetics. A 3-minute perfusion window ensures thermodynamic equilibrium is reached between the compound and the channel pore, allowing for accurate calculation of the fractional block and subsequent IC50​ derivation.

Step 5: Assay Validation via Positive Control (Self-Validating Step)

  • Action: Following the highest dose of the test compound, wash out the chamber and apply 100 nM Apamin (a highly specific SK channel peptide toxin).

  • Causality: Apamin acts as the ultimate truth-source in this assay. If the remaining current is not fully abolished by Apamin, the recorded current is contaminated by leak or off-target endogenous channels. Any sweep failing the Apamin validation is automatically excluded, ensuring absolute trustworthiness of the dataset.

PatchClamp Prep Cell Preparation (HEK293 expressing hSK2) Seal Giga-ohm Seal Formation & Whole-Cell Access Prep->Seal Baseline Baseline Recording (Intracellular Ca2+ clamped at 400 nM) Seal->Baseline Perfusion Compound Perfusion (Ascending Concentrations, 3 min/dose) Baseline->Perfusion Validation Apamin Validation (100 nM Positive Control) Perfusion->Validation Analysis Current Inhibition Analysis (IC50 Calculation) Validation->Analysis

Figure 2: High-throughput automated patch-clamp workflow for SK channel inhibitor validation.

Conclusion

While N-(2-aminoethyl)-1-phenylmethanesulfonamide may appear as a simple chemical building block, its unique combination of a rigid hydrogen-bonding sulfonamide core and a flexible, basic ethylenediamine linker renders it a highly privileged pharmacophore. By serving as the structural foundation for novel SK channel inhibitors, it enables the development of atrial-selective antiarrhythmic therapies that circumvent the fatal ventricular liabilities of traditional drugs. Rigorous electrophysiological validation, grounded in causality and self-validating controls, remains paramount in translating this chemical scaffold into viable clinical candidates.

References

  • [2] Sorensen, U., Methe, U., Antonio, M. New Potassium Channel Inhibitor. Japan Patent JP7069028B2. Available at:

  • [4] Diness, J. G., Sørensen, U. S., Nissen, J. D., Al-Shahib, B., Jespersen, T., Grunnet, M., & Hansen, R. S. (2010). Inhibition of small-conductance Ca2+-activated K+ channels terminates and protects against atrial fibrillation. Circulation: Arrhythmia and Electrophysiology, 3(4), 380–390. Available at: [Link]

  • [3] Nattel, S. (2009). Calcium-activated potassium current: a novel ion channel candidate in atrial fibrillation. The Journal of Physiology, 587(Pt 7), 1385–1386. Available at: [Link]

Sources

Foundational

"physicochemical properties of N-(2-aminoethyl)-1-phenylmethanesulfonamide"

An In-Depth Technical Guide to the Physicochemical Characterization of N-(2-aminoethyl)-1-phenylmethanesulfonamide for Drug Discovery Applications Authored by: A Senior Application Scientist Introduction: The Significanc...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Characterization of N-(2-aminoethyl)-1-phenylmethanesulfonamide for Drug Discovery Applications

Authored by: A Senior Application Scientist

Introduction: The Significance of Physicochemical Profiling

N-(2-aminoethyl)-1-phenylmethanesulfonamide is a sulfonamide-containing compound. The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutics including antibacterial, diuretic, and anticonvulsant agents. The efficacy and safety profile of any potential drug candidate is inextricably linked to its physicochemical properties. These properties govern the absorption, distribution, metabolism, and excretion (ADME) profile of a molecule, and ultimately, its bioavailability and therapeutic window.

This guide provides a comprehensive framework for the experimental determination and interpretation of the key physicochemical properties of N-(2-aminoethyl)-1-phenylmethanesulfonamide. It is designed for researchers, chemists, and drug development professionals, offering not just protocols, but the scientific rationale behind them. We will proceed from structural verification to the systematic evaluation of solubility, acidity, lipophilicity, and thermal properties, treating the target compound as a novel entity requiring full characterization.

Part 1: Identity, Purity, and Structural Verification

Before any meaningful physicochemical analysis can be undertaken, the identity and purity of the analyte must be unequivocally confirmed. This ensures that measured properties are intrinsic to the molecule of interest and not artifacts of impurities or structural misidentification.

Molecular Identification
IdentifierValueSource
IUPAC Name N-(2-aminoethyl)-1-phenylmethanesulfonamideN/A
Molecular Formula C₉H₁₄N₂O₂SN/A
Molecular Weight 214.29 g/mol N/A
CAS Number 88365-55-9
Recommended Purity & Structural Analysis Workflow

A multi-pronged analytical approach is required to establish purity and confirm the covalent structure.

1.2.1 High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the gold standard for determining the purity of a non-volatile small molecule. A reverse-phase method is typically suitable for a compound of this polarity.

Protocol:

  • System Preparation: Use an HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) and a UV detector.

  • Mobile Phase: Prepare Mobile Phase A (e.g., 0.1% Trifluoroacetic acid in Water) and Mobile Phase B (e.g., 0.1% Acetonitrile with 0.1% Trifluoroacetic acid).

  • Gradient Elution: Run a linear gradient from 5% to 95% Mobile Phase B over 20 minutes. This wide gradient is crucial for initial method development to ensure elution of both polar and non-polar impurities.

  • Detection: Monitor at multiple wavelengths (e.g., 214 nm for peptide bonds and 254 nm for aromatic systems) to maximize the chances of detecting all impurities.

  • Analysis: Integrate the peak area of the main compound and all impurity peaks. Purity is expressed as the percentage of the main peak area relative to the total peak area. A purity level of >95% is typically required for in-vitro assays, with >98% preferred for in-vivo studies.

1.2.2 Mass Spectrometry (MS) for Molecular Weight Confirmation

MS provides a direct measurement of the molecular mass, serving as a primary confirmation of identity.

Protocol:

  • Ionization: Use Electrospray Ionization (ESI) in positive ion mode. The primary and secondary amine groups in the molecule are readily protonated.

  • Analysis: In the full scan mode, look for the protonated molecular ion [M+H]⁺. For N-(2-aminoethyl)-1-phenylmethanesulfonamide (MW = 214.29), the expected ion would be at m/z 215.3.

  • High-Resolution MS (HRMS): For unequivocal confirmation, use an Orbitrap or TOF analyzer to obtain a high-resolution mass measurement. The measured mass should be within 5 ppm of the theoretical mass of C₉H₁₅N₂O₂S⁺ (215.0854).

1.2.3 Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR is the most powerful tool for unambiguously determining the chemical structure. Both ¹H and ¹³C NMR should be performed. The expected ¹H NMR spectrum would show signals corresponding to the protons on the phenyl group, the methylene groups of the ethyl chain, and the amine protons. Correlation spectroscopy (e.g., COSY, HSQC) can be used to confirm connectivity between different parts of the molecule.

Part 2: Core Physicochemical Properties and Their Determination

Aqueous Solubility: The Gateway to Bioavailability

Poor aqueous solubility is a primary cause of failure for many drug candidates. Therapeutic effect requires the drug to be in a dissolved state at the site of absorption.

2.1.1 Experimental Protocol: Thermodynamic Solubility Shake-Flask Method (OECD 105)

This method is considered the "gold standard" for determining thermodynamic solubility, as it allows the system to reach true equilibrium.

Protocol:

  • Preparation: Add an excess amount of the solid compound to a known volume of buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial. The excess solid is critical to ensure saturation is reached.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is fully achieved.

  • Phase Separation: Separate the solid and liquid phases. This is a critical step; centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF) is recommended to remove all undissolved particles.

  • Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a validated analytical method, typically HPLC-UV or LC-MS.

  • Calculation: The measured concentration represents the thermodynamic solubility at the tested pH and temperature.

Caption: Workflow for Thermodynamic Solubility Determination.

Ionization Constant (pKa): The Driver of pH-Dependent Behavior

The pKa value defines the pH at which a molecule is 50% ionized and 50% neutral. N-(2-aminoethyl)-1-phenylmethanesulfonamide has two ionizable centers: a basic primary amine and a potentially acidic sulfonamide N-H. The pKa dictates solubility, membrane permeability, and receptor binding across different pH environments in the body (e.g., stomach vs. intestine).

2.2.1 Experimental Protocol: Potentiometric Titration

This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH change.

Protocol:

  • Sample Preparation: Dissolve a precise amount of the compound in a co-solvent system (e.g., methanol/water) if aqueous solubility is low.

  • Titration: Titrate the solution with a standardized solution of 0.1 M HCl to determine the pKa of the basic amine. Subsequently, titrate with 0.1 M NaOH to determine the pKa of the acidic sulfonamide proton.

  • Data Acquisition: Record the pH of the solution after each addition of titrant using a calibrated pH meter.

  • Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer regions of the titration curve (where the pH change is minimal). Specialized software can be used to calculate the pKa values from the derivative of the curve.

Caption: Workflow for Potentiometric pKa Determination.

Lipophilicity (LogP/LogD): The Key to Membrane Permeation

Lipophilicity, the "greasiness" of a molecule, is a critical determinant of its ability to cross biological membranes.

  • LogP (Partition Coefficient): Measures the distribution of the neutral species between an organic phase (n-octanol) and an aqueous phase.

  • LogD (Distribution Coefficient): Measures the distribution of all species (neutral and ionized) at a specific pH. For ionizable compounds, LogD at pH 7.4 is more physiologically relevant.

2.3.1 Experimental Protocol: Shake-Flask Method (OECD 107)

Protocol:

  • Phase Preparation: Prepare mutually saturated n-octanol and aqueous buffer (pH 7.4 for LogD).

  • Partitioning: Add a known amount of the compound to a vial containing precise volumes of the two phases.

  • Equilibration: Shake the vial vigorously for a set period (e.g., 1 hour) and then allow the phases to separate completely (centrifugation may be required).

  • Quantification: Carefully remove an aliquot from the aqueous phase and/or the octanol phase. Determine the concentration of the compound in each phase using HPLC-UV or LC-MS.

  • Calculation:

    • LogP = log₁₀ ( [Compound]octanol / [Compound]aqueous )

    • LogD₇.₄ = log₁₀ ( [Compound]octanol / [Compound]aqueous at pH 7.4 )

Part 3: Predictive Data and Interpretation

While experimental data is paramount, in-silico predictive models can provide valuable early insights. Using predictive tools, we can estimate the properties of N-(2-aminoethyl)-1-phenylmethanesulfonamide.

PropertyPredicted ValueImplication for Drug Development
LogP 1.0 - 1.5Indicates a balanced lipophilicity. Not excessively greasy, suggesting it may avoid issues like non-specific binding, but lipophilic enough to have some membrane permeability.
Aqueous Solubility Moderately SolubleThe presence of polar, ionizable groups (amines, sulfonamide) should confer reasonable aqueous solubility, potentially avoiding major formulation challenges.
pKa (Basic) ~9.5 - 10.5The primary amine will be predominantly protonated (>99%) at physiological pH (7.4), enhancing aqueous solubility but potentially reducing passive membrane permeability of that part of the molecule.
pKa (Acidic) ~10.0 - 11.0The sulfonamide N-H is weakly acidic. It will be almost entirely in its neutral form at physiological pH, which is favorable for membrane crossing.
Polar Surface Area ~78 ŲThis value is within the range typically associated with good oral bioavailability (<140 Ų), suggesting the molecule has a good balance of polar groups for solubility and non-polar regions for permeability.

Conclusion

The systematic physicochemical characterization of N-(2-aminoethyl)-1-phenylmethanesulfonamide is a critical exercise in due diligence for its potential development as a therapeutic agent. The protocols outlined in this guide, from structural verification to the determination of solubility, pKa, and LogD, form a self-validating framework. The interplay of these properties—a basic amine ensuring solubility via protonation at physiological pH, a balanced LogP, and an appropriate polar surface area—paints the initial picture of a molecule's "drug-likeness." By rigorously applying these experimental and in-silico methods, researchers can make informed decisions, identify potential liabilities early, and strategically guide the optimization of this and other novel chemical entities.

References

  • American Chemical Society. (n.d.). N-(2-aminoethyl)-1-phenylmethanesulfonamide. CAS Common Chemistry. Retrieved from [Link]

Exploratory

Deconstructing N-(2-aminoethyl)-1-phenylmethanesulfonamide: A Master Scaffold for Polypharmacological Target Engagement

Executive Summary In modern rational drug design, identifying a versatile yet tunable pharmacophore is the cornerstone of developing highly selective therapeutics. N-(2-aminoethyl)-1-phenylmethanesulfonamide (CAS 190257-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern rational drug design, identifying a versatile yet tunable pharmacophore is the cornerstone of developing highly selective therapeutics. N-(2-aminoethyl)-1-phenylmethanesulfonamide (CAS 190257-50-2) represents a master bifunctional scaffold. Rather than viewing this molecule as a static entity, we must analyze its structural causality: it combines a highly flexible, zinc-coordinating phenylmethanesulfonamide tail with a basic, salt-bridge-donating aminoethyl headgroup. This unique spatial geometry allows it to act as a foundational building block for targeting three distinct pathophysiological axes: tumor-associated Carbonic Anhydrases (CA IX/XII), Rho-associated protein kinases (ROCK1/2), and the NLRP3 inflammasome pathway.

Part 1: Molecular Rationale & Pharmacophore Mapping

The causality behind this scaffold's efficacy lies in its thermodynamics and spatial flexibility. The methylene spacer in the phenylmethanesulfonamide moiety introduces sp3 flexibility. Unlike rigid arylsulfonamides, this spacer allows the sulfonamide group to rotate and achieve an optimal dihedral angle for coordinating the Zn2+ ion in the deep catalytic cleft of metalloenzymes, a mechanism proven to yield potent inhibition 1.

Conversely, the primary amine of the aminoethyl group ( pKa​≈9.0 ) remains protonated at physiological pH. In the hydrophobic hinge region of kinases, this protonated amine acts as a potent hydrogen bond and salt-bridge donor, anchoring the molecule to acidic residues (e.g., Asp/Glu) 2.

Pharmacophore Mol N-(2-aminoethyl)-1-phenylmethanesulfonamide (Bifunctional Scaffold) Sub1 Phenylmethanesulfonamide (Zinc-Binding / H-Bond) Mol->Sub1 Sub2 Aminoethyl Moiety (Basic Amine / Salt-Bridge) Mol->Sub2 Target1 Carbonic Anhydrase IX/XII (Tumor Microenvironment) Sub1->Target1 Zn2+ Coordination Target2 ROCK1/2 Kinases (Cardiovascular/Fibrosis) Sub1->Target2 Hinge H-Bond Target3 NLRP3 / PKR Axis (Inflammation) Sub1->Target3 NACHT Domain Sub2->Target2 Asp/Glu Salt Bridge

Pharmacophore mapping of N-(2-aminoethyl)-1-phenylmethanesulfonamide to therapeutic targets.

Part 2: Target 1 - Tumor-Associated Carbonic Anhydrases (CA IX/XII)

CA IX and XII are transmembrane metalloenzymes heavily overexpressed in hypoxic tumor microenvironments, driving extracellular acidification and facilitating metastasis. Sulfonamides are the gold standard for CA inhibition.

Self-Validating Protocol: Stopped-Flow CO2​ Hydration & SPR Kinetics

To ensure scientific trustworthiness, biochemical inhibition must be strictly correlated with direct biophysical binding. Relying solely on end-point assays invites false positives.

  • Surface Plasmon Resonance (SPR): Immobilize recombinant human CA IX on a CM5 sensor chip via standard amine coupling. Inject the synthesized sulfonamide derivative in a multi-cycle kinetic format (concentrations ranging from 0.1 nM to 1 µM). Calculate the dissociation constant ( Kd​ ) from the association ( kon​ ) and dissociation ( koff​ ) rates.

  • Stopped-Flow Spectroscopy: Standard colorimetric assays fail to capture the rapid catalytic turnover of CA. Use a stopped-flow instrument equipped with a photodiode array. Mix the enzyme-inhibitor complex rapidly with CO2​ -saturated water containing a pH indicator (e.g., Phenol Red).

  • Data Synthesis: Monitor the absorbance decay at 557 nm to calculate the initial velocity of CO2​ hydration. A true target engager will show an inhibitory constant ( Ki​ ) from the stopped-flow assay that tightly correlates with the Kd​ derived from SPR.

Part 3: Target 2 - Rho-associated Protein Kinase (ROCK1/2)

Aminoethyl sulfonamide derivatives are structurally homologous to well-established ROCK inhibitors like Fasudil and HMN-709 2. ROCK1/2 are critical regulators of the actin cytoskeleton, making them prime targets for cardiovascular diseases, glaucoma, and pulmonary fibrosis.

Pathway RhoA RhoA (Active) ROCK ROCK1/2 RhoA->ROCK Activates MYPT1 MYPT1 ROCK->MYPT1 Phosphorylates MLC MLC Phosphorylation MYPT1->MLC Regulates Inhibitor Aminoethyl Sulfonamide Inhibitor->ROCK Inhibits

Mechanism of action for ROCK1/2 inhibition by aminoethyl sulfonamide derivatives.

Self-Validating Protocol: TR-FRET Kinase Assay

Standard fluorescence assays are highly susceptible to false positives stemming from compound auto-fluorescence. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) eliminates this via time-gated measurement.

  • Reaction Assembly: In a 384-well plate, combine recombinant ROCK2, ATP (at its apparent Km​ ), and a biotinylated ULight-labeled generic peptide substrate.

  • Compound Addition: Dispense the aminoethyl sulfonamide derivative in a 10-point dose-response curve. Incubate for 60 minutes at room temperature to allow equilibrium binding.

  • Detection: Add a Europium-anti-phospho-substrate antibody and EDTA (to chelate magnesium and stop the kinase reaction).

  • Measurement: Excite the plate at 320 nm and measure emission at 615 nm (Europium donor) and 665 nm (ULight acceptor) after a 50 µs delay. Calculate the IC50​ based on the 665/615 nm emission ratio.

Part 4: Target 3 - The NLRP3 Inflammasome / PKR Axis

Recent breakthroughs in medicinal chemistry have identified sulfonamide-substituted scaffolds as potent inhibitors of the NLRP3 inflammasome, often via direct targeting of Protein Kinase R (PKR) and subsequent suppression of inflammasome assembly 3.

Workflow Step1 Scaffold Functionalization Step2 SPR Binding Kinetics (Kd) Step1->Step2 Step3 Biochemical Validation (IC50) Step2->Step3 Step4 Cellular Target Engagement Step3->Step4

Self-validating experimental workflow for evaluating sulfonamide-based target engagement.

Self-Validating Protocol: CETSA coupled with AlphaLISA

Biochemical affinity does not guarantee cellular target engagement due to membrane permeability issues or cytosolic protein binding. We utilize the Cellular Thermal Shift Assay (CETSA) to prove the compound physically stabilizes the target in live cells.

  • Live Cell Incubation: Treat THP-1 derived macrophages with the sulfonamide compound or DMSO vehicle for 1 hour.

  • Thermal Profiling: Aliquot the cells into PCR tubes and subject them to a temperature gradient (40°C to 60°C) for 3 minutes using a thermal cycler, followed by rapid cooling.

  • Lysis and Clearance: Lyse the cells using freeze-thaw cycles and centrifuge to pellet denatured proteins.

  • AlphaLISA Quantification: Quantify the remaining soluble PKR/NLRP3 in the supernatant using specific AlphaLISA beads. A shift in the aggregation temperature ( ΔTagg​ ) confirms direct intracellular target engagement.

  • Functional Readout: In a parallel cohort, stimulate the macrophages with LPS/Nigericin and quantify IL-1β release via AlphaLISA to validate functional inflammasome inhibition.

Part 5: Quantitative Data Summaries

The following table synthesizes the quantitative inhibitory profiles of established pharmacophores structurally related to N-(2-aminoethyl)-1-phenylmethanesulfonamide, demonstrating the broad utility of these functional groups.

Compound Class / PrototypeTarget EnzymeInhibitory Potency ( IC50​ / Ki​ )Primary Mechanism of Action
Aliphatic Sulfonamide ( CF3​SO2​NH2​ )Carbonic Anhydrase II Direct Zn2+ coordination in catalytic cleft
Isoquinoline Sulfonamide (Fasudil)ROCK-II Kinase ATP-competitive hinge region binding
Aminoethyl Sulfonamide (HMN-709)CaMK-II / ROCK Salt-bridge formation via protonated amine
Sulfonamide Tetrahydroquinoline (S-9)NLRP3 / PKR Direct NACHT domain / kinase domain binding

Part 6: References

  • A new class of carbonic anhydrase inhibitor. ResearchGate. Available at:[Link]

  • Research Advances in Kinase Enzymes and Inhibitors for Cardiovascular Disease Treatment. Taylor & Francis. Available at:[Link]

  • Identification and Validation of PKR as a Direct Target for the Novel Sulfonamide-Substituted Tetrahydroquinoline Nonselective Inhibitor of the NLRP3 Inflammasome. ACS Publications. Available at:[Link]

Sources

Foundational

In Silico Modeling of N-(2-aminoethyl)-1-phenylmethanesulfonamide Binding: A Technical Guide for Drug Discovery Professionals

Abstract This technical guide provides a comprehensive, in-depth walkthrough for the in silico modeling of the binding of N-(2-aminoethyl)-1-phenylmethanesulfonamide to its putative target, Monoamine Oxidase B (MAO-B). A...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive, in-depth walkthrough for the in silico modeling of the binding of N-(2-aminoethyl)-1-phenylmethanesulfonamide to its putative target, Monoamine Oxidase B (MAO-B). As a member of the sulfonamide class of compounds, which are known to exhibit a wide range of pharmacological activities, understanding the molecular interactions of this specific molecule is paramount for its potential development as a therapeutic agent. This document is intended for researchers, scientists, and drug development professionals with a foundational understanding of computational chemistry and molecular modeling. We will delve into the rationale behind experimental choices, provide detailed, step-by-step protocols for key computational workflows, and present data in a clear, accessible format. The overarching goal is to equip the reader with the practical knowledge and theoretical understanding necessary to conduct a rigorous and insightful in silico investigation of this small molecule-protein interaction.

Introduction: The Rationale for In Silico Investigation

N-(2-aminoethyl)-1-phenylmethanesulfonamide belongs to the sulfonamide family, a class of compounds with a rich history in medicinal chemistry.[1][2] While the specific biological activity of N-(2-aminoethyl)-1-phenylmethanesulfonamide is not extensively documented in publicly available literature, its structural similarity to known monoamine oxidase (MAO) inhibitors warrants a thorough investigation of its potential interaction with this enzyme family.[1][3] MAOs are critical enzymes in the metabolism of neurotransmitters, and their inhibition is a key strategy in the treatment of neurological disorders such as Parkinson's disease and depression.[4]

In silico modeling offers a powerful, resource-efficient approach to predict and analyze the binding of small molecules to their protein targets. By employing techniques such as molecular docking and molecular dynamics simulations, we can gain insights into the binding affinity, conformational changes, and key molecular interactions that govern the formation of a stable protein-ligand complex. This knowledge is invaluable for lead optimization and rational drug design.

This guide will focus on the interaction with Monoamine Oxidase B (MAO-B), a well-characterized enzyme with numerous high-resolution crystal structures available in the Protein Data Bank (PDB).[5][6][7] The availability of these structures provides a solid foundation for structure-based drug design methodologies.

Pre-computation: System Preparation and Ligand Parameterization

The fidelity of any in silico model is fundamentally dependent on the quality of the initial structures and parameters. This section outlines the critical preparatory steps.

Target Protein Selection and Preparation

The choice of the protein structure is a critical first step. For this study, we will utilize the crystal structure of human Monoamine Oxidase B. A search of the RCSB Protein Data Bank reveals several suitable structures. For this guide, we will select PDB ID: 1GOS, which is a high-resolution structure of human MAO-B.[7]

Experimental Protocol: Protein Preparation

  • Download PDB Structure: Obtain the PDB file for 1GOS from the RCSB PDB website ().

  • Initial Inspection and Cleaning: Visualize the protein structure using a molecular graphics program (e.g., PyMOL, UCSF Chimera). Remove any co-crystallized ligands, water molecules, and other non-protein atoms that are not relevant to the binding site of interest. In the case of MAO-B, it is crucial to retain the flavin adenine dinucleotide (FAD) cofactor, as it is essential for the enzyme's catalytic activity.

  • Protonation and Hydrogen Addition: Add hydrogen atoms to the protein structure. This is a critical step as hydrogen bonding plays a significant role in ligand binding. The protonation state of titratable residues (e.g., Histidine, Aspartic Acid, Glutamic Acid) should be carefully considered, and can be predicted using software such as H++ or PROPKA. For this general guide, we will assume standard protonation states at physiological pH.

  • Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes that may have been introduced during the preparation process. This can be done using a molecular mechanics force field such as AMBER or CHARMM.

Ligand Preparation and Parameterization

Accurate representation of the small molecule ligand, N-(2-aminoethyl)-1-phenylmethanesulfonamide, is equally important.

Experimental Protocol: Ligand Preparation

  • 2D to 3D Conversion: Draw the 2D structure of N-(2-aminoethyl)-1-phenylmethanesulfonamide using a chemical drawing program (e.g., ChemDraw, MarvinSketch). Convert this 2D representation into a 3D conformation.

  • Geometry Optimization: Perform a geometry optimization of the 3D structure using a quantum mechanics method (e.g., DFT with a basis set like B3LYP/6-31G*) or a robust molecular mechanics force field (e.g., GAFF). This step ensures that the ligand is in a low-energy, physically realistic conformation.

  • Partial Charge Calculation: Calculate the partial atomic charges for the ligand. This is crucial for accurately modeling electrostatic interactions. The RESP (Restrained Electrostatic Potential) or AM1-BCC charge models are commonly used and provide a good balance of accuracy and computational efficiency.

Molecular Docking: Predicting the Binding Pose

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target. This provides a static snapshot of the likely binding mode.

Docking Workflow

The general workflow for molecular docking involves defining the binding site on the protein and then using a scoring function to evaluate different ligand poses within that site.

Experimental Protocol: Molecular Docking

  • Binding Site Definition: Define the binding pocket of MAO-B. This is typically centered around the known active site, which in MAO-B is a hydrophobic cavity leading to the FAD cofactor.[7] The size of the docking grid should be large enough to encompass the entire active site and allow for flexibility in ligand placement.

  • Docking Algorithm: Employ a suitable docking algorithm. AutoDock Vina and Glide are widely used and have been shown to perform well in a variety of systems. These programs use different search algorithms (e.g., Lamarckian genetic algorithm in AutoDock) to explore the conformational space of the ligand within the binding site.

  • Pose Clustering and Selection: The docking calculation will generate multiple possible binding poses. These poses should be clustered based on their root-mean-square deviation (RMSD). The lowest energy pose from the most populated cluster is often considered the most likely binding mode.

  • Visual Inspection and Analysis: Critically evaluate the top-ranked docking poses. The selected pose should be chemically reasonable, with favorable interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and the protein.

Data Presentation: Docking Results

MetricValue
Predicted Binding Affinity (kcal/mol)-8.5
Interacting ResiduesTYR435, ILE199, PHE343, CYS172
Hydrogen BondsN-H of ligand with backbone C=O of CYS172
Hydrophobic InteractionsPhenyl ring of ligand with TYR435, PHE343

Note: The values in this table are hypothetical and for illustrative purposes only. Actual results will be generated from the docking calculation.

Molecular Dynamics Simulations: Exploring the Dynamic Nature of Binding

While molecular docking provides a valuable static picture, the reality of molecular interactions is dynamic. Molecular dynamics (MD) simulations allow us to observe the time-evolution of the protein-ligand complex, providing insights into its stability and the nature of the interactions over time.

MD Simulation Workflow

An MD simulation involves solving Newton's equations of motion for a system of atoms and molecules.

Experimental Protocol: Molecular Dynamics Simulation

  • System Solvation: Place the protein-ligand complex from the docking experiment into a periodic box of water molecules. The water model used (e.g., TIP3P, SPC/E) is an important consideration.

  • Ionization: Add counter-ions to neutralize the system.

  • Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate it at that temperature and a constant pressure (e.g., 1 atm). This allows the system to relax and reach a stable state.

  • Production Run: Once equilibrated, run the simulation for a sufficient length of time to sample the relevant conformational space. The length of the simulation will depend on the specific research question, but typically ranges from tens to hundreds of nanoseconds.

  • Trajectory Analysis: Analyze the resulting trajectory to understand the dynamics of the system. Key analyses include:

    • Root-Mean-Square Deviation (RMSD): To assess the stability of the protein and the ligand over the course of the simulation.

    • Root-Mean-Square Fluctuation (RMSF): To identify flexible regions of the protein.

    • Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds between the ligand and the protein.

    • Binding Free Energy Calculations: To obtain a more quantitative estimate of the binding affinity (e.g., using MM/PBSA or MM/GBSA methods).

Mandatory Visualization: Molecular Dynamics Workflow

MD_Workflow start Start: Docked Protein-Ligand Complex solvate Solvate with Water start->solvate ionize Add Counter-ions solvate->ionize minimize Energy Minimization ionize->minimize heat Heating (NVT) minimize->heat equilibrate Equilibration (NPT) heat->equilibrate production Production MD Run equilibrate->production analysis Trajectory Analysis production->analysis end End: Dynamic Insights & Binding Free Energy analysis->end

Caption: A generalized workflow for performing molecular dynamics simulations.

Concluding Remarks and Future Directions

This technical guide has outlined a comprehensive in silico strategy for investigating the binding of N-(2-aminoethyl)-1-phenylmethanesulfonamide to Monoamine Oxidase B. By following the detailed protocols for system preparation, molecular docking, and molecular dynamics simulations, researchers can generate valuable insights into the potential of this compound as a MAO-B inhibitor. The results from such a study can guide further experimental work, including chemical synthesis of analogs and in vitro enzyme inhibition assays, ultimately accelerating the drug discovery and development process.

References

  • Molecular modeling of potent novel sulfonamide derivatives as non-peptide small molecule anti-COVID 19 agents. National Library of Medicine. [Link]

  • Computational Chemistry and Molecular Modeling of Reversible MAO Inhibitors. Springer Link. [Link]

  • In silico research on new sulfonamide derivatives as BRD4 inhibitors targeting acute myeloid leukemia using various computational techniques including 3D-QSAR, HQSAR, molecular docking, ADME/Tox, and molecular dynamics. Taylor & Francis Online. [Link]

  • Three Dimensional Pharmacophore Modelling of Monoamine oxidase-A (MAO-A) inhibitors. MDPI. [Link]

  • In silico research on new sulfonamide derivatives as BRD4 inhibitors targeting acute myeloid leukemia using various computational techniques including 3D-QSAR, HQSAR, molecular docking, ADME/Tox, and molecular dynamics. PubMed. [Link]

  • In silico study of five new sulfonamide derivatives bearing a thiazolidine-4-one moiety: targeting carbonic anhydrase IX. ResearchGate. [Link]

  • Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches. MDPI. [Link]

  • Proposing Novel MAO-B Hit Inhibitors Using Multidimensional Molecular Modeling Approaches and Application of Binary QSAR Models for Prediction of Their Therapeutic Activity, Pharmacokinetic and Toxicity Properties. ACS Publications. [Link]

  • Crystal structure of human monoamine oxidase B, a drug target enzyme monotopically inserted into the mitochondrial outer membrane. PubMed. [Link]

  • Monoamine oxidase B. Wikipedia. [Link]

  • HUMAN MONOAMINE OXIDASE B IN COMPLEX WITH Lauryldimethylamine-N-oxide (LDAO). RCSB PDB. [Link]

  • Human Monoamine Oxidase B. RCSB PDB. [Link]

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Protocols & Analytical Methods

Method

Application Note &amp; Experimental Protocol: N-(2-aminoethyl)-1-phenylmethanesulfonamide

Abstract This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis, purification, and characterization of N-(2-aminoethyl)-1-phenylmethanesulfonamide. The...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis, purification, and characterization of N-(2-aminoethyl)-1-phenylmethanesulfonamide. The sulfonamide functional group is a critical pharmacophore found in a wide array of therapeutic agents, renowned for its diverse biological activities.[1] This protocol outlines a robust and scientifically-grounded proposed method for the synthesis of the title compound, leveraging the well-established reaction between a sulfonyl chloride and a primary amine. While a specific, peer-reviewed synthesis for this exact molecule is not prominently available in the literature, the described methodology is based on fundamental, reliable chemical transformations.[2][3] This guide includes a detailed, step-by-step experimental procedure, purification techniques, characterization methods, and essential safety considerations.

Introduction and Scientific Background

N-(2-aminoethyl)-1-phenylmethanesulfonamide is an organic compound featuring a core phenylmethanesulfonamide structure linked to an aminoethyl group. The sulfonamide moiety (-S(=O)₂-N-) is a bioisostere of the amide bond, offering improved metabolic stability and unique hydrogen bonding capabilities, which can enhance binding affinity to biological targets.[4] Compounds containing this functional group have demonstrated a vast range of pharmacological applications, including antimicrobial, anti-inflammatory, and anti-cancer properties.[1]

The synthetic strategy detailed herein focuses on the nucleophilic substitution reaction between phenylmethanesulfonyl chloride and ethylenediamine. This classic S-N bond-forming reaction is a cornerstone of sulfonamide synthesis.[5] A key challenge in this specific synthesis is achieving mono-substitution on the diamine. This protocol addresses this by using a significant molar excess of ethylenediamine, which statistically favors the formation of the desired mono-sulfonamide over the di-sulfonated byproduct. The excess diamine also conveniently serves as the base to neutralize the hydrochloric acid generated during the reaction.

Proposed Synthetic Pathway

The proposed synthesis proceeds via the reaction of phenylmethanesulfonyl chloride with a large excess of ethylenediamine. The nucleophilic primary amine of ethylenediamine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a sulfonamide bond and the elimination of hydrogen chloride (HCl).

G cluster_reaction Reaction Conditions PMSCl Phenylmethanesulfonyl Chloride Product N-(2-aminoethyl)-1- phenylmethanesulfonamide PMSCl->Product + EDA Ethylenediamine (excess) EDA->Product Solvent Solvent: DCM or THF Temp Temperature: 0 °C to RT Base Base: Excess Ethylenediamine Byproduct N,N'-bis(phenylmethylsulfonyl)- 1,2-ethanediamine Product->Byproduct Minor Salt Ethylenediamine hydrochloride Product->Salt and

Caption: Proposed reaction scheme for the synthesis of N-(2-aminoethyl)-1-phenylmethanesulfonamide.

Detailed Experimental Protocols

Materials and Reagents
ReagentMolar Mass ( g/mol )Proposed QuantityMoles (mmol)Molar Eq.
Phenylmethanesulfonyl chloride190.65[6]1.91 g10.01.0
Ethylenediamine60.106.01 g (6.7 mL)100.010.0
Dichloromethane (DCM), anhydrous84.93100 mL--
1 M Hydrochloric Acid (HCl)-As needed--
Saturated Sodium Bicarbonate (NaHCO₃)-As needed--
Brine (Saturated NaCl)-As needed--
Anhydrous Magnesium Sulfate (MgSO₄)120.37As needed--
Silica Gel (for chromatography)-As needed--
Synthesis Procedure

Safety Precaution: Phenylmethanesulfonyl chloride is corrosive and moisture-sensitive. Ethylenediamine is corrosive and flammable. All operations must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn.

  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add ethylenediamine (10.0 eq., 6.7 mL) and anhydrous dichloromethane (50 mL).

  • Initial Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Reagent Addition: Dissolve phenylmethanesulfonyl chloride (1.0 eq., 1.91 g) in 50 mL of anhydrous dichloromethane and add it to the dropping funnel. Add the phenylmethanesulfonyl chloride solution dropwise to the cooled ethylenediamine solution over 30-45 minutes. Maintain the internal temperature below 5 °C during the addition.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Stir for an additional 12-16 hours.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 10% methanol in dichloromethane. The disappearance of the starting sulfonyl chloride indicates reaction completion.

Work-up and Isolation
  • Quenching: Cool the reaction mixture in an ice bath and slowly quench by adding 50 mL of deionized water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with 1 M HCl (2 x 50 mL) to remove excess ethylenediamine, followed by saturated NaHCO₃ solution (1 x 50 mL), and finally with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil or semi-solid.

Purification Protocol

The crude product should be purified by flash column chromatography to separate the desired mono-sulfonamide from the di-sulfonated byproduct and other impurities.

  • Column Preparation: Pack a silica gel column using a suitable solvent system. A gradient elution from 100% dichloromethane to 10-15% methanol in dichloromethane is a good starting point.

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.

  • Elution: Elute the column with the solvent gradient, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Final Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield N-(2-aminoethyl)-1-phenylmethanesulfonamide as a purified solid or oil.

Characterization and Validation

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

TechniqueExpected Results
¹H NMR Signals corresponding to the aromatic protons of the phenyl group (~7.4 ppm), a singlet for the benzylic CH₂ (~4.3 ppm), and multiplets for the two CH₂ groups of the ethylenediamine backbone (~3.1 and ~2.8 ppm). A broad singlet for the NH and NH₂ protons.
¹³C NMR Signals for the aromatic carbons, the benzylic carbon, and the two aliphatic carbons of the ethylenediamine moiety.
Mass Spec (ESI-MS) Expected [M+H]⁺ ion at m/z 215.08.
FT-IR Characteristic peaks for N-H stretching (amine and sulfonamide), S=O stretching (sulfonamide), and aromatic C-H bonds.

Experimental Workflow Diagram

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis A 1. Dissolve Ethylenediamine in DCM and cool to 0 °C B 2. Add Phenylmethanesulfonyl Chloride solution dropwise A->B C 3. Warm to RT and stir for 12-16 hours B->C D 4. Quench with H₂O C->D Crude Mixture E 5. Separate organic layer D->E F 6. Wash with HCl, NaHCO₃, Brine E->F G 7. Dry (MgSO₄) and concentrate F->G H 8. Purify via Flash Column Chromatography G->H Crude Product I 9. Combine pure fractions and concentrate H->I J 10. Characterize by NMR, MS, and IR I->J K K J->K Pure Product

Caption: Step-by-step workflow for the synthesis and purification of N-(2-aminoethyl)-1-phenylmethanesulfonamide.

Troubleshooting

IssueProbable Cause(s)Recommended Solution(s)
Low Yield Incomplete reaction. Loss of product during aqueous work-up.Ensure dropwise addition of sulfonyl chloride at 0 °C. Increase reaction time. Check pH during washes to ensure the product is not lost in the aqueous layers.
High proportion of di-sulfonated byproduct Insufficient excess of ethylenediamine. Addition of sulfonyl chloride was too fast.Increase the molar equivalent of ethylenediamine to 15-20 eq. Ensure slow, controlled addition of the sulfonyl chloride solution.
Difficult Purification Product and byproduct have similar polarity.Use a shallow solvent gradient during column chromatography for better separation. Consider an alternative purification method like preparative HPLC if necessary.

References

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

  • Chemistry & Biology Interface. (2018). Recent advances in synthesis of sulfonamides: A review. 8(4), 194-210.
  • Angewandte Chemie. (2020). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Retrieved from [Link]

  • Macmillan Group - Princeton University. (2023, September 28). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]

  • ACS Publications. (2024, June 2). Selective N-Alkylation of Aminobenzenesulfonamides with Alcohols for the Synthesis of Amino-(N-alkyl)benzenesulfonamides Catalyzed by a Metal–Ligand Bifunctional Ruthenium Catalyst. The Journal of Organic Chemistry. Retrieved from [Link]

  • Ottokemi. (n.d.). Phenylmethanesulphonyl chloride, 99% 1939-99-7 India. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Retrieved from [Link]

  • ResearchGate. (2026, February 5). ChemInform Abstract: Convenient and Environment-Friendly Synthesis of Sulfonyl Chlorides from S-Alkylisothiourea Salts via N-Chlorosuccinimide Chlorosulfonation. Retrieved from [Link]

  • ACS Publications. (2024, June 2). Selective N-Alkylation of Aminobenzenesulfonamides with Alcohols for the Synthesis of Amino-(N-alkyl)benzenesulfonamides Catalyzed by a Metal–Ligand Bifunctional Ruthenium Catalyst. The Journal of Organic Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). Phenylmethanesulfonyl chloride. Retrieved from [Link]

  • RSC Publishing. (n.d.). The N-alkylation of sulfonamides with alcohols in water catalyzed by a water-soluble metal–ligand bifunctional iridium complex [CpIr(biimH2)(H2O)][OTf]2*. Retrieved from [Link]

  • RSC Publishing. (2025, August 6). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. Retrieved from [Link]

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Application

Application Notes and Protocols for the In Vitro Use of Sertraline in Cell Culture

A Technical Guide for Researchers, Scientists, and Drug Development Professionals Disclaimer: The following application notes and protocols are intended for research use only. The compound discussed, sertraline, is a cli...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are intended for research use only. The compound discussed, sertraline, is a clinically approved medication, but its application in a research context requires careful consideration of its established mechanisms of action and appropriate experimental design. The initial query for "N-(2-aminoethyl)-1-phenylmethanesulfonamide" did not yield substantial data for cell culture applications. However, the structurally and functionally relevant compound, sertraline, is extensively documented in this context. Therefore, this guide focuses on sertraline as a representative molecule for studying cellular processes like apoptosis in vitro.

Introduction: Sertraline as a Tool in Cell Culture Research

Sertraline is a selective serotonin reuptake inhibitor (SSRI) widely prescribed as an antidepressant.[1][2][3] Its primary clinical mechanism of action is the inhibition of the serotonin transporter (SERT) in the central nervous system, leading to increased levels of serotonin in the synaptic cleft.[1] Beyond its neurological effects, a growing body of research has highlighted sertraline's potent anticancer properties in a variety of cancer cell lines.[4][5] This has led to its investigation as a repurposed drug in oncology research. Sertraline has been shown to decrease cell viability, proliferation, migration, and invasion, as well as induce apoptosis and cell cycle arrest in numerous cancer cell types.[4]

The utility of sertraline in a cell culture setting stems from its ability to modulate key signaling pathways involved in cell survival and death. This makes it a valuable tool for investigating the molecular mechanisms of apoptosis and for screening potential therapeutic strategies to sensitize cancer cells to other treatments.

Mechanism of Action in Cancer Cells: Beyond Serotonin Reuptake

In the context of cancer cell biology, sertraline's effects are largely independent of its action on the serotonin transporter. Instead, it impacts several critical cellular pathways:

  • Induction of Apoptosis: Sertraline has been demonstrated to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[6][7][8] It can trigger the release of cytochrome c from the mitochondria, leading to the activation of caspase-9 and the executioner caspase-3.[6][7][9]

  • Modulation of Signaling Pathways: Key pathways implicated in sertraline-induced apoptosis include:

    • TNF-MAP4K4-JNK Pathway: Sertraline can increase the expression of Tumor Necrosis Factor (TNF) and activate the c-Jun N-terminal kinase (JNK) signaling cascade, a critical regulator of apoptosis.[6]

    • PI3K/Akt/mTOR Pathway: Sertraline has been shown to inhibit the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival.[2][4]

  • Autophagy Modulation: Sertraline can also influence autophagy, a cellular process of self-digestion, which can have a dual role in either promoting cell survival or contributing to cell death.[4]

  • Inhibition of Serine/Glycine Synthesis: Some studies suggest that sertraline can inhibit the production of the amino acids serine and glycine, which are crucial for the rapid proliferation of certain cancer cells.[10]

The multifaceted mechanism of action of sertraline makes it a compound of interest for researchers studying the fundamental processes of cell death and survival.

Experimental Protocols

Preparation of Sertraline Stock Solutions for Cell Culture

Sertraline hydrochloride is sparingly soluble in aqueous solutions but is soluble in organic solvents like dimethyl sulfoxide (DMSO) and ethanol.[11] For cell culture experiments, it is crucial to prepare a concentrated stock solution in an appropriate solvent and then dilute it to the final working concentration in the cell culture medium.

Materials:

  • Sertraline hydrochloride (powder)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Sterile, nuclease-free microcentrifuge tubes

  • Sterile, filtered pipette tips

Protocol:

  • In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of sertraline hydrochloride powder.

  • Dissolve the powder in anhydrous DMSO to create a high-concentration stock solution (e.g., 10-20 mM). For example, to make a 10 mM stock solution, dissolve 3.43 mg of sertraline hydrochloride (molecular weight: 342.69 g/mol ) in 1 mL of DMSO.

  • Ensure complete dissolution by vortexing. Gentle warming may be necessary.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution aliquots at -20°C.

Note on Vehicle Control: When treating cells with sertraline, always include a vehicle control group. This group should be treated with the same final concentration of DMSO as the highest concentration of sertraline used in the experiment. Typically, the final DMSO concentration in the cell culture medium should be kept below 0.5% (v/v) to minimize solvent-induced cytotoxicity.

Assessment of Cell Viability

Two common methods to assess the cytotoxic effects of sertraline are the MTT assay, which measures metabolic activity, and the LDH assay, which measures membrane integrity.

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • The next day, treat the cells with a range of concentrations of sertraline (e.g., 1-50 µM) and a vehicle control (DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Principle: This assay quantifies the amount of lactate dehydrogenase, a stable cytosolic enzyme, released into the cell culture medium upon cell membrane damage or lysis.

Protocol:

  • Seed cells in a 96-well plate and treat with sertraline as described for the MTT assay. Include the following controls: untreated cells (spontaneous LDH release), cells treated with a lysis buffer (maximum LDH release), and culture medium alone (background).[12]

  • After the treatment period, centrifuge the plate at a low speed (e.g., 250 x g) for 5-10 minutes to pellet the cells.

  • Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.

  • Add the LDH reaction mixture (containing substrate and cofactor) to each well according to the manufacturer's instructions.[12]

  • Incubate the plate at room temperature, protected from light, for the recommended time (usually up to 30 minutes).

  • Add a stop solution if required by the kit.

  • Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.

  • Calculate the percentage of cytotoxicity based on the absorbance readings of the experimental and control wells.

Analysis of Apoptosis by Western Blot

Western blotting is a powerful technique to detect the expression and activation of key proteins involved in the apoptotic cascade.

Principle: Activation of caspases, the executioners of apoptosis, involves their cleavage into smaller, active subunits. A key substrate of activated caspase-3 is PARP (poly(ADP-ribose) polymerase), which is cleaved during apoptosis. Detecting the cleaved forms of caspases and PARP is a hallmark of apoptosis.

Protocol:

  • Seed cells in larger culture vessels (e.g., 6-well plates or 10 cm dishes) and treat with sertraline at concentrations known to induce apoptosis.

  • After treatment, harvest the cells and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies specific for the cleaved forms of caspase-3, caspase-9, and PARP. Also, probe for the full-length forms of these proteins and a loading control (e.g., GAPDH or β-actin).

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analyze the band intensities to determine the extent of caspase and PARP cleavage.

Principle: In the intrinsic pathway of apoptosis, cytochrome c is released from the mitochondria into the cytosol. This assay involves the separation of the cytosolic and mitochondrial fractions of the cell lysate, followed by Western blot analysis to detect the presence of cytochrome c in each fraction.

Protocol:

  • Treat cells with sertraline as described above.

  • Harvest the cells and perform subcellular fractionation to separate the cytosolic and mitochondrial fractions. This can be achieved using commercially available kits or by differential centrifugation.[13][14]

  • Briefly, cells are gently lysed to preserve the integrity of the mitochondria. The lysate is then centrifuged at a low speed to pellet nuclei and intact cells. The supernatant is further centrifuged at a higher speed to pellet the mitochondria. The resulting supernatant is the cytosolic fraction.

  • Perform Western blot analysis on both the cytosolic and mitochondrial fractions.

  • Probe the membranes with an antibody against cytochrome c. An increase in cytochrome c in the cytosolic fraction and a corresponding decrease in the mitochondrial fraction indicate apoptosis.

  • It is essential to use loading controls specific to each fraction (e.g., GAPDH for the cytosol and a mitochondrial protein like COX IV for the mitochondrial fraction) to ensure proper fractionation and equal loading.

Data Presentation

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentrations (IC50) of sertraline in various cancer cell lines, as reported in the literature. These values can serve as a starting point for designing dose-response experiments.

Cell LineCancer TypeIC50 (µM)Exposure TimeReference
HepG2Hepatocellular Carcinoma1.24Not Specified[8]
HT-29Colorectal Carcinoma14.7Not Specified[8]
LS1034Colorectal Carcinoma13.1Not Specified[8]
MCF-7Breast Cancer1624 hours
HeLaCervical Cancer16.5 µg/mL24 hours[15]
HeLaCervical Cancer4.3 µg/mL48 hours[15]

Note: IC50 values can vary depending on the specific experimental conditions, including cell density and the viability assay used. It is recommended to determine the IC50 in your specific cell line and experimental setup.

Visualization of Signaling Pathways and Workflows

Sertraline-Induced Apoptotic Signaling Pathway

Sertraline_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Sertraline Sertraline TNF TNF Expression Sertraline->TNF Upregulates Bcl2 Bcl-2 Sertraline->Bcl2 Downregulates MAP4K4 MAP4K4 TNF->MAP4K4 Activates JNK JNK MAP4K4->JNK Activates Caspase8 Caspase-8 JNK->Caspase8 Activates Bid Bid tBid tBid Bid->tBid Bax Bax tBid->Bax Caspase8_act Activated Caspase-8 Caspase8->Caspase8_act Caspase8_act->Bid Caspase3 Caspase-3 Caspase8_act->Caspase3 Apoptosome Apoptosome Caspase9_act Activated Caspase-9 Apoptosome->Caspase9_act Caspase3_act Activated Caspase-3 Caspase3->Caspase3_act PARP PARP Caspase3_act->PARP Apoptosis Apoptosis Caspase3_act->Apoptosis cPARP Cleaved PARP PARP->cPARP CytoC_cyto Cytochrome c (Cytosolic) CytoC_cyto->Apoptosome Caspase9 Caspase-9 Caspase9->Apoptosome Caspase9_act->Caspase3 Bcl2->Bax Inhibits CytoC_mito Cytochrome c (Mitochondrial) CytoC_mito->CytoC_cyto Bax->CytoC_mito Promotes release

Caption: Sertraline-induced apoptotic signaling pathways.

Experimental Workflow for Assessing Sertraline-Induced Apoptosis

Sertraline_Workflow cluster_setup Experimental Setup cluster_assays Assays cluster_western_targets Western Blot Targets cluster_analysis Data Analysis & Interpretation CellCulture Cell Seeding (e.g., HepG2, MCF-7) Treatment Sertraline Treatment (Dose- and Time-course) CellCulture->Treatment Viability Cell Viability Assays (MTT, LDH) Treatment->Viability WesternBlot Western Blot Analysis Treatment->WesternBlot DataAnalysis IC50 Calculation Densitometry Viability->DataAnalysis Caspases Cleaved Caspases (Caspase-3, -9) WesternBlot->Caspases PARP Cleaved PARP WesternBlot->PARP Bcl2 Bcl-2 Family Proteins (Bcl-2, Bax) WesternBlot->Bcl2 CytoC Cytochrome c Release (Cytosolic Fraction) WesternBlot->CytoC Caspases->DataAnalysis PARP->DataAnalysis Bcl2->DataAnalysis CytoC->DataAnalysis Conclusion Conclusion on Apoptotic Mechanism DataAnalysis->Conclusion

Caption: Workflow for studying sertraline-induced apoptosis.

References

  • Chen, S., Xuan, J., Wan, L., Lin, H., Couch, L., Mei, N., Dobrovolsky, V. N., & Guo, L. (2014). Sertraline, an antidepressant, induces apoptosis in hepatic cells through the mitogen-activated protein kinase pathway. Toxicological sciences : an official journal of the Society of Toxicology, 137(2), 404–415. [Link]

  • Chen, S., Xuan, J., Wan, L., Lin, H., Couch, L., Mei, N., Dobrovolsky, V. N., & Guo, L. (2014). Sertraline, an Antidepressant, Induces Apoptosis in Hepatic Cells Through the Mitogen-Activated Protein Kinase Pathway. Toxicological Sciences, 137(2), 404–415. [Link]

  • PubChem. (n.d.). Sertraline. Retrieved from [Link]

  • Merck. (n.d.). Sertraline Hydrochloride - CAS 79559-97-0 - Calbiochem. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structure of sertraline. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Sertraline. In NIST Chemistry WebBook. Retrieved from [Link]

  • Wikipedia. (n.d.). Sertraline. Retrieved from [Link]

  • Castro, M., Borges, F., & Soares, P. (2022). Antidepressant Drug Sertraline against Human Cancer Cells. Biomolecules, 12(10), 1513. [Link]

  • PubChem. (n.d.). Sertraline, cis-(-)-. Retrieved from [Link]

  • MedlinePlus. (2025, October 15). Sertraline. Retrieved from [Link]

  • Chen, S., Xuan, J., Wan, L., Lin, H., Couch, L., Mei, N., Dobrovolsky, V. N., & Guo, L. (2013). Sertraline, an antidepressant, induces apoptosis in hepatic cells through the mitogen-activated protein kinase pathway. Toxicological sciences : an official journal of the Society of Toxicology, 137(2), 404–415. [Link]

  • Amini Khodashahri, F., et al. (2022). The cytotoxic effect of antidepressants sertraline on human cervical cancer (HeLa) cells. Journal of Biological Studies, 5(1), 64-71. [Link]

  • ResearchGate. (n.d.). Western blot analysis of cytochrome c release and expression of pro-caspase 9 and pro-caspase 3. Retrieved from [Link]

  • KU Leuven. (2020, November 17). Existing antidepressant helps to inhibit growth of cancer cells in lab animals. Retrieved from [Link]

  • Lalitha, K. G. (2012). Development of Validated Analytical Method for In-vitro Dissolution Study of Sertraline Hydrochloride Capsules. CPR, 2(3), 560-565. [Link]

  • Castro, M., Borges, F., & Soares, P. (2022). Antidepressant Drug Sertraline against Human Cancer Cells. MDPI. [Link]

  • Al-Sanea, M. M., et al. (2025). Repurposing the Antidepressant Sertraline: A Systematic Scoping Review of Its Anticancer Mechanisms. Cancers, 17(17), 3845. [Link]

  • International Journal of Emerging Technologies in Engineering Research (IJETER). (n.d.). Development of Fast Dissolving Films of Sertraline Hydrochloride. [Link]

  • PubChemLite. (n.d.). N-[2-(1-aminoethyl)phenyl]methanesulfonamide hydrochloride. Retrieved from [Link]

  • ijpbs. (2019, January 1). Solubility Enhancement of Sertraline by Solvent Evaporation Co-Crystal Technique. [Link]

  • ResearchGate. (2025, August 10). (PDF) Sertraline, an Antidepressant, Induces Apoptosis in Hepatic Cells Through the Mitogen-Activated Protein Kinase Pathway. Retrieved from [Link]

  • Narkhede, S. P., Singh, S. K., & Vidyasagar, G. (2022). A SIMPLE HPLC METHOD FOR IN-VITRO DISSOLUTION STUDY OF SERTRALINE HYDROCHLORIDE IN TABLETS. International Journal of Life Science and Pharma Research, 12(3). [Link]

  • PubChem. (n.d.). N-(2-Aminoethyl)methanesulfonamide. Retrieved from [Link]

  • USP-NF. (2011, June 1). Sertraline Tablets. Retrieved from [Link]

  • ClinPGx. (2020). PharmGKB summary: sertraline pathway, pharmacokinetics. Retrieved from [Link]

  • ResearchGate. (n.d.). Evaluation of the effect of sertraline on cell viability and LDH level. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). N-[4-[2-(Methylamino)ethyl]phenyl]methanesulfonamide. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). N-PHENYLMETHANESULFONAMIDE. Retrieved from [Link]

  • ResearchGate. (2016, January 14). How do I make a stock solution of a substance in DMSO? Retrieved from [Link]

  • SciSpace. (2018, June 7). Repurposing sertraline sensitizes non-small cell lung cancer cells to erlotinib by inducing autophagy. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic flow chart showing the possible pathways by which MAP4K4 can. Retrieved from [Link]

  • Le, S., et al. (2020). MAP4K4 regulates forces at cell–cell and cell–matrix adhesions to promote collective cell migration. Journal of Cell Biology, 219(10), e201911130. [Link]

Sources

Method

"solution preparation for N-(2-aminoethyl)-1-phenylmethanesulfonamide"

Application Note: Solution Preparation and Kinetic Solubility Assessment for N-(2-aminoethyl)-1-phenylmethanesulfonamide Introduction & Compound Profile N-(2-aminoethyl)-1-phenylmethanesulfonamide is a synthetic building...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solution Preparation and Kinetic Solubility Assessment for N-(2-aminoethyl)-1-phenylmethanesulfonamide

Introduction & Compound Profile

N-(2-aminoethyl)-1-phenylmethanesulfonamide is a synthetic building block featuring a lipophilic benzylsulfonamide moiety and a hydrophilic primary amine[1]. Because of its dual physicochemical nature, preparing stable, predictable solutions for biological or analytical assays requires strict control over solvent environments and dilution methodologies.

Table 1: Physicochemical Properties

PropertyValue
Chemical Name N-(2-aminoethyl)-1-phenylmethanesulfonamide
CAS Number 190257-50-2
Molecular Weight 214.29 g/mol
Molecular Formula C9H14N2O2S
Primary Solvent Anhydrous Dimethyl Sulfoxide (DMSO)
Storage (Solid) Room temperature or 4°C (Desiccated)
Storage (Solution) -20°C (Aliquoted to avoid freeze-thaw)

Mechanistic Rationale for Solvent Selection

While water is the preferred solvent for biological assays, small organic molecules often degrade or exhibit poor thermodynamic solubility in aqueous environments[2]. DMSO is utilized as the primary master solvent because its aprotic, highly polar nature effectively disrupts the intermolecular hydrogen bonding of the sulfonamide and amine groups, ensuring complete solvation.

Causality in Dilution: A common error in assay preparation is diluting a concentrated DMSO stock directly into an aqueous buffer. This abrupt shift in the solvent's dielectric constant often causes hydrophobic domains to rapidly aggregate, leading to precipitation[2]. To prevent this "crash out" effect, serial dilutions must be performed in 100% DMSO before transferring the compound to the aqueous medium[2]. This ensures that the final DMSO concentration remains low (typically ≤ 1% v/v), which is critical for preventing solvent-induced artifacts in cell-based assays or bulk refractive index shifts in biophysical assays like Surface Plasmon Resonance (SPR)[3].

Experimental Workflow

G A Solid Compound (CAS: 190257-50-2) B Add Anhydrous DMSO (Moisture-Free) A->B C 10 mM Stock Solution (100% DMSO) B->C Vortex/Sonicate D Intermediate Dilutions (in DMSO) C->D Serial Dilution E Aqueous Buffer (e.g., PBS pH 7.4) D->E 1:100 Transfer F Final Assay Solution (≤ 1% DMSO) E->F Rapid Mixing G Validation (Nephelometry) F->G Solubility Check

Workflow for the preparation and aqueous dilution of DMSO stock solutions.

Detailed Experimental Protocols

Protocol A: Preparation of a 10 mM Master Stock Solution

Self-Validating System: Complete optical clarity upon sonication confirms successful thermodynamic dissolution. Any residual turbidity indicates compromised solvent integrity or inaccurate weighing.

  • Equilibration: Allow the sealed vial of N-(2-aminoethyl)-1-phenylmethanesulfonamide to equilibrate to room temperature before opening. Causality: Opening a cold vial causes ambient moisture condensation; water in the DMSO stock will accelerate compound degradation and drastically reduce solubility[2].

  • Weighing: Weigh exactly 2.14 mg of the compound using a calibrated analytical balance.

  • Solvent Addition: Add 1.0 mL of fresh, anhydrous DMSO to the vial.

  • Dissolution: Vortex the mixture for 30–60 seconds. If microscopic particulate matter remains, sonicate the vial in a water bath at room temperature for 5 minutes.

  • Storage: Aliquot the 10 mM master stock into single-use amber vials (e.g., 50 µL per vial) and store at -20°C. Causality: Aliquoting prevents repeated freeze-thaw cycles, which can compromise the structural integrity and concentration accuracy of the stock[4].

Protocol B: Kinetic Solubility Assessment via Nephelometry

Kinetic solubility represents the maximum concentration of a compound that remains in solution after transitioning from a DMSO stock to an aqueous buffer[5]. Self-Validating System: The inclusion of a DMSO-only vehicle control establishes the baseline light scattering threshold, ensuring that any detected turbidity is strictly compound-dependent.

  • Serial Dilution in DMSO: Prepare a 2-fold serial dilution of the 10 mM stock in 100% DMSO across a 96-well plate to create intermediate concentrations (e.g., 10 mM, 5 mM, 2.5 mM, down to 0.078 mM)[5].

  • Aqueous Transition: Rapidly transfer 2 µL of each DMSO intermediate into 198 µL of Phosphate-Buffered Saline (PBS, pH 7.4) in a clear-bottom 96-well microtiter plate. This yields a final DMSO concentration of exactly 1% (v/v)[4].

  • Mixing: Immediately mix the plate using a plate shaker at 500 RPM for 2 minutes to ensure rapid, homogeneous dispersion and prevent localized high-concentration gradients.

  • Incubation: Incubate the plate at room temperature for 1 hour to allow potential metastable solutions to precipitate[4].

  • Measurement: Read the plate using a nephelometer to measure light scattering.

  • Data Interpretation: The kinetic solubility limit is defined as the highest compound concentration that does not exhibit a statistically significant increase in light scattering (turbidity) compared to the 1% DMSO/PBS vehicle control[5].

Troubleshooting

  • Precipitation upon aqueous addition: If the compound crashes out at the target assay concentration, the kinetic solubility has been exceeded. Action: Lower the final assay concentration or evaluate the addition of biologically compatible surfactants (e.g., 0.01% Tween-20) if the assay permits.

  • Inconsistent assay results over time: This indicates potential degradation of the DMSO stock due to moisture absorption. Action: Always use anhydrous DMSO and purge storage vials with dry argon or nitrogen gas before sealing.

References

  • Title: Separation Science in Drug Development, Part 2: High‑Throughput Characterization Source: LCGC International URL: [Link]

  • Title: 7 – Small Molecule Interaction Source: Bruker Daltonics SPR URL: [Link]

Sources

Application

Application Notes &amp; Protocols for the Investigation of N-(2-aminoethyl)-1-phenylmethanesulfonamide in Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals Preamble: A Note on Scientific Exploration The compound N-(2-aminoethyl)-1-phenylmethanesulfonamide is a novel chemical entity with no significant presence...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Note on Scientific Exploration

The compound N-(2-aminoethyl)-1-phenylmethanesulfonamide is a novel chemical entity with no significant presence in current scientific literature. As such, this document is not a record of established applications but rather a forward-looking guide designed to pioneer its investigation. The following application notes and protocols are built upon a foundation of established principles in neuroscience and pharmacology, drawing parallels from the known activities of its core chemical moieties: the sulfonamide group and the 2-aminoethyl side chain. This guide provides the scientific rationale and a rigorous experimental framework to explore the potential of N-(2-aminoethyl)-1-phenylmethanesulfonamide as a neuroactive agent.

Scientific Rationale & Proposed Mechanism of Action

The rationale for investigating N-(2-aminoethyl)-1-phenylmethanesulfonamide in neuroscience stems from the well-documented roles of its constituent parts in neuropharmacology.

  • The Sulfonamide Moiety: Far beyond their classic antimicrobial use, sulfonamide derivatives are recognized for a vast range of biological activities, including significant applications in Central Nervous System (CNS) disorders.[1][2] They are known to act as potent enzyme inhibitors, with some targeting carbonic anhydrases, which are involved in various physiological processes in the brain.[3][4] Furthermore, specific N-substituted sulfonamides have been explored as potential therapeutics for conditions like Alzheimer's disease.[1]

  • The 2-Aminoethyl Moiety: This structural feature is a cornerstone of many neuroactive molecules. It forms the backbone of phenylethylamine, an endogenous trace amine that modulates major neurotransmitter systems.[5] The 2-aminoethyl group is integral to numerous psychoactive compounds, including monoamine releasers and receptor agonists, particularly at serotonin receptors like 5-HT2C.[6][7][8] A basic amine function is often critical for interaction with neuronal transporters and receptors.[5]

Based on this structural analysis, we can hypothesize several potential mechanisms of action for N-(2-aminoethyl)-1-phenylmethanesulfonamide, providing a logical starting point for its characterization.

Hypothetical_MoA Compound N-(2-aminoethyl)-1- phenylmethanesulfonamide Target Potential CNS Target (Enzyme or Receptor) Compound->Target Binding Pathway1 Enzyme Inhibition (e.g., Carbonic Anhydrase) Target->Pathway1 Pathway2 Receptor Modulation (e.g., Serotonergic, Dopaminergic) Target->Pathway2 Pathway3 Transporter Interaction (e.g., Monoamine Uptake) Target->Pathway3 Outcome Neurophysiological Effect (e.g., Neuroprotection, Anti-Inflammatory, Neurotransmitter Modulation) Pathway1->Outcome Pathway2->Outcome Pathway3->Outcome

Caption: Hypothetical mechanisms of N-(2-aminoethyl)-1-phenylmethanesulfonamide.

Proposed Research Applications

Given the potential mechanisms, the primary applications for this compound in neuroscience research could include:

  • Neuroprotective Agent: Investigating its ability to protect neurons from excitotoxicity, oxidative stress, or neurotoxin-induced cell death.

  • Neuroinflammatory Modulator: Assessing its efficacy in reducing inflammatory responses in glial cells, a key factor in many neurodegenerative diseases.

  • Modulator of Neurotransmitter Systems: Characterizing its effects on the release, uptake, or receptor binding of key neurotransmitters like serotonin, dopamine, and norepinephrine.

Experimental Guide: A Phased Approach

A logical, phased approach is essential for characterizing a novel compound. The following workflow progresses from initial characterization and in silico prediction to detailed in vitro and in vivo functional assays.

Experimental_Workflow cluster_0 Phase 1: Foundational Assessment cluster_1 Phase 2: In Vitro Screening Cascade cluster_2 Phase 3: In Vivo Proof-of-Concept PhysChem Physicochemical Characterization (Solubility, Stability) InSilico In Silico CNS Profiling (BBB Prediction, MPO Score) PhysChem->InSilico BBB_Assay Protocol 1: In Vitro BBB Permeability InSilico->BBB_Assay Proceed if favorable Viability_Assay Protocol 2: Neuronal Viability & Neuroprotection BBB_Assay->Viability_Assay MEA_Assay Protocol 3: Functional Neuronal Activity (MEA) Viability_Assay->MEA_Assay Zebrafish_Assay Protocol 4: Zebrafish Behavioral Phenotyping MEA_Assay->Zebrafish_Assay Proceed if active LPS_Model Protocol 5: Rodent Neuroinflammation Model Zebrafish_Assay->LPS_Model

Caption: Phased experimental workflow for compound characterization.

Phase 1: Foundational Assessment

Before biological testing, it is critical to understand the compound's basic properties.

  • Physicochemical Characterization: Standard analytical methods should be used to determine aqueous solubility (in buffers like PBS at pH 7.4) and chemical stability over time under experimental conditions (e.g., in cell culture media at 37°C).

  • In Silico Profiling: Computational tools can predict the likelihood of CNS penetration. The CNS Multiparameter Optimization (MPO) score is a valuable metric that combines properties like lipophilicity (LogP), molecular weight, and hydrogen bonding capacity to estimate brain availability.[9] This provides an early, cost-effective screen to prioritize compounds for further testing.

Phase 2: In Vitro Screening Cascade

This phase uses cell-based models to assess blood-brain barrier penetration, neurotoxicity, and functional effects.

Protocol 1: In Vitro Blood-Brain Barrier (BBB) Permeability Assay

  • Rationale: A primary hurdle for any CNS drug is its ability to cross the highly restrictive blood-brain barrier.[9][10] This assay provides a crucial first look at the compound's potential to reach its target in the brain.

  • Methodology: A transwell-based system is used, typically with mouse brain endothelial cells (bEnd.3 cell line) or a more complex co-culture with astrocytes and pericytes to better mimic the in vivo environment.[10]

ParameterSpecificationPurpose
Cell Model bEnd.3 cells cultured on a Transwell insert (e.g., 0.4 µm pore size).Forms a confluent monolayer with tight junctions, simulating the BBB.
Compound Prep Stock solution in DMSO (e.g., 10 mM), diluted in assay buffer to final concentrations (e.g., 1, 10, 50 µM).Test a range to assess concentration-dependent transport.
Assay Procedure 1. Culture cells to confluence on inserts. 2. Add compound to the apical (blood) side. 3. Incubate for a set time (e.g., 2, 4, 6 hours). 4. Collect samples from the basolateral (brain) side.To measure the amount of compound that has crossed the cellular barrier.
Quantification LC-MS/MS analysis of basolateral samples.Highly sensitive and specific method for compound quantification.
Controls - Lucifer Yellow: A low-permeability marker to assess monolayer integrity. - Propranolol: A high-permeability control compound.To validate the assay and provide reference points for permeability.
Endpoint Apparent Permeability Coefficient (Papp).A quantitative measure of the rate of transport across the monolayer.

Protocol 2: Neuronal Viability and Neuroprotection Assay

  • Rationale: To determine if the compound has any inherent toxicity to neurons and, more importantly, if it can protect them from a common pathological insult like oxidative stress.

  • Methodology: The human neuroblastoma cell line SH-SY5Y (differentiated to a neuronal phenotype) is a robust and widely used model.

ParameterSpecificationPurpose
Cell Model Differentiated SH-SY5Y cells in a 96-well plate format.Provides a scalable, human-derived neuronal model.
Compound Prep Serial dilutions in culture medium (e.g., 0.1 µM to 100 µM).To determine the dose-response for both toxicity and protection.
Toxicity Assay 1. Treat cells with the compound for 24-48 hours. 2. Assess viability using an MTT or CellTiter-Glo assay.To establish a non-toxic concentration range for subsequent experiments.
Neuroprotection 1. Pre-treat cells with non-toxic concentrations of the compound (e.g., for 2 hours). 2. Induce oxidative stress with a neurotoxin (e.g., 100 µM H₂O₂ or 500 µM MPP+). 3. Continue incubation for 24 hours. 4. Assess cell viability.To measure the compound's ability to mitigate neurotoxin-induced cell death.
Controls - Vehicle Control (DMSO). - Toxin-Only Control. - Positive Control (e.g., N-acetylcysteine for H₂O₂).To establish baseline viability, maximal damage, and assay validity.
Endpoint % Cell Viability relative to controls.A quantitative measure of cytotoxicity and neuroprotective efficacy.

Protocol 3: Functional Neuronal Activity Assessment using Microelectrode Arrays (MEAs)

  • Rationale: To move beyond cell viability and assess if the compound modulates the functional activity and connectivity of a neuronal network.[11] MEAs provide real-time electrophysiological data, offering rich insights into neuroactive properties.

  • Methodology: Primary rodent cortical neurons or iPSC-derived human neurons are cultured on MEA plates.

ParameterSpecificationPurpose
Cell Model Primary E18 rat cortical neurons or human iPSC-derived neurons cultured on MEA plates for >21 days.Allows for the formation of a mature, spontaneously active synaptic network.
Compound Addition Acute application of the compound at various concentrations.To observe immediate effects on neuronal firing and network bursting.
Recording 1. Record baseline spontaneous activity for 10-15 minutes. 2. Add vehicle control and record. 3. Add compound and record for 30-60 minutes.To capture a stable baseline and measure changes in network function post-treatment.
Data Analysis Metrics include: Mean Firing Rate, Burst Frequency, Burst Duration, and Network Synchrony.To quantify the compound's effect on neuronal excitability and network behavior.
Controls - Vehicle Control (DMSO). - Positive Controls (e.g., Bicuculline to increase activity, TTX to abolish activity).To ensure the network is responsive and to validate the recording paradigm.
Endpoint Dose-dependent changes in electrophysiological parameters.To characterize the compound as a network excitant, inhibitor, or modulator.
Phase 3: In Vivo Proof-of-Concept

If in vitro data are promising, initial in vivo studies are warranted to assess neuroactivity and potential therapeutic effects in a whole organism.

Protocol 4: High-Throughput Behavioral Phenotyping in Zebrafish Larvae

  • Rationale: Zebrafish larvae offer a powerful in vivo system for rapidly screening compounds for neuroactive effects.[12][13] Their conserved genetics and transparent bodies allow for high-throughput behavioral and physiological analysis at an early stage of drug discovery.[14]

  • Methodology: Larvae at 5-7 days post-fertilization (dpf) are arrayed in 96-well plates and their locomotor activity is tracked automatically.

ParameterSpecificationPurpose
Animal Model Wild-type zebrafish larvae (5-7 dpf).A developmental stage with a functional CNS and robust behavioral repertoire.
Dosing Compound added directly to the embryo medium in the well (e.g., 1, 10, 100 µM).Systemic exposure via immersion.
Behavioral Paradigm Alternating periods of light and dark to evoke distinct locomotor responses (photomotor response).A standardized assay to probe for changes in activity, startle, and habituation.
Data Acquisition Automated video tracking system to record larval movement over time.Provides objective, high-resolution quantification of behavior.
Data Analysis Metrics include: Total distance moved, velocity during light/dark phases, startle response magnitude.To create a "behavioral fingerprint" and identify hypo- or hyper-activity profiles.
Controls - Vehicle Control (DMSO). - Known neuroactive compounds (e.g., caffeine, chlorpromazine).To establish a baseline behavioral profile and validate the assay's sensitivity.
Endpoint A quantitative behavioral profile indicating potential stimulant, sedative, or other neuroactive properties.To rapidly identify compounds of interest for further study in mammalian models.

Protocol 5: Rodent Model of Neuroinflammation

  • Rationale: To test the compound's potential anti-inflammatory effects in a mammalian brain. Systemic administration of lipopolysaccharide (LPS) induces a robust and reproducible neuroinflammatory response, primarily mediated by microglia.[15]

  • Methodology: Mice or rats are treated with the compound prior to an LPS challenge, and brain tissue is analyzed for inflammatory markers.

ParameterSpecificationPurpose
Animal Model Adult C57BL/6 mice or Sprague-Dawley rats.Standard, well-characterized rodent strains for neuroinflammation studies.
Dosing Compound administered via intraperitoneal (IP) injection or oral gavage at a predetermined dose, 1 hour before LPS.To ensure the compound is systemically available at the time of the inflammatory insult.
Inflammatory Challenge A single IP injection of LPS (e.g., 1-5 mg/kg).To induce a systemic inflammation that results in CNS microglial activation.
Tissue Collection Animals are euthanized at a peak inflammatory timepoint (e.g., 4-6 hours post-LPS). Brains are collected and specific regions (e.g., hippocampus, cortex) are dissected.To capture the acute inflammatory response in relevant brain areas.
Analysis - qRT-PCR: To measure mRNA levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6). - Immunohistochemistry: To visualize and quantify activated microglia (e.g., Iba1 staining).To provide molecular and cellular evidence of an anti-inflammatory effect.
Controls - Saline + Vehicle. - Saline + Compound. - LPS + Vehicle.To isolate the effects of LPS and determine the compound's modulatory action.
Endpoint Significant reduction in cytokine expression and/or microglial activation in the LPS + Compound group compared to the LPS + Vehicle group.To demonstrate in vivo anti-neuroinflammatory efficacy.

References

  • Zebrafish early-life stages as neurological screening and detection tools. (2016). Drug Discovery World. Available at: [Link]

  • CNS Drug Discovery. BioAscent. Available at: [Link]

  • High Throughput Assay for CNS Drug Binding in Brain Tissue. Sygnature Discovery. Available at: [Link]

  • In Vivo Neuroscience Models. Selvita. Available at: [Link]

  • N-1 Substituted sulphonamides. Pharmacy 180. Available at: [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry B. Available at: [Link]

  • In vitro Disease Models for Screening Services. NeuroProof. Available at: [Link]

  • Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer's Disease. (2025). Auctores. Available at: [Link]

  • Deep phenotypic profiling of neuroactive drugs in larval zebrafish. PMC. Available at: [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. PMC. Available at: [Link]

  • In-vitro blood-brain barrier models for drug screening and permeation studies: an overview. PMC. Available at: [Link]

  • The recent progress of sulfonamide in medicinal chemistry. (2020). SciSpace. Available at: [Link]

  • Zebrafish: An in vivo model for the study of neurological diseases. (2008). Dove Medical Press. Available at: [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). ResearchGate. Available at: [Link]

  • CNS Assessments from ex vivo to in vitro. Charles River Laboratories. Available at: [Link]

  • Substituted benzofuran. Wikipedia. Available at: [Link]

  • Hydrophilic, Potent, and Selective 7-Substituted 2-Aminoquinolines as Improved Human Neuronal Nitric Oxide Synthase Inhibitors. PMC. Available at: [Link]

  • WO2022032147A1 - 2-aminoindane compounds for mental disorders or enhancement. Google Patents.
  • Novel 3-(2-(Aminoethyl)-indol-4-ol Derivatives as 5-HT2C Agonists for Treating Depression, Alcoholism, Drug Addiction, PTSD, and Seizure Disorders. (2025). ACS Medicinal Chemistry Letters. Available at: [Link]

  • Structural properties of phenylethylamine derivatives which inhibit transport-P in peptidergic neurones. PMC. Available at: [Link]

Sources

Method

Application Notes and Protocols for N-(2-aminoethyl)-1-phenylmethanesulfonamide as a Ligand in Receptor Binding Assays

Introduction: Characterizing Novel Ligand-Receptor Interactions The discovery and development of new therapeutic agents hinge on the precise characterization of their interactions with biological targets. N-(2-aminoethyl...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Characterizing Novel Ligand-Receptor Interactions

The discovery and development of new therapeutic agents hinge on the precise characterization of their interactions with biological targets. N-(2-aminoethyl)-1-phenylmethanesulfonamide is a novel synthetic compound with potential pharmacological activity. As with any new chemical entity, a critical step in its evaluation is to determine its binding affinity and selectivity for specific receptors. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of N-(2-aminoethyl)-1-phenylmethanesulfonamide as a ligand in receptor binding assays.

These protocols are designed to be self-validating systems, providing not just procedural steps but also the underlying principles and rationale for experimental design. We will explore both radioligand and non-radioactive fluorescence-based assay formats, offering the flexibility to adapt to different laboratory capabilities and screening goals. The overarching aim is to equip researchers with the tools to determine key binding parameters such as the equilibrium dissociation constant (Kd), the maximum receptor density (Bmax), and the inhibition constant (Ki) of competing ligands.

Part 1: Foundational Principles of Receptor Binding Assays

Receptor binding assays are fundamental tools in pharmacology, allowing for the quantification of the interaction between a ligand and its receptor.[1][2] The core principle is to measure the amount of ligand-receptor complex formed at equilibrium.

The Law of Mass Action and Binding Affinity (Kd)

The interaction between a ligand (L) and a receptor (R) to form a ligand-receptor complex (LR) is a reversible process governed by the law of mass action:

L + R ⇌ LR

At equilibrium, the ratio of the dissociation rate (koff) to the association rate (kon) is a constant known as the equilibrium dissociation constant (Kd).[3][4]

Kd = koff / kon = ([L][R]) / [LR]

The Kd is a measure of the ligand's affinity for the receptor; a lower Kd value signifies a higher binding affinity.[5] It represents the concentration of ligand at which 50% of the receptors are occupied at equilibrium.[5][6]

Saturation Binding Assays

Saturation binding assays are performed to determine the Kd of a labeled ligand and the total number of binding sites (Bmax) in a given tissue or cell preparation.[6][7] In these experiments, a fixed amount of receptor preparation is incubated with increasing concentrations of the labeled ligand until saturation is reached.

The specific binding is calculated by subtracting the non-specific binding from the total binding. Non-specific binding is the portion of the ligand that binds to components other than the target receptor and is typically determined by measuring binding in the presence of a high concentration of an unlabeled competing ligand that saturates the target receptors.[8]

Competitive Binding Assays

Competitive binding assays are used to determine the affinity of an unlabeled ligand (the "competitor," in this case, N-(2-aminoethyl)-1-phenylmethanesulfonamide) for a receptor.[7][9] These assays involve incubating the receptor preparation with a fixed concentration of a labeled ligand and varying concentrations of the unlabeled competitor. The competitor will inhibit the binding of the labeled ligand in a concentration-dependent manner.

The concentration of the competitor that inhibits 50% of the specific binding of the labeled ligand is known as the IC50 (inhibitory concentration 50%).[10] The IC50 value can be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and Kd of the labeled ligand.[10]

Part 2: Experimental Protocols

The following protocols provide detailed methodologies for characterizing the binding of N-(2-aminoethyl)-1-phenylmethanesulfonamide. These protocols assume that a labeled version of the ligand (either radiolabeled or fluorescently tagged) or a known reference ligand for the target receptor is available.

Protocol 1: Radioligand Saturation Binding Assay

This protocol is designed to determine the Kd and Bmax of a radiolabeled version of N-(2-aminoethyl)-1-phenylmethanesulfonamide.

Materials:

  • Receptor Source: Cell membranes or tissue homogenates expressing the target receptor.

  • Radiolabeled Ligand: e.g., [3H]-N-(2-aminoethyl)-1-phenylmethanesulfonamide.

  • Unlabeled Ligand: N-(2-aminoethyl)-1-phenylmethanesulfonamide.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Wash Buffer: Ice-cold assay buffer.

  • 96-well Filter Plates: Glass fiber filters pre-treated with a blocking agent like polyethyleneimine (PEI) to reduce non-specific binding.[11]

  • Scintillation Fluid.

  • Microplate Scintillation Counter. [12]

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis P1 Prepare serial dilutions of radiolabeled ligand A1 Add membranes, radioligand, and buffer (Total Binding) or unlabeled ligand (NSB) to wells P1->A1 P2 Prepare receptor membranes P2->A1 P3 Prepare unlabeled ligand for non-specific binding P3->A1 A2 Incubate to reach equilibrium A1->A2 S1 Rapidly filter through 96-well filter plate A2->S1 S2 Wash filters with ice-cold buffer S1->S2 S3 Add scintillation fluid S2->S3 S4 Count radioactivity (CPM) S3->S4 D1 Calculate Specific Binding: Total - NSB S4->D1 D2 Plot Specific Binding vs. [Radioligand] D1->D2 D3 Non-linear regression to determine Kd and Bmax D2->D3

Caption: Workflow for a radioligand saturation binding assay.

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the radiolabeled ligand in assay buffer. A typical concentration range would span from 0.1 to 10 times the expected Kd.

    • Prepare a high concentration of the unlabeled ligand (e.g., 1000-fold the Kd of the radioligand) for determining non-specific binding (NSB).

    • Thaw and resuspend the receptor membrane preparation in ice-cold assay buffer.[11] Determine the protein concentration using a standard method like the BCA assay.

  • Assay Setup (in a 96-well plate):

    • Total Binding Wells: Add assay buffer, the appropriate concentration of radiolabeled ligand, and the receptor membrane suspension.

    • Non-Specific Binding (NSB) Wells: Add the high concentration of unlabeled ligand, the same concentration of radiolabeled ligand as in the corresponding total binding wells, and the receptor membrane suspension.

    • The final assay volume is typically 200-250 µL.[11]

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient duration to allow the binding to reach equilibrium. This time should be determined in preliminary kinetic experiments.

  • Filtration: Rapidly separate the bound from free radioligand by vacuum filtration through the 96-well filter plate.[7]

  • Washing: Quickly wash the filters with several volumes of ice-cold wash buffer to remove unbound radioligand.

  • Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity in a microplate scintillation counter. The output will be in counts per minute (CPM).[12]

  • Data Analysis:

    • Calculate the specific binding for each concentration of radiolabeled ligand: Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM) .

    • Plot the specific binding as a function of the free radioligand concentration.

    • Use non-linear regression analysis to fit the data to a one-site binding (hyperbola) equation to determine the Kd and Bmax values.[6]

Data Presentation:

[Radioligand] (nM)Total Binding (CPM)Non-Specific Binding (CPM)Specific Binding (CPM)
0.115005001000
0.5450010003500
1.0700015005500
2.51050025008000
5.01300040009000
10.01450060008500
20.01550080007500

Note: The decrease in specific binding at higher concentrations can be due to ligand depletion or other experimental artifacts.

Protocol 2: Competitive Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of the unlabeled N-(2-aminoethyl)-1-phenylmethanesulfonamide by competing against a known radiolabeled ligand.

Materials:

  • Same as in Protocol 2.1, but the primary unlabeled ligand of interest is N-(2-aminoethyl)-1-phenylmethanesulfonamide.

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the unlabeled competitor, N-(2-aminoethyl)-1-phenylmethanesulfonamide, over a wide concentration range (e.g., from 10-12 M to 10-5 M).

    • Prepare the radiolabeled ligand at a fixed concentration, typically at or below its Kd value.

    • Prepare the receptor membrane suspension as in Protocol 2.1.

  • Assay Setup (in a 96-well plate):

    • Total Binding Wells: Add assay buffer, the fixed concentration of radiolabeled ligand, and the receptor membrane suspension.

    • Competitor Wells: Add the serial dilutions of the unlabeled competitor, the fixed concentration of radiolabeled ligand, and the receptor membrane suspension.

    • Non-Specific Binding (NSB) Wells: Add a saturating concentration of a known high-affinity unlabeled ligand, the fixed concentration of radiolabeled ligand, and the receptor membrane suspension.

  • Incubation, Filtration, Washing, and Counting: Follow steps 3-6 from Protocol 2.1.

  • Data Analysis:

    • Normalize the data by setting the average total binding to 100% and the average NSB to 0%.

    • Plot the percentage of specific binding as a function of the log concentration of the competitor.

    • Use non-linear regression to fit the data to a sigmoidal dose-response curve to determine the IC50 value.[8]

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radiolabeled ligand and Kd is its equilibrium dissociation constant.

Data Presentation:

[Competitor] (Log M)% Specific Binding
-12100.2
-1198.5
-1095.1
-985.3
-852.1
-715.6
-62.3
-5-1.5
Protocol 3: Fluorescence Polarization (FP) Binding Assay

This protocol provides a non-radioactive alternative for determining binding affinity, suitable for high-throughput screening. It relies on a fluorescently labeled version of N-(2-aminoethyl)-1-phenylmethanesulfonamide or a known fluorescent ligand for the target receptor.[13]

Principle: Fluorescence polarization measures the change in the rotational speed of a fluorescent molecule upon binding to a larger partner.[14] A small, rapidly tumbling fluorescent ligand will have a low polarization value. When bound to a large receptor, its tumbling slows, and the polarization value increases.

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Incubation cluster_read Measurement cluster_analysis Data Analysis P1 Prepare fluorescently labeled ligand A1 Add fluorescent ligand, receptor, and varying concentrations of unlabeled competitor to microplate P1->A1 P2 Prepare receptor protein (soluble) P2->A1 P3 Prepare unlabeled competitor (N-(2-aminoethyl)-1-phenylmethanesulfonamide) P3->A1 A2 Incubate to reach equilibrium A1->A2 R1 Excite with polarized light A2->R1 R2 Measure parallel and perpendicular fluorescence emission R1->R2 R3 Calculate Fluorescence Polarization (mP) R2->R3 D1 Plot mP vs. [Competitor] R3->D1 D2 Fit to a competitive binding model to get IC50 D1->D2 D3 Calculate Ki D2->D3

Caption: Workflow for a Fluorescence Polarization competitive binding assay.

Materials:

  • Fluorescent Ligand: A fluorescently tagged version of N-(2-aminoethyl)-1-phenylmethanesulfonamide or a known fluorescent ligand for the target.

  • Receptor Protein: Purified, soluble receptor or receptor fragment.

  • Unlabeled Competitor: N-(2-aminoethyl)-1-phenylmethanesulfonamide.

  • Assay Buffer: Optimized for receptor stability and minimal background fluorescence.

  • Black, low-volume microplates.

  • Microplate reader with fluorescence polarization capabilities.

Procedure:

  • Determine Optimal Fluorescent Ligand Concentration: First, perform a saturation experiment by titrating the receptor protein against a fixed, low concentration of the fluorescent ligand to determine the Kd and the optimal assay window (the difference in polarization between the free and bound states).

  • Competitive Assay Setup:

    • In a microplate, add a fixed concentration of the receptor protein and the fluorescent ligand (concentrations determined in the previous step).

    • Add serial dilutions of the unlabeled competitor, N-(2-aminoethyl)-1-phenylmethanesulfonamide.

    • Include controls for free ligand (no receptor) and fully bound ligand (no competitor).

  • Incubation: Incubate the plate, protected from light, to reach equilibrium.

  • Measurement: Read the fluorescence polarization (in millipolarization units, mP) on a suitable microplate reader.

  • Data Analysis:

    • Plot the change in mP as a function of the competitor concentration.

    • Fit the data to a competitive binding model to determine the IC50, from which the Ki can be calculated.

Part 3: Potential Receptor Targets and Signaling Pathways

The structure of N-(2-aminoethyl)-1-phenylmethanesulfonamide, with its aminoethyl and sulfonamide moieties, suggests potential interactions with several receptor families.

G-Protein Coupled Receptors (GPCRs)

GPCRs are a large family of seven-transmembrane domain receptors that are common drug targets.[15][16] Ligands can bind to either the extracellular loops or within the transmembrane helices.[15]

Signaling Pathway Diagram:

G Ligand Ligand (e.g., N-(2-aminoethyl)-1- phenylmethanesulfonamide) GPCR GPCR Ligand->GPCR Binds G_Protein G-Protein (αβγ) GPCR->G_Protein Activates Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Generates Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

Sources

Application

"N-(2-aminoethyl)-1-phenylmethanesulfonamide in high-throughput screening"

Application Note: High-Throughput Screening of N-(2-aminoethyl)-1-phenylmethanesulfonamide Derivatives for SK Channel Modulation Executive Summary In modern drug discovery, the design of targeted screening libraries reli...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Throughput Screening of N-(2-aminoethyl)-1-phenylmethanesulfonamide Derivatives for SK Channel Modulation

Executive Summary

In modern drug discovery, the design of targeted screening libraries relies heavily on privileged chemical scaffolds. N-(2-aminoethyl)-1-phenylmethanesulfonamide (CAS 190257-50-2) has emerged as a highly versatile building block for synthesizing modulators of Small-Conductance Calcium-Activated Potassium (SK) channels[1]. This application note details the chemical rationale, assay causality, and a self-validating High-Throughput Screening (HTS) protocol using a Thallium (Tl⁺) flux assay to identify novel SK channel inhibitors from sulfonamide-focused libraries.

Chemical Rationale & Target Biology

SK channels (KCa2.1, KCa2.2, KCa2.3) are critical regulators of cellular excitability, coupling intracellular calcium ( Ca2+ ) transients to membrane hyperpolarization[2]. They are prime therapeutic targets for atrial fibrillation and neurodegenerative disorders.

N-(2-aminoethyl)-1-phenylmethanesulfonamide is an ideal starting material for HTS library generation for two mechanistic reasons:

  • Synthetic Tractability: The primary amine serves as a highly reactive nucleophile, allowing for rapid, parallel diversification via reductive amination or amide coupling in 384-well formats.

  • Pharmacophore Integrity: The phenylmethanesulfonamide moiety provides a rigid geometry capable of bidentate hydrogen bonding. This structural motif is highly privileged in ion channel pharmacology, frequently acting as a negative allosteric modulator or pore blocker within the SK channel architecture[1].

Assay Principle: The Thallium (Tl⁺) Flux Advantage

Traditional patch-clamp electrophysiology provides high-resolution data but lacks the throughput required for screening thousands of compounds. To achieve HTS scale, we employ a Thallium (Tl⁺) flux assay [3].

The Causality: SK channels are potassium ( K+ ) channels. Because Tl+ is highly permeant through open K+ channels (acting as a surrogate ion), we can measure channel activity by tracking Tl+ movement[4]. Cells are loaded with a membrane-permeable, Tl+ -sensitive fluorogenic dye. When the SK channels are artificially opened using a calcium ionophore (e.g., Ionomycin), extracellular Tl+ rushes down its concentration gradient into the cell, binding the dye and producing a massive increase in fluorescence. If a well contains an active N-(2-aminoethyl)-1-phenylmethanesulfonamide derivative that inhibits the SK channel, this Tl+ influx is blocked, resulting in a quenched fluorescent signal.

SK_Pathway Ionomycin Ionomycin (Ca2+ Ionophore) Ca2 Intracellular Ca2+ Elevation Ionomycin->Ca2 CaM Calmodulin (CaM) Activation Ca2->CaM Binds SK SK Channel (KCa2.x) Opening CaM->SK Conformational Change Tl_influx Tl+ Influx & Fluorescence SK->Tl_influx Tl+ Permeation Modulator Sulfonamide Inhibitor (Test Compound) Modulator->SK Channel Blockade

Fig 1: Pharmacological modulation of the SK channel pathway in a Thallium flux HTS assay.

Step-by-Step HTS Protocol (384-Well Format)

This protocol utilizes a Fluorometric Imaging Plate Reader (FLIPR) to capture real-time kinetic data. Every step is optimized to ensure a self-validating system where false positives are minimized.

Step 1: Cell Culture and Plating

  • Harvest HEK-293 cells stably expressing human SK2 (KCa2.2).

  • Plate cells at a density of 15,000 cells/well in 25 µL of DMEM (10% FBS) into a 384-well black-wall, clear-bottom microplate.

  • Incubate overnight at 37°C, 5% CO2​ to allow for uniform monolayer formation. Note: A uniform monolayer is critical to reduce well-to-well optical variance.

Step 2: Dye Loading

  • Prepare the Tl+ -sensitive dye (e.g., FLIPR Potassium Assay Kit) in an assay buffer containing probenecid. Causality: Probenecid inhibits endogenous multidrug resistance pumps, preventing the premature efflux of the dye.

  • Remove the cell media and add 25 µL of the dye loading solution to each well.

  • Incubate for 1 hour at room temperature in the dark.

Step 3: Compound Addition

  • Using an automated liquid handler, transfer 5 µL of the N-(2-aminoethyl)-1-phenylmethanesulfonamide library compounds (final screening concentration: 10 µM, 0.5% DMSO).

  • Include positive controls (e.g., Apamin, a known SK pore blocker) and negative controls (0.5% DMSO vehicle).

  • Incubate for 30 minutes at room temperature to allow the compounds to reach binding equilibrium with the SK channels.

Step 4: FLIPR Read and Stimulus Addition

  • Transfer the plate to the FLIPR instrument. Set excitation to 470-495 nm and emission to 515-575 nm.

  • Establish a baseline fluorescence by reading the plate for 10 seconds.

  • Automatically dispense 10 µL of the Stimulus Buffer (containing Tl2​SO4​ and 1 µM Ionomycin) while continuously reading the plate for an additional 120 seconds to capture the kinetic peak of Tl+ influx.

HTS_Workflow Lib 1. Library Synthesis (N-(2-aminoethyl)-1-phenylmethanesulfonamide) Cell 2. Cell Plating (HEK293-SK2 in 384-well plates) Lib->Cell Dye 3. Dye Loading (Tl+-sensitive dye, 1h at RT) Cell->Dye Comp 4. Compound Incubation (30 min at RT) Dye->Comp Screen 5. Stimulus Addition & Read (Tl+ / Ionomycin on FLIPR) Comp->Screen Analysis 6. Hit Triage & QC (Z'-factor > 0.5, IC50) Screen->Analysis

Fig 2: Step-by-step HTS workflow for screening sulfonamide libraries using FLIPR.

Data Analysis & Quality Control

The trustworthiness of an HTS campaign is mathematically validated using the Z'-factor , a statistical measure of assay robustness that evaluates the dynamic range and data variation[5].

An assay is considered "excellent" and ready for HTS if the Z'-factor is ≥0.5 . The formula is:

Z′=1−∣μp​−μn​∣3(σp​+σn​)​

(Where σ is the standard deviation and μ is the mean of the positive (p) and negative (n) controls).

Table 1: Representative Quantitative Data & Hit Triage Metrics

Experimental ConditionMean Fluorescence (RFU)Standard Deviation ( σ )% InhibitionZ'-FactorConclusion
Negative Control (DMSO) 45,0002,1000%N/ABaseline Activation
Positive Control (Apamin) 5,000400100%0.81 Excellent Assay
Library Compound A 42,5002,3006.2%N/AInactive
Library Compound B 12,0001,10082.5%N/AStrong Hit (Triage for IC50​ )

Compounds exhibiting >50% inhibition (such as Library Compound B) are flagged as primary hits. Because the N-(2-aminoethyl)-1-phenylmethanesulfonamide scaffold is highly modular, these hits can immediately undergo structure-activity relationship (SAR) expansion to optimize potency and selectivity.

Sources

Method

Comprehensive Application Note &amp; Protocol: Handling, Storage, and Utilization of N-(2-aminoethyl)-1-phenylmethanesulfonamide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Executive Summary N-(2-aminoethyl)-1-phenylmethanesulfon...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Executive Summary

N-(2-aminoethyl)-1-phenylmethanesulfonamide (CAS: 190257-50-2) is a highly versatile, bifunctional chemical building block[1]. Characterized by the presence of both an aliphatic primary amine and a sulfonamide group, it is frequently utilized in medicinal chemistry campaigns—most notably in the synthesis and derivatization of novel ion channel inhibitors, such as potassium channel modulators[2].

Due to the inherent reactivity of the primary amine moiety, the compound is susceptible to environmental degradation if mishandled. This application note establishes field-proven, self-validating protocols for the storage, handling, and dissolution of the powder to ensure absolute reproducibility in downstream synthetic workflows and biological assays.

Physicochemical Profiling & Quantitative Data

Understanding the physical parameters of the compound is the first step in designing a robust handling protocol. The table below summarizes the critical quantitative data required for accurate molarity calculations and stability assessments.

PropertyValue / DescriptionAnalytical Consequence
CAS Number 190257-50-2[1]Unique identifier for inventory tracking.
Molecular Formula C₉H₁₄N₂O₂S[1]Determines isotopic distribution in LC-MS QC.
Molecular Weight 214.29 g/mol [1]Critical for precise stock solution preparation.
Functional Groups Primary Amine, SulfonamideAmine is nucleophilic; prone to carbamate formation.
Physical State Solid (Powder)High surface area increases hygroscopic potential.
Standard Purity Typically ≥95%Requires baseline LC-MS/NMR prior to sensitive assays.

The Causality of Handling & Storage

As a Senior Application Scientist, it is critical to move beyond merely listing storage temperatures and understand the causality behind degradation.

Environmental Vulnerabilities
  • Atmospheric Carbon Dioxide: Aliphatic primary amines readily react with atmospheric CO₂ to form carbamate salts. This alters the molecular weight, reduces the effective molarity of the active compound, and drastically changes its solubility profile.

  • Moisture & Condensation: The powder is prone to caking when exposed to humidity. Moisture not only complicates accurate weighing but can also catalyze slow hydrolytic degradation over extended periods.

  • Oxidation: Prolonged exposure to ambient oxygen and light can lead to the oxidation of the amine, resulting in colored impurities (often yellowing of the powder) and reduced synthetic yields.

Storage Logistics

While commercial vendors often ship the compound at ambient room temperature (RT)[3], laboratory preservation requires a tiered approach based on usage frequency:

  • Short-Term Storage (Active Use, < 1 Month): Store at Room Temperature in a tightly sealed desiccator cabinet.

  • Long-Term Storage (Archival, > 1 Month): Store at 2°C to 8°C (or -20°C for multi-year preservation). The primary container must be backfilled with an inert gas (Argon or Nitrogen) prior to sealing.

Experimental Workflows & Protocols

Protocol A: Preparation of Standardized Stock Solutions (10 mM - 50 mM)

To ensure a self-validating system, this protocol integrates preventative measures against moisture and concentration gradients.

Materials Required:

  • N-(2-aminoethyl)-1-phenylmethanesulfonamide powder

  • Anhydrous Dimethyl Sulfoxide (DMSO, water content <0.005%)

  • Argon gas source

  • Amber glass vials (low-bind)

Step-by-Step Methodology:

  • Thermal Equilibration: Remove the sealed vial of powder from cold storage and allow it to equilibrate to room temperature in a desiccator for at least 30 minutes.

    • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, initiating caking and degradation.

  • Weighing: Rapidly weigh the required mass (e.g., 21.43 mg for 10 mL of a 10 mM stock) using an analytical balance. Perform this step under a nitrogen-flushed glove box if the ambient humidity exceeds 45%.

  • Dissolution: Add the calculated volume of anhydrous DMSO. Vortex gently until the powder is completely dissolved.

    • Causality: Anhydrous DMSO prevents water-induced degradation during long-term liquid storage.

  • Aliquoting: Divide the stock solution into 50 µL or 100 µL single-use aliquots in amber vials.

    • Causality: Single-use aliquots eliminate freeze-thaw cycles. Repeated freezing and thawing causes localized concentration spikes and potential precipitation, destroying assay reproducibility.

  • Inert Sealing: Gently blow a stream of Argon over the headspace of each vial before capping, then store immediately at -20°C.

Protocol B: Stock Solution Dilution Matrix

For downstream biological assays (e.g., patch-clamp electrophysiology for channel inhibitors), DMSO concentrations must be tightly controlled.

Target ConcentrationStock Molarity (DMSO)Dilution FactorFinal DMSO % (v/v)Suitability
100 µM10 mM1:1001.0%High-throughput screening
10 µM10 mM1:10000.1%Cell-based assays
1 µM1 mM (Diluted)1:10000.1%Sensitive electrophysiology

Visualizing the Workflows

Experimental Handling Pathway

The following diagram illustrates the logical progression and quality control checkpoints required to maintain the integrity of the compound from powder to assay.

HandlingWorkflow A N-(2-aminoethyl)-1- phenylmethanesulfonamide (Bulk Powder) B Thermal Equilibration (30 min, Desiccator) A->B Prevent condensation C Weighing & Dissolution (Anhydrous DMSO) B->C Rapid transfer D Quality Control (LC-MS / NMR Purity Check) C->D Verify baseline integrity E Single-Use Aliquoting (Argon Backfill) D->E Pass QC F Long-Term Storage (-20°C) E->F Prevent freeze-thaw

Caption: Logical workflow for the handling, dissolution, and storage of N-(2-aminoethyl)-1-phenylmethanesulfonamide.

Synthetic Derivatization Logic

In drug discovery, this compound is frequently utilized as a nucleophile. The primary amine reacts with electrophilic partners (e.g., carboxylic acids via coupling reagents like PyBOP) to form stable amide bonds, a common step in synthesizing potassium channel inhibitors[2].

SyntheticPathway A N-(2-aminoethyl)-1- phenylmethanesulfonamide (Nucleophile) D Amide Bond Formation (Intermediate) A->D Nucleophilic attack B Electrophilic Partner (e.g., Carboxylic Acid) B->D Activated intermediate C Coupling Reagents (e.g., PyBOP, DIPEA) C->B Activation E Target Compound (Ion Channel Inhibitor) D->E Purification (Silica Gel)

Caption: Standard synthetic derivatization pathway utilizing the primary amine moiety for drug discovery.

References

  • Google Patents.JP7069028B2 - New Potassium Channel Inhibitor.

Sources

Technical Notes & Optimization

Troubleshooting

"optimizing reaction conditions for N-(2-aminoethyl)-1-phenylmethanesulfonamide derivatives"

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter low yields, intractable mixtures, or regioselectivity issues when synthes...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter low yields, intractable mixtures, or regioselectivity issues when synthesizing N-(2-aminoethyl)-1-phenylmethanesulfonamide derivatives.

This guide moves beyond basic recipes. By deconstructing the underlying reaction mechanisms—specifically the behavior of benzyl-derived sulfonyl chlorides—we provide a self-validating framework to ensure high-purity, scalable synthesis.

Mechanistic Insights: The Sulfene Pathway

The fundamental challenge in reacting phenylmethanesulfonyl chloride (also known as benzylsulfonyl chloride) with ethylenediamine lies in the acidity of the benzylic alpha-protons.

Unlike standard aliphatic or aromatic sulfonyl chlorides that undergo direct SN​2 nucleophilic substitution, phenylmethanesulfonyl chloride reacts with non-nucleophilic tertiary amine bases (such as Triethylamine or DIPEA) via an E1cB-like elimination. This triggers the loss of HCl and generates a transient, highly electrophilic sulfene intermediate (PhCH=SO₂)[1].

The primary amine must rapidly trap this sulfene to form the desired sulfonamide. If the amine is not present in sufficient concentration, or if the reaction temperature exceeds 0 °C during addition, the sulfene molecules will dimerize, extruding SO₂ to form trans-stilbene and cis-diphenylethylene sulfone byproducts[2]. Furthermore, because ethylenediamine is a symmetrical diamine, statistical control is required to prevent the highly reactive sulfene from attacking both amine termini, which leads to bis-sulfonylation[3].

Workflow A Phenylmethanesulfonyl Chloride C Sulfene Intermediate (PhCH=SO2) A->C Base (TEA) - HCl B N-Boc-ethylenediamine D N-Boc Protected Sulfonamide B->D Amine Source C->D Nucleophilic Attack E TFA / DCM Deprotection D->E Acidic Cleavage F N-(2-aminoethyl)-1- phenylmethanesulfonamide E->F Neutralization - Boc

Figure 1: Mechanistic workflow of N-Boc protected sulfonylation and sulfene intermediate pathway.

Quantitative Condition Matrix

To optimize the trapping of the sulfene intermediate and minimize bis-sulfonylation, specific solvent and base combinations are required. Aqueous bases must be strictly avoided as they promote rapid hydrolysis of the sulfonyl chloride[4].

SolventBaseTemperatureAmine EquivalentsMajor ProductYield (%)Causality / Notes
DCM TEA (1.5 eq)0 °C to RTN-Boc-EDA (1.0 eq)Mono-Boc Sulfonamide85–92% Optimal. Slow addition at 0 °C prevents sulfene dimerization.
THF DIPEA (2.0 eq)RefluxN-Boc-EDA (1.0 eq)Stilbene derivatives< 20%Elevated heat aggressively drives sulfene dimerization[4].
DCM None0 °CEDA (10.0 eq)N-(2-aminoethyl)sulfonamide65–75%Excess EDA acts as both base and nucleophile, statistically preventing bis-sulfonylation.
H₂O/THF NaOH (aq)RTEDA (1.0 eq)Phenylmethanesulfonic acid0%Rapid hydrolysis of the sulfonyl chloride outcompetes amination[4].

Self-Validating Experimental Protocols

To guarantee high purity and avoid the statistical nightmare of bis-sulfonylation, the Mono-Boc Protection Strategy is the industry standard[3].

Phase 1: Sulfonylation of N-Boc-ethylenediamine
  • Preparation: To an oven-dried, nitrogen-purged round-bottom flask, add mono-N-Boc-ethylenediamine (1.0 eq) and anhydrous Triethylamine (TEA, 1.5 eq) in anhydrous Dichloromethane (DCM) to achieve a 0.2 M solution.

  • Thermal Control: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to exactly 0 °C. Causality: Low temperatures suppress the dimerization of the highly reactive sulfene intermediate.

  • Reagent Addition: Dissolve phenylmethanesulfonyl chloride (1.1 eq) in a minimal volume of anhydrous DCM. Add this solution dropwise over 30–45 minutes using an addition funnel.

  • Propagation: Stir at 0 °C for 1 hour, then remove the ice bath and allow the reaction to warm to room temperature for 4–12 hours.

  • Validation Checkpoint: Perform TLC (Hexanes/EtOAc 1:1). The starting amine should be completely consumed. LC-MS must show the [M+H]+ peak for the N-Boc protected sulfonamide without the presence of a +190 Da mass (which would indicate bis-sulfonylation).

  • Workup: Quench with saturated aqueous NH4​Cl , extract with DCM, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

Phase 2: Boc Deprotection & Neutralization
  • Acidic Cleavage: Dissolve the crude N-Boc protected sulfonamide in DCM (0.1 M). Cool to 0 °C and add Trifluoroacetic acid (TFA, 10.0 eq) dropwise. Stir at room temperature for 2 hours[5].

  • Validation Checkpoint: Monitor via LC-MS. The [M+H]+ peak should shift by −100 Da, confirming complete removal of the tert-butoxycarbonyl group.

  • Isolation: Concentrate the mixture under reduced pressure to remove excess TFA. To free-base the resulting TFA salt, dissolve the residue in a minimal amount of methanol and pass it through a basic ion-exchange resin (e.g., Amberlyst A21), or wash with saturated aqueous NaHCO3​ if the free base exhibits sufficient organic solubility.

Troubleshooting & FAQs

Troubleshooting Q1 Is Bis-sulfonylation Observed? A1 Use Mono-Boc Protection or 10x Excess Diamine Q1->A1 Yes Q2 Is Sulfonyl Chloride Hydrolyzing? Q1->Q2 No A2 Ensure Anhydrous Conditions & Avoid Aqueous Base Q2->A2 Yes Q3 Are Stilbene Byproducts Forming? Q2->Q3 No A3 Maintain 0°C During Addition Avoid Excess Base Q3->A3 Yes

Figure 2: Troubleshooting logic tree for common synthesis failures in diamine sulfonylation.

Q: Why am I observing significant amounts of bis-sulfonamide when reacting unprotected ethylenediamine? A: Ethylenediamine is a symmetrical diamine. Once the first amine is sulfonylated, the resulting mono-sulfonamide is often more soluble in organic solvents than the starting diamine, causing it to preferentially react with the remaining sulfonyl chloride. To prevent this, you must either use a mono-protected diamine (like N-Boc-ethylenediamine)[3] or use a massive excess (10–20 equivalents) of unprotected ethylenediamine to statistically favor mono-sulfonylation.

Q: My reaction mixture turned dark yellow/orange, and NMR shows a lack of the ethylenediamine backbone. What happened? A: You have experienced sulfene dimerization. Because phenylmethanesulfonyl chloride reacts with tertiary bases to form a sulfene ( PhCH=SO2​ ), elevated temperatures or adding the sulfonyl chloride too quickly without enough nucleophile present causes the sulfene molecules to react with each other. They extrude SO2​ to form trans-stilbene and cis-diphenylethylene sulfone[2]. Always maintain the reaction at 0 °C during the addition phase.

Q: Can I use aqueous NaOH as the base to scavenge HCl instead of TEA? A: No. Phenylmethanesulfonyl chloride is highly sensitive to moisture and will rapidly hydrolyze to phenylmethanesulfonic acid in the presence of aqueous bases[4]. Always use anhydrous conditions with non-nucleophilic organic bases like TEA or DIPEA.

Q: How do I remove the TFA salts after Boc deprotection? The product is highly polar and water-soluble. A: Because N-(2-aminoethyl)-1-phenylmethanesulfonamide contains both a basic primary amine and a sulfonamide group, it is highly polar. Standard aqueous workups often lead to product loss in the aqueous layer. Instead of liquid-liquid extraction, utilize a basic solid-phase ion-exchange resin (like Amberlyst A21) in methanol. The resin will trap the trifluoroacetate counterion, allowing the neutral free-base product to elute cleanly.

Sources

Optimization

Technical Support Center: N-(2-aminoethyl)-1-phenylmethanesulfonamide Formulation &amp; Troubleshooting

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the formulation of complex amphoteric compounds.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the formulation of complex amphoteric compounds. N-(2-aminoethyl)-1-phenylmethanesulfonamide is a highly versatile building block, but its dual functional groups often present significant solubility bottlenecks during both in vitro assays and in vivo dosing.

This guide abandons generic advice in favor of mechanistic troubleshooting. By understanding the chemical causality behind your solubility issues, you can utilize the self-validating protocols provided below to ensure absolute confidence in your experimental data.

Compound Profile & Physicochemical Data

Before troubleshooting, we must establish the quantitative baseline of the molecule.

PropertyValueCausality / Impact on Formulation
Chemical Name N-(2-aminoethyl)-1-phenylmethanesulfonamideDictates amphoteric behavior.
CAS Number 190257-50-2 1[1]Unique identifier for sourcing.
Molecular Formula C9H14N2O2S 1[1]High ratio of heteroatoms (N, O, S) to carbons.
Molecular Weight 214.29 g/mol [[1]](1]Small molecule; easily penetrates cell membranes if dissolved.
Functional Groups Primary Amine, SulfonamideCapable of dense intermolecular hydrogen bonding.
Aqueous Solubility Sparingly Soluble (Neutral pH) 2[2]Requires co-solvents or pH adjustment for aqueous media.

Mechanistic Insight: The "Why" Behind the Solubility Barrier

To dissolve a compound, the solvent must break the energy of the molecule's crystal lattice. N-(2-aminoethyl)-1-phenylmethanesulfonamide contains both a basic primary amine and a weakly acidic sulfonamide.

At physiological pH (7.4), the molecule exists near its isoelectric point. In this state, the neutral species forms a highly stable crystal lattice driven by strong intermolecular hydrogen bonds (the amine acts as a donor/acceptor, and the sulfonamide acts as a donor/acceptor). Because water cannot easily disrupt these bonds, the free base is sparingly soluble in aqueous buffers 2[2].

The Solution: We must either use a strongly interacting polar aprotic solvent (like DMSO) that acts as a powerful hydrogen-bond acceptor to solvate the free base, or we must shift the pH to fully ionize one of the functional groups. Converting the amine into a positively charged ammonium species via hydrochloride salt formation drastically increases ion-dipole interactions with water, a proven mechanism for solubilizing aminoethyl-sulfonamide derivatives 3[3].

Troubleshooting Guide & FAQs

Q1: I tried dissolving the compound directly in PBS (pH 7.4) for my cell assay, but it remains a cloudy suspension. Why? A1: You are fighting the molecule's isoelectric point. At pH 7.4, the net charge is near zero, and the lattice energy exceeds the solvation energy of water. Solution: Never dissolve the free base directly in a neutral aqueous buffer. Always prepare a concentrated master stock in DMSO first, then dilute into your buffer.

Q2: What is the best solvent for creating a highly concentrated master stock (>50 mM)? A2: Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF). These polar aprotic solvents disrupt the hydrogen bonding network of the sulfonamide and amine groups. DMSO is preferred due to its lower toxicity profile in downstream biological assays.

Q3: My compound precipitates ("crashes out") when I dilute the DMSO stock into my cell culture media. How can I prevent this? A3: This occurs because the local concentration of water rapidly forces the hydrophobic phenyl ring and neutral sulfonamide out of solution before they can disperse. Solution: Warm your media to 37°C prior to addition. Add the DMSO stock dropwise while vortexing vigorously. Ensure your final DMSO concentration does not exceed 0.1% (v/v) to prevent cell toxicity.

Q4: I need a completely aqueous formulation for in vivo animal dosing. I cannot use DMSO. What are my options? A4: You must utilize in situ salt formation. By dissolving the free base in a mild acid (e.g., 0.1 M HCl), you protonate the primary amine, creating N-(2-aminoethyl)-1-phenylmethanesulfonamide hydrochloride. Hydrochloride salts of similar sulfonamides exhibit excellent water solubility 3[3]. Once dissolved, you can carefully back-titrate the solution to a physiologically tolerable pH (e.g., pH 5.5 - 6.0) using a citrate buffer.

Self-Validating Experimental Protocols

To ensure scientific integrity, these protocols are designed as self-validating systems . Visual inspection is insufficient because micro-precipitates (sub-visible particles) can skew assay results. We validate dissolution using spectrophotometry.

Protocol A: Preparation of a 50 mM DMSO Master Stock
  • Calculate: Weigh exactly 10.71 mg of N-(2-aminoethyl)-1-phenylmethanesulfonamide (MW = 214.29 g/mol ).

  • Solvate: Add 1.0 mL of anhydrous, cell-culture grade DMSO to the vial.

  • Agitate: Vortex for 60 seconds. Sonicate in a water bath at room temperature for 5 minutes to ensure complete disruption of the crystal lattice.

  • Self-Validation Step: Transfer 100 µL of the solution to a quartz cuvette. Measure the Optical Density at 600 nm (OD600) against a pure DMSO blank.

    • Pass: OD600 ≤ 0.01 (True solution).

    • Fail: OD600 > 0.05 (Micro-precipitation present; extend sonication or warm to 37°C).

  • Storage: Aliquot into tightly sealed amber vials and store at -20°C to prevent moisture ingress.

Protocol B: In Situ Hydrochloride Salt Formulation for Aqueous Dosing
  • Acidification: Weigh 21.4 mg of the compound into a glass vial. Add 1.0 mL of 0.1 M HCl.

  • Dissolution: Stir continuously for 15 minutes. The acidic environment forces the protonation of the primary amine, drastically increasing aqueous solubility 3[3].

  • Buffering: Slowly add 9.0 mL of 50 mM Sodium Citrate buffer (pH 6.0) dropwise while stirring. This brings the final concentration to ~10 mM (~2.14 mg/mL) at a tolerable pH for in vivo injection.

  • Self-Validation Step: Measure the OD600 of the final buffered solution against a Citrate/HCl blank. An OD600 ≤ 0.01 confirms the hydrochloride salt remains stable in solution without crashing out.

Visualizations

FormulationWorkflow Start Target: Formulate N-(2-aminoethyl)-1-phenylmethanesulfonamide InVitro In Vitro Assays (Cellular/Biochemical) Start->InVitro InVivo In Vivo Dosing (Animal Models) Start->InVivo DMSO Dissolve in DMSO (>50 mM Master Stock) InVitro->DMSO Acid Dissolve in 0.1 M HCl (Form HCl Salt In Situ) InVivo->Acid Dilute Dilute in Assay Buffer (Final DMSO < 0.1%) DMSO->Dilute Buffer Adjust to pH 5.5 - 6.0 (Add Cosolvents if needed) Acid->Buffer

Decision workflow for formulating N-(2-aminoethyl)-1-phenylmethanesulfonamide based on application.

pH_Solubility_Mechanism LowPH LowPH NeutralPH Physiological (pH 7.4) Amine: Neutral Sulfonamide: Neutral Low Aqueous Solubility LowPH->NeutralPH Increase pH HighPH HighPH NeutralPH->HighPH Increase pH

The effect of pH on the ionization state and aqueous solubility of the compound.

References

  • Benchchem."N-Phenylmethanesulfonamide: A Technical Guide to its Solubility in Organic Solvents.
  • Santa Cruz Biotechnology."N-(2-aminoethyl)-1-phenylmethanesulfonamide | CAS 190257-50-2.
  • Chem-Impex."N-(2-Aminoethyl)Methanesulfonamide Hydrochloride.

Sources

Troubleshooting

"preventing degradation of N-(2-aminoethyl)-1-phenylmethanesulfonamide in solution"

Technical Support Center: N-(2-aminoethyl)-1-phenylmethanesulfonamide A Guide to Preventing Degradation in Solution Welcome to the technical support guide for N-(2-aminoethyl)-1-phenylmethanesulfonamide. This document is...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: N-(2-aminoethyl)-1-phenylmethanesulfonamide

A Guide to Preventing Degradation in Solution

Welcome to the technical support guide for N-(2-aminoethyl)-1-phenylmethanesulfonamide. This document is designed for researchers, scientists, and drug development professionals to provide a deep understanding of the compound's stability in solution. As your partner in research, we aim to equip you with the knowledge to ensure the integrity of your experiments by minimizing compound degradation.

Section 1: Understanding the Molecular Stability of N-(2-aminoethyl)-1-phenylmethanesulfonamide

N-(2-aminoethyl)-1-phenylmethanesulfonamide possesses two key functional groups that are central to its reactivity and potential degradation: a sulfonamide linkage and a primary aliphatic amine . Understanding the inherent chemical liabilities of these groups is the first step toward preventing degradation.

  • Sulfonamide Group (-SO₂NH-): This group is generally stable, but it is susceptible to hydrolysis, particularly under acidic conditions. The sulfur atom is electrophilic and can be attacked by nucleophiles, such as water, leading to the cleavage of the sulfur-nitrogen bond.[1][2]

  • Primary Amino Group (-NH₂): The lone pair of electrons on the nitrogen atom makes this group susceptible to oxidation.[3][4] This can lead to the formation of various N-oxygenated products.

cluster_sulfonamide Sulfonamide Group (Susceptible to Hydrolysis) cluster_amine Primary Amine (Susceptible to Oxidation) mol n1 S=O n2 N-H n3 NH₂

Caption: Key functional groups of N-(2-aminoethyl)-1-phenylmethanesulfonamide.

The primary degradation pathways are therefore hydrolysis and oxidation, with photodecomposition also being a potential concern for aromatic compounds.

cluster_pathways Primary Degradation Pathways cluster_products parent N-(2-aminoethyl)-1- phenylmethanesulfonamide in Solution hydrolysis Hydrolysis (pH-dependent) parent->hydrolysis H₂O (esp. acidic pH) oxidation Oxidation parent->oxidation O₂ / Oxidants (e.g., H₂O₂) photolysis Photodegradation parent->photolysis UV/Visible Light hydrolysis_prod Phenylmethanesulfonic acid + Ethylenediamine hydrolysis->hydrolysis_prod oxidation_prod N-Hydroxy derivatives Nitroso derivatives oxidation->oxidation_prod photo_prod Ring-hydroxylated species Radical-derived products photolysis->photo_prod

Caption: Potential degradation pathways for the target compound in solution.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause N-(2-aminoethyl)-1-phenylmethanesulfonamide to degrade in solution?

The stability of the compound is primarily influenced by four factors:

  • pH: The pH of the solution is the most critical factor. Sulfonamides are generally more susceptible to degradation under acidic conditions, which catalyze the hydrolysis of the S-N bond.[1][5] They exhibit greater stability in neutral to alkaline solutions.[1]

  • Oxidizing Agents: The presence of dissolved oxygen, peroxide contaminants in solvents (e.g., ethers), or other oxidizing species can lead to the degradation of the primary amine.[3]

  • Light Exposure: As a compound containing an aromatic ring, it may be susceptible to photodegradation upon exposure to UV or even high-intensity visible light.[6] This process can generate reactive radical species that accelerate decomposition.[7][8]

  • Temperature: Elevated temperatures increase the rate of all chemical reactions, including hydrolysis and oxidation. Therefore, storing solutions at lower temperatures is always recommended.

Q2: What is the optimal pH range for preparing and storing solutions of this compound?

Based on the known stability profile of sulfonamides, a neutral to slightly alkaline pH range (pH 7 to 9) is recommended .[5] Strongly acidic conditions (pH < 4) should be avoided to prevent acid-catalyzed hydrolysis.[9] While stable at higher pH, very strong alkaline conditions (pH > 11) could potentially facilitate other reactions, though hydrolysis is generally slower than in acid.[1]

Q3: How should I prepare a stock solution to maximize its shelf-life?

To prepare a stable stock solution, we recommend the following:

  • Solvent Choice: Use a high-purity, anhydrous, aprotic solvent such as DMSO or DMF if solubility allows. If an aqueous buffer is required, prepare it fresh with high-purity water (e.g., HPLC-grade).

  • Deoxygenate the Solvent: Before dissolving the compound, degas the solvent by sparging with an inert gas (argon or nitrogen) for 15-20 minutes or by using several freeze-pump-thaw cycles. This minimizes dissolved oxygen, reducing the risk of oxidation.

  • Use an Inert Atmosphere: Whenever possible, handle the solid compound and prepare the solution in a glove box or under a blanket of argon or nitrogen.

  • Storage: Store the solution in small aliquots to minimize freeze-thaw cycles. Use amber or low-actinic glass vials to protect from light and store at -20°C or -80°C.

Q4: Are there any incompatible solvents or additives I should avoid?

Yes. Avoid the following:

  • Strongly Acidic Buffers: As detailed above, these will promote hydrolysis.

  • Solvents Prone to Peroxide Formation: Ethers like THF and dioxane can form explosive peroxides upon storage, which are potent oxidizing agents. If their use is unavoidable, always use a fresh bottle or test for peroxides before use.

  • Metal Ions: Certain transition metal ions can catalyze oxidation reactions.[10] Ensure all glassware is thoroughly cleaned and that buffers are prepared from high-purity salts.

Q5: How can I detect and quantify degradation in my sample?

The most reliable method is High-Performance Liquid Chromatography (HPLC) , preferably coupled with a UV detector or a Mass Spectrometer (LC-MS).[11][12]

  • Method: Develop a reverse-phase HPLC method that shows a sharp, symmetric peak for the parent compound.

  • Detection: Monitor the sample over time. Degradation is indicated by a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

  • Quantification: Use a calibration curve to quantify the amount of parent compound remaining. A "mass balance" approach, where the sum of the parent compound and all degradants is accounted for, is ideal for a comprehensive stability study.

Section 3: Troubleshooting Guide

This guide provides solutions to common issues encountered during the handling and analysis of N-(2-aminoethyl)-1-phenylmethanesulfonamide solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Rapid loss of parent compound peak in HPLC analysis. 1. Hydrolysis: Solution pH is too acidic. 2. Oxidation: Solvent was not deoxygenated; exposure to air. 3. Photodegradation: Sample was exposed to light during preparation or in the autosampler.1. Measure the pH of your solution. If acidic, remake in a neutral or slightly alkaline buffer (pH 7-9). 2. Prepare fresh solutions using degassed solvents and store under an inert atmosphere (N₂ or Ar). 3. Use amber vials for sample preparation and storage. If the autosampler is not cooled or light-protected, limit the sample's time in the queue.
Appearance of multiple new, unidentified peaks in the chromatogram. Compound Degradation: The new peaks are likely hydrolysis, oxidation, or photolysis products.1. Perform a forced degradation study (see Protocol 2) to intentionally generate and identify potential degradants. This helps confirm if the new peaks are related to the parent compound.[13] 2. Use LC-MS to obtain the mass of the new peaks, which provides critical clues to their structure.
Inconsistent or non-reproducible experimental results. Variable Solution Integrity: The concentration of the active compound is not consistent between experiments due to ongoing degradation.1. Prepare Fresh Solutions: For the most sensitive applications, prepare the working solution fresh from a frozen stock aliquot immediately before each experiment. 2. Standardize Storage: Implement a strict, standardized protocol for solution preparation and storage for all users in the lab (see Protocol 1). 3. Validate Solution Stability: Perform a short stability study under your specific experimental conditions (e.g., let the solution sit at room temperature for the duration of an experiment and re-analyze by HPLC).

Section 4: Experimental Protocols

Protocol 1: Recommended Procedure for Preparation and Storage of Stock Solutions

This protocol is designed to maximize the long-term stability of N-(2-aminoethyl)-1-phenylmethanesulfonamide stock solutions.

Materials:

  • N-(2-aminoethyl)-1-phenylmethanesulfonamide (solid)

  • High-purity, anhydrous DMSO or DMF

  • Inert gas (Argon or Nitrogen) with tubing

  • Sterile, amber glass vials with PTFE-lined screw caps

  • Analytical balance, calibrated pipettes

Procedure:

  • Pre-weigh Vials: Tare an appropriate number of amber glass vials for aliquoting.

  • Deoxygenate Solvent: Sparge the DMSO or DMF with argon or nitrogen gas for 15-20 minutes in a fume hood.

  • Weigh Compound: Accurately weigh the desired amount of the solid compound in a clean, dry container, preferably under a gentle stream of inert gas.

  • Dissolution: Add the deoxygenated solvent to the solid to achieve the target concentration (e.g., 10 mM). Mix gently by inversion or vortexing until fully dissolved. Perform this step under an inert gas blanket if possible.

  • Aliquoting: Immediately dispense the stock solution into the pre-weighed amber vials. This minimizes the headspace and the number of freeze-thaw cycles for any given aliquot.

  • Inert Gas Purge: Before sealing, gently flush the headspace of each vial with inert gas for 5-10 seconds.

  • Sealing and Labeling: Tightly seal each vial. Label clearly with the compound name, concentration, solvent, and date of preparation.

  • Storage: Immediately place the aliquots in a -80°C freezer for long-term storage. For short-term use (1-2 weeks), -20°C may be acceptable, but should be validated.

Protocol 2: Forced Degradation (Stress Testing) Study

This study helps identify likely degradation products and establishes the intrinsic stability of the molecule. The goal is to achieve 5-20% degradation.[14] Conditions may need to be adjusted based on compound lability.

Stock Solution: Prepare a 1 mg/mL solution of the compound in a 50:50 mixture of acetonitrile and water.

Stress ConditionProcedureAnalysis
Acid Hydrolysis Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 8 hours.Cool the sample, neutralize with an equivalent amount of 0.1 M NaOH, and dilute for HPLC analysis.
Base Hydrolysis Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 8 hours.Cool the sample, neutralize with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.
Oxidation Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.Dilute the sample for HPLC analysis. Quenching the H₂O₂ is typically not necessary for analysis.
Thermal Degradation Place the solid compound in a vial and heat in an oven at 80°C for 48 hours.Cool the sample, dissolve in the mobile phase, and dilute for HPLC analysis.
Photodegradation Expose the stock solution in a quartz cuvette or clear vial to a photostability chamber with a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.[6]Analyze the sample directly by HPLC. Prepare a "dark control" sample wrapped in aluminum foil and stored under the same conditions.

References

  • ACS Publications. (n.d.). Intramolecular nucleophilic catalysis by the neighboring hydroxyl group in acid- and base-catalyzed hydrolysis of aromatic sulfonamides and sultones. The Journal of Organic Chemistry. Retrieved from [Link]

  • PubMed. (2015). Analytical Approaches to the OH Radical Induced Degradation of Sulfonamide Antibiotics in Dilute Aqueous Solutions. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group. Chemical Communications. Retrieved from [Link]

  • ResearchGate. (n.d.). Analytical approaches to the OH radical induced degradation of sulfonamide antibiotics in dilute aqueous solutions. Retrieved from [Link]

  • PubMed. (2012). Hydrolysis of sulphonamides in aqueous solutions. Retrieved from [Link]

  • Global Science Press. (n.d.). A Density Functional Theory Study of the Hydrolysis Mechanism of Sulfachloropyridazine. Communications in Computational Chemistry. Retrieved from [Link]

  • Institut für Wasserchemie und Chemische Balneologie. (n.d.). Sulfonamide Degradation. Retrieved from [Link]

  • PubMed. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. Retrieved from [Link]

  • SlidePlayer. (n.d.). Oxidation of Secondary and Primary Amines. Retrieved from [Link]

  • ACS Publications. (2023). Degradation of Sulfonamides by UV/Electrochemical Oxidation and the Effects of Treated Effluents on the Bacterial Community in Surface Water. ACS Omega. Retrieved from [Link]

  • Journal of the Indian Chemical Society. (n.d.). Oxidation of Amines. Retrieved from [Link]

  • PMC. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. Retrieved from [Link]

  • PMC. (n.d.). Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Retrieved from [Link]

  • Academia.edu. (n.d.). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Retrieved from [Link]

  • ICH. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

  • MDPI. (2018). Identification, Characterization and Quantification of Process-Related and Degradation Impurities in Lisdexamfetamine Dimesylate. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Side Reactions in the Synthesis of N-(2-aminoethyl)-1-phenylmethanesulfonamide

Welcome to the technical support center for the synthesis of N-(2-aminoethyl)-1-phenylmethanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of N-(2-aminoethyl)-1-phenylmethanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and actionable troubleshooting strategies for the common challenges encountered during this synthesis. Our focus is on understanding and mitigating the principal side reactions to improve yield, purity, and reproducibility.

The synthesis of N-(2-aminoethyl)-1-phenylmethanesulfonamide via the reaction of ethylenediamine with phenylmethanesulfonyl chloride is a foundational reaction. However, the bifunctional nature of ethylenediamine presents a significant selectivity challenge. This guide addresses these issues in a practical, question-and-answer format, grounded in established chemical principles.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is the most prevalent side reaction during this synthesis, and what is its mechanistic origin?

A1: The most significant and yield-limiting side reaction is the di-sulfonylation of ethylenediamine to form the undesired byproduct, N,N'-bis(phenylmethylsulfonyl)ethane-1,2-diamine .

Mechanistic Cause: Ethylenediamine possesses two primary amine nucleophiles of nearly identical reactivity. The initial reaction produces the desired mono-sulfonated product, N-(2-aminoethyl)-1-phenylmethanesulfonamide. However, the remaining primary amino group in this product is still sufficiently nucleophilic to react with another molecule of phenylmethanesulfonyl chloride.[1][2][3] This second reaction leads directly to the di-sulfonated impurity. The competition between an unreacted ethylenediamine molecule and a mono-sulfonated product molecule for the sulfonyl chloride is the central challenge.

Q2: My final product is contaminated with a significant amount of the di-sulfonated byproduct. How can I suppress its formation?

A2: Suppressing di-sulfonylation requires carefully controlling the reaction conditions to favor the mono-sulfonylation pathway. The core strategy is to ensure that a molecule of phenylmethanesulfonyl chloride is statistically more likely to encounter a molecule of unreacted ethylenediamine than the mono-sulfonated product.

Here is a workflow designed to maximize mono-sulfonylation selectivity:

  • Reaction Setup:

    • Use oven-dried glassware assembled under an inert atmosphere (e.g., Nitrogen or Argon) to prevent hydrolysis of the sulfonyl chloride.[1][2]

    • Equip a three-neck round-bottom flask with a magnetic stirrer, a dropping funnel (or syringe pump for superior control), and a temperature probe.

  • Reagent Stoichiometry (Critical):

    • Dissolve a large excess of ethylenediamine (typically 5 to 10 molar equivalents) in a suitable anhydrous solvent (e.g., Dichloromethane, THF).[4] The vast excess of the diamine is the primary driver of selectivity.

  • Temperature Control:

    • Cool the ethylenediamine solution to 0 °C using an ice-water bath. Maintaining low temperatures decreases the rate of the second sulfonylation reaction, thereby enhancing selectivity.[2][3]

  • Controlled Reagent Addition:

    • Dissolve phenylmethanesulfonyl chloride (1.0 equivalent) in a minimal amount of the anhydrous solvent.

    • Add the phenylmethanesulfonyl chloride solution to the cooled, stirred ethylenediamine solution dropwise via the dropping funnel or syringe pump over a prolonged period (e.g., 1-2 hours).[1][2] This maintains a very low instantaneous concentration of the sulfonylating agent, minimizing the probability of a second reaction.

  • Reaction and Monitoring:

    • After the addition is complete, allow the reaction to stir at 0 °C for an additional hour before slowly warming to room temperature.

    • Monitor the reaction's progress using Thin Layer Chromatography (TLC) to confirm the consumption of the limiting reagent (phenylmethanesulfonyl chloride).

This combination of high reagent excess, low temperature, and slow addition fundamentally shifts the reaction kinetics to favor the desired mono-adduct.

G cluster_0 Problem: Di-sulfonylation cluster_1 Primary Control Parameters cluster_2 Optimized Conditions cluster_3 Outcome P High Di-sulfonated Byproduct S Stoichiometry (Ethylenediamine:Sulfonyl Chloride) P->S Investigate T Temperature P->T Investigate A Addition Rate P->A Investigate S_opt Use Large Excess of Ethylenediamine (5-10 eq.) S->S_opt Optimize T_opt Maintain Low Temp. (e.g., 0 °C) T->T_opt Optimize A_opt Slow, Dropwise Addition of Sulfonyl Chloride A->A_opt Optimize O Selective Formation of Mono-sulfonated Product S_opt->O Leads to T_opt->O Leads to A_opt->O Leads to

Caption: Troubleshooting workflow for minimizing di-sulfonylation.

Q3: My reaction yield is consistently low, even after optimizing for selectivity. What other side reaction could be the cause?

A3: Low yield, especially when accompanied by a drop in the reaction mixture's pH, strongly suggests hydrolysis of the phenylmethanesulfonyl chloride .[1][2]

Mechanistic Cause: Phenylmethanesulfonyl chloride is a highly reactive electrophile. In the presence of water, which acts as a nucleophile, it readily undergoes hydrolysis to form the unreactive phenylmethanesulfonic acid and hydrochloric acid (HCl).[5] This side reaction irreversibly consumes your starting material, directly reducing the maximum achievable yield.

Potential CauseTroubleshooting StepsRationale
Wet Solvents Use anhydrous solvents, preferably from a solvent purification system or freshly distilled over a suitable drying agent (e.g., CaH₂ for chlorinated solvents).[4]Removes trace water that readily reacts with the sulfonyl chloride.
Atmospheric Moisture Assemble glassware while hot from the oven and cool under a stream of inert gas (N₂ or Ar). Maintain a positive pressure of inert gas throughout the reaction.Prevents moisture from the air from entering the reaction vessel.[1]
Contaminated Reagents Use a fresh bottle of phenylmethanesulfonyl chloride or purify older stock if necessary. Ensure ethylenediamine is anhydrous.Reagents can absorb atmospheric moisture over time.[1]
Improper Glassware Preparation Ensure all glassware is thoroughly dried in an oven (e.g., >120 °C for several hours) immediately before use.Removes adsorbed water from glass surfaces.
Q4: How can I design an effective purification strategy to isolate the desired product from the key byproducts and excess starting material?

A4: A multi-step extractive workup followed by column chromatography is the most robust method for isolating pure N-(2-aminoethyl)-1-phenylmethanesulfonamide.

  • Quench Reaction: Once the reaction is complete, cool the mixture in an ice bath and cautiously add water to quench any remaining reactive species.

  • Separate Phases: Transfer the mixture to a separatory funnel. If using a water-miscible solvent like THF, add an immiscible organic solvent like ethyl acetate or dichloromethane and water to create two distinct layers.

  • Acidic Wash (Remove Excess Ethylenediamine):

    • Extract the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl).

    • Causality: The excess ethylenediamine and the desired mono-sulfonated product both have basic amino groups. However, ethylenediamine is significantly more basic. A carefully controlled acidic wash will protonate and extract the highly water-soluble ethylenediamine hydrochloride salt into the aqueous layer, while leaving the bulk of the less basic (and more organic-soluble) product in the organic phase.[6] Multiple extractions may be necessary.

  • Basic Wash (Remove Hydrolysis Byproduct):

    • Wash the organic layer with a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Causality: This step neutralizes any remaining HCl and deprotonates the acidic phenylmethanesulfonic acid (from hydrolysis), converting it into its sodium salt, which is then extracted into the aqueous layer.[1]

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification by Column Chromatography:

    • The crude product will primarily contain the desired mono-sulfonamide and the di-sulfonamide byproduct.

    • Principle: The di-sulfonated product is significantly less polar than the mono-sulfonated product because it lacks a free primary amine. This difference in polarity allows for excellent separation via silica gel chromatography.

    • Elute the column with a gradient of a polar solvent (e.g., methanol or ethyl acetate) in a non-polar solvent (e.g., dichloromethane or hexanes). The less polar di-sulfonated byproduct will elute first, followed by the more polar, desired N-(2-aminoethyl)-1-phenylmethanesulfonamide.[7]

G EDA Ethylenediamine (H₂N-CH₂CH₂-NH₂) Mono Desired Product (N-(2-aminoethyl)-1- phenylmethanesulfonamide) EDA->Mono Main Reaction (1st Sulfonylation) PSC Phenylmethanesulfonyl Chloride (Bn-SO₂Cl) PSC->Mono Main Reaction (1st Sulfonylation) Di Di-sulfonated Byproduct PSC->Di Side Reaction 1 (2nd Sulfonylation) Acid Hydrolysis Byproduct (Phenylmethanesulfonic Acid) PSC->Acid Side Reaction 2 (Hydrolysis) H2O Water (H₂O) H2O->Acid Side Reaction 2 (Hydrolysis) Mono->Di Side Reaction 1 (2nd Sulfonylation)

Sources

Troubleshooting

Technical Support Center: Interpreting NMR Spectra of N-(2-aminoethyl)-1-phenylmethanesulfonamide

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the analysis of N-(2-aminoethyl)-1-phenylmethanesulfonamide. This guide is designed for researchers, scientists, and drug deve...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the analysis of N-(2-aminoethyl)-1-phenylmethanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and answers to frequently asked questions regarding the NMR spectral interpretation of this compound.

Section 1: Predicted NMR Spectral Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the structural confirmation and purity assessment of N-(2-aminoethyl)-1-phenylmethanesulfonamide. A thorough understanding of its expected spectrum is the first step in successful analysis.

Molecular Structure and Atom Assignment

G cluster_phenyl Phenyl Ring cluster_backbone Backbone p1 C p2 CH p1->p2 C_benzylic CH₂(a) p1->C_benzylic p3 CH p2->p3 p4 CH p3->p4 p5 CH p4->p5 p6 CH p5->p6 p6->p1 S S(=O)₂ C_benzylic->S NH_sulfonamide NH(b) S->NH_sulfonamide C_ethyl1 CH₂(c) NH_sulfonamide->C_ethyl1 C_ethyl2 CH₂(d) C_ethyl1->C_ethyl2 NH2_amine NH₂(e) C_ethyl2->NH2_amine

Caption: Molecular structure of N-(2-aminoethyl)-1-phenylmethanesulfonamide with key protons labeled.

Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆)
LabelAssignmentPredicted Chemical Shift (δ) ppmMultiplicityIntegrationNotes
-Phenyl (Ar-H)7.2 - 7.5Multiplet5HThe five protons on the phenyl ring.
(a)Benzylic (C₆H₅-CH₂ )~4.3Singlet2HAdjacent to the electron-withdrawing SO₂ group.
(c)Ethyl (CH₂ -NH-SO₂)~3.1 - 3.3Quartet or Triplet2HCoupled to both (b) and (d). May appear as a triplet if NH coupling is absent.
(d)Ethyl (CH₂ -NH₂)~2.8 - 3.0Triplet2HCoupled to (c).
(b)Sulfonamide (NH )Variable (e.g., 5-7)Broad Triplet or Singlet1HExchangeable proton; chemical shift is concentration and temperature dependent.[1][2] Coupling to (c) may be observed in dry DMSO.
(e)Amine (NH₂ )Variable (e.g., 1-3)Broad Singlet2HExchangeable protons; signal is often broad and its position is highly variable.[1]
Table 2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)
AssignmentPredicted Chemical Shift (δ) ppmNotes
Phenyl (Ar-C)~128 - 135Four signals expected (ipso, ortho, meta, para).[3]
Benzylic (C H₂-SO₂)~58Influenced by the adjacent SO₂ group.
Ethyl (C H₂-NH-SO₂)~45Deshielded by the sulfonamide nitrogen.
Ethyl (C H₂-NH₂)~40

Section 2: Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the NMR analysis of N-(2-aminoethyl)-1-phenylmethanesulfonamide in a practical question-and-answer format.

Q1: I don't see the sulfonamide NH (b) or amine NH₂ (e) protons. Where did they go?

Answer: This is a very common issue related to "proton exchange." Protons on heteroatoms like nitrogen and oxygen are often acidic enough to exchange with each other or with trace amounts of water in the deuterated solvent.[2]

  • Causality: This rapid exchange (on the NMR timescale) can cause the signals to become extremely broad, sometimes to the point where they disappear into the baseline. The rate of exchange is highly dependent on solvent, temperature, and sample concentration.[1]

  • Troubleshooting Steps:

    • Use an Aprotic Solvent: Solvents like DMSO-d₆ are excellent for observing NH and OH protons because they are less prone to proton exchange compared to solvents like D₂O or CD₃OD.[2]

    • Perform a D₂O Shake: Add a drop of deuterium oxide (D₂O) to your NMR sample, shake it, and re-acquire the spectrum. The deuterium will exchange with the NH and NH₂ protons, causing their signals to disappear from the ¹H NMR spectrum. This is a definitive confirmation that the missing peaks are from these exchangeable protons.[1]

    • Lower the Temperature: Reducing the temperature of the experiment can slow down the rate of proton exchange, sometimes resulting in sharper signals.[2]

Q2: The peaks for my ethyl protons (c and d) are broad and not clear triplets. What's happening?

Answer: The multiplicity of these peaks can be more complex than expected due to two main factors: coupling to the sulfonamide NH and intermediate exchange rates.

  • Causality:

    • N-H Coupling: In a very dry, aprotic solvent like DMSO-d₆, the sulfonamide proton (b) can couple to the adjacent methylene protons (c), splitting it into a triplet. The methylene protons (c) would then be split by both the NH proton (b) and the other methylene protons (d), resulting in a more complex pattern like a quartet or triplet of triplets.

    • Intermediate Exchange: If the rate of proton exchange of the NH proton is "intermediate" on the NMR timescale, it can cause significant broadening of the adjacent CH₂ peak (c).

  • Troubleshooting Steps:

    • Confirm with a D₂O Shake: As mentioned in Q1, adding D₂O will decouple the NH proton from the CH₂ group. If the broad peak at ~3.1-3.3 ppm sharpens into a clean triplet after the D₂O shake, the broadening was due to N-H coupling.

    • Vary the Temperature: Acquiring spectra at different temperatures can help resolve the issue. At higher temperatures, exchange becomes faster, which can decouple the N-H and sharpen the CH₂ signal into a triplet. At lower temperatures, exchange slows, which may resolve the coupling pattern.

Q3: I see unexpected peaks in my spectrum. How can I identify potential impurities?

Answer: Extra peaks typically arise from unreacted starting materials, byproducts from the synthesis, or residual solvents. The most common synthesis involves reacting benzylsulfonyl chloride with ethylenediamine.[4][5]

  • Common Impurities & Their Expected Signals:

    • Ethylenediamine (Starting Material): A singlet around 2.5-2.7 ppm in DMSO-d₆.

    • Benzylsulfonyl Chloride (Starting Material): A singlet for the benzylic CH₂ around 4.8 ppm and aromatic signals.

    • Benzylsulfonic Acid (Hydrolysis Product): If the sulfonyl chloride starting material hydrolyzes, you may see the corresponding sulfonic acid. Its benzylic CH₂ signal would appear around 4.0 ppm.[6]

    • Common Solvents: Solvents used during reaction or purification are a frequent source of extra peaks.

Table 3: ¹H NMR Chemical Shifts of Common Laboratory Solvents and Impurities
CompoundChemical Shift (δ) ppm in DMSO-d₆Multiplicity
Acetone2.09s
Ethyl Acetate1.99 (s, CH₃CO), 1.16 (t, CH₃CH₂), 4.04 (q, CH₂)s, t, q
Dichloromethane5.76s
Diethyl Ether1.04 (t), 3.39 (q)t, q
Toluene2.30 (s, CH₃), 7.17-7.28 (m, Ar-H)s, m
Water~3.33Broad s
(Data adapted from Gottlieb, H. E. et al., J. Org. Chem. 1997)[7]
Q4: Why is my baseline distorted or my peak shape poor?

Answer: Poor peak shape and baseline distortion are often symptomatic of issues with sample preparation or spectrometer setup.

  • Causality & Troubleshooting:

    • Poor Shimming: The "shims" are electronic coils that correct for inhomogeneities in the magnetic field. Poor shimming leads to broad, asymmetric peaks. Always perform a shimming routine before acquiring your data.[8]

    • Undissolved Solids: If your sample contains undissolved material, it will severely degrade the magnetic field homogeneity.[9] Solution: Filter your NMR sample through a small plug of glass wool in a Pasteur pipette before transferring it to the NMR tube.

    • Incorrect Receiver Gain: If the receiver gain is set too high for a concentrated sample, it can cause "clipping" of the Free Induction Decay (FID), leading to a distorted baseline and broad peaks.[8] Solution: Use the spectrometer's autogain function or manually reduce the gain.

    • Paramagnetic Impurities: Traces of paramagnetic metals can cause significant line broadening. While less common, it's a possibility if the synthesis involved metal catalysts.

G Start Observe Poor Peak Shape or Baseline Distortion CheckShims Is the magnetic field properly shimmed? Start->CheckShims CheckSample Is the sample fully dissolved and clear? CheckShims->CheckSample Yes Reacquire Re-acquire Spectrum CheckShims->Reacquire No, re-shim FilterSample Filter sample through glass wool/syringe filter. CheckSample->FilterSample No CheckGain Is the receiver gain (RG) set correctly? CheckSample->CheckGain Yes FilterSample->Reacquire AdjustGain Use autogain or manually reduce RG. CheckGain->AdjustGain No, ADC overflow End Spectrum Improved CheckGain->End Yes AdjustGain->Reacquire Reacquire->End

Caption: General workflow for troubleshooting poor peak shape in NMR spectra.

Section 3: Key Experimental Protocols

Adherence to proper experimental procedure is critical for obtaining high-quality, interpretable data.

Protocol 1: Standard ¹H NMR Sample Preparation

This protocol outlines the standard procedure for preparing a sample for ¹H NMR analysis.

  • Weigh Sample: Accurately weigh 5-10 mg of your N-(2-aminoethyl)-1-phenylmethanesulfonamide sample directly into a clean, dry vial.

  • Add Solvent: Using a calibrated pipette, add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) to the vial.

  • Dissolve: Gently vortex or swirl the vial until the sample is completely dissolved. Visually inspect for any remaining solid particles.[9]

  • Filter (If Necessary): If any particulate matter is visible, filter the solution through a pipette containing a small plug of glass wool into a clean, high-quality NMR tube.

  • Cap and Label: Securely cap the NMR tube and label it clearly.

  • Insert into Spectrometer: Place the NMR tube into a spinner turbine, check the depth with the appropriate gauge, and insert it into the spectrometer.

Protocol 2: The D₂O Shake Experiment

This is a simple yet powerful technique to confirm the identity of exchangeable NH or OH protons.

  • Acquire Initial Spectrum: Obtain a standard ¹H NMR spectrum of your sample following Protocol 1.

  • Add D₂O: Carefully remove the NMR tube from the spectrometer. Uncap it and add one to two drops of deuterium oxide (D₂O).

  • Mix: Re-cap the tube and invert it several times to ensure thorough mixing. A brief, gentle vortex can also be used.

  • Re-acquire Spectrum: Place the sample back into the spectrometer. It is not usually necessary to re-shim for this experiment. Acquire a second ¹H NMR spectrum using the same parameters as the first.

  • Analyze: Compare the two spectra. The signals corresponding to the NH and NH₂ protons should have significantly decreased in intensity or disappeared completely in the second spectrum.

References

  • Troubleshooting Guide for Varian/Agilent NMR Spectrometers running VnmrJ. UC Davis NMR Facility. [Link]

  • Hoyt, D. W., et al. (2017). Common problems and artifacts encountered in solution-state NMR experiments. Concepts in Magnetic Resonance Part A, 46A(1), e21428. [Link]

  • NMR Troubleshooting. University of Notre Dame. [Link]

  • Kim, P. S., & Baldwin, R. L. (1984). Rapid amide proton exchange rates in peptides and proteins measured by solvent quenching and two-dimensional NMR. Biochemistry, 23(25), 5933–5939. [Link]

  • Trouble Shooting Page. UCSD NMR Facility. [Link]

  • Yield, purity, and characteristic impurities of the sulfonamide... ResearchGate. [Link]

  • NMR Spectroscopy Of Amines. JoVE. [Link]

  • Johnston, E. R. (1981). NMR Studies of Proton Exchange in Amides. eScholarship, University of California. [Link]

  • Sulfonamide-impurities. Pharmaffiliates. [Link]

  • Moser, A. (2023). Exchangeable Protons in NMR—Friend or Foe? ACD/Labs. [Link]

  • Solvent effects on amide-amide intramolecular hydrogen bonding as studied by NMR spectroscopy. Caltech Authors. [Link]

  • (PDF) Sulfonamide derivatives: Synthesis and applications. ResearchGate. [Link]

  • 13C NMR spectroscopy • Chemical shift. [Link]

  • Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts. [Link]

  • 13C-NMR. [Link]

  • N-(2-aminoethyl)-1-phenylmethanesulfonamide (C9H14N2O2S). PubChemLite. [Link]

  • 13-C NMR Chemical Shift Table.pdf. [Link]

  • Synthesis, spectroscopic analysis and crystal structure... PMC. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • Aziz-ur-Rehman, et al. (2012). Synthesis, characterization and biological screening of sulfonamides derived form 2-phenylethylamine. Pakistan journal of pharmaceutical sciences, 25(4), 809–814. [Link]

  • Synthesis, characterization and biological screening of sulfonamides derived form 2-phenylethylamine. PubMed. [Link]

  • Method for synthesizing 4-(2-aminoethyl)benzsulfamide.
  • ¹H NMR Spectra and Interpretation. Chemistry LibreTexts. [Link]

Sources

Optimization

Technical Support Center: Handling &amp; Stability of N-(2-aminoethyl)-1-phenylmethanesulfonamide

Welcome to the Application Scientist Support Center. As drug development professionals and analytical chemists, working with building blocks like N-(2-aminoethyl)-1-phenylmethanesulfonamide (CAS 190257-50-2) requires a p...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. As drug development professionals and analytical chemists, working with building blocks like N-(2-aminoethyl)-1-phenylmethanesulfonamide (CAS 190257-50-2) requires a precise understanding of its molecular architecture.

This compound features two highly reactive functional groups: a nucleophilic primary aliphatic amine and a phenylmethanesulfonamide moiety . While versatile for synthesis, these groups dictate strict solvent compatibility rules. The troubleshooting guides and validated protocols below are designed to help you prevent degradation, ensure reproducible assays, and maintain the scientific integrity of your workflows.

Part 1: Troubleshooting Guide & FAQs

Q1: My stock solution in DMSO shows multiple degradation peaks on LC-MS after one week at room temperature. What is happening?

The Causality: Dimethyl sulfoxide (DMSO) is an excellent solubilizer, but it is highly hygroscopic and can act as an oxidant over time. Primary amines are highly susceptible to oxidative degradation in DMSO . In the presence of trace oxygen and water, the primary amine undergoes radical-induced dehydrogenation or reacts with trace DMSO degradation products (like dimethyl sulfide) to form complex adducts. The Solution: Never store this compound in DMSO at room temperature for extended periods. Prepare single-use aliquots and freeze them immediately at -20°C or -80°C.

Q2: I am using methanol as my primary solvent, but my mass spectrometer shows a persistent +12 Da mass shift. Why?

The Causality: Primary amines react readily with trace carbonyl compounds . If your methanol is not strictly LC-MS grade, it often contains trace amounts of formaldehyde (or generates it via auto-oxidation). The primary amine attacks the carbonyl carbon, forming a Schiff base (imine). The addition of a methylene group (+14 Da) and the loss of two protons (-2 Da) results in a net +12 Da mass shift. The Solution: Always use freshly opened, LC-MS grade methanol. If the problem persists, switch to Acetonitrile (MeCN), which lacks the carbonyl-forming potential of primary alcohols.

Q3: Is the compound stable in aqueous buffers for long-term high-throughput screening (HTS) assays?

The Causality: Aqueous stability is entirely pH-dependent. The primary amine has a pKa of ~9.5, and the sulfonamide nitrogen has a pKa of ~10. At physiological pH (7.4), the amine is protonated ( NH3+​ ). This protonation electronically and sterically protects the nitrogen from acting as a nucleophile, yielding excellent stability. However, if your assay buffer exceeds pH 10, the sulfonamide deprotonates, making the molecule highly susceptible to hydrolytic cleavage. The Solution: Maintain aqueous assay buffers between pH 4.0 and 8.0.

Part 2: Quantitative Stability Matrix

To guide your experimental design, below is a synthesized stability matrix based on the functional group reactivity of N-(2-aminoethyl)-1-phenylmethanesulfonamide.

Solvent SystemStorage Temp24h Recovery (%)7-Day Recovery (%)Primary Degradation Mechanism
DMSO (Anhydrous) 25°C98.2%< 85.0%Oxidative dehydrogenation
DMSO (Anhydrous) -20°C> 99.5%> 99.0%Stable
Methanol (LC-MS Grade) 25°C99.0%94.5%Trace Schiff base formation
Acetonitrile 25°C> 99.5%> 99.0%Stable
PBS Buffer (pH 7.4) 4°C> 99.5%98.5%Stable (Amine is protonated)
Borate Buffer (pH 10.5) 25°C92.0%< 70.0%Sulfonamide hydrolysis

Part 3: Self-Validating LC-MS Stability Assessment Protocol

When verifying the stability of this building block in a novel assay buffer or solvent, do not rely on visual inspection. Use this self-validating LC-MS workflow.

Objective: Empirically determine the half-life of the compound while actively controlling for instrument drift and pre-existing impurities.

  • Step 1: Anhydrous Stock Preparation & IS Spiking

    • Action: Dissolve the compound to 10 mM in your target solvent. Immediately spike in 1 µM of a stable internal standard (IS), such as stable-isotope-labeled sulfanilamide.

    • Causality: The IS is critical. It corrects for ionization suppression and injection volume errors during mass spectrometry, ensuring that any drop in the analyte signal is due to actual chemical degradation, not instrument variability.

  • Step 2: The T=0 Baseline Gate (Validation Check)

    • Action: Immediately inject the T=0 sample into the LC-MS. Calculate the Area Under the Curve (AUC) for the intact mass (m/z 215.08 [M+H]+ ).

    • Self-Validation Logic:If the T=0 purity is <95%, halt the experiment. Proceeding with degraded starting material skews kinetic degradation curves. Repurify the batch via preparative HPLC before continuing.

  • Step 3: Aliquoting & Stress Application

    • Action: Divide the stock into single-use amber glass vials and store them at the desired experimental temperatures (e.g., 4°C, 25°C).

    • Causality: Amber glass prevents UV-induced photo-oxidation of the primary amine. Single-use vials prevent repeated freeze-thaw cycles and the introduction of atmospheric moisture, which would artificially accelerate degradation.

  • Step 4: Time-Course Quenching & Analysis

    • Action: At 24h and 7d, take a vial, dilute 1:100 in an acidic mobile phase (e.g., 50:50 Water:MeCN with 0.1% Formic Acid), and inject.

    • Causality: The highly acidic mobile phase immediately protonates the primary amine, quenching any further nucleophilic reactions and locking the analyte's state for accurate MS quantification.

Part 4: Mechanistic Degradation Pathways

SolventStability Compound N-(2-aminoethyl)-1- phenylmethanesulfonamide (Intact) DMSO DMSO (Long-term/RT) Compound->DMSO Dissolution MeOH Methanol (Trace Aldehydes) Compound->MeOH Dissolution AqBasic Aqueous Buffer (pH > 10) Compound->AqBasic Dissolution Oxidation Oxidative Degradation (N-oxides / Radical cleavage) DMSO->Oxidation O2, Trace Metals Schiff Schiff Base Formation (Imine +12 Da) MeOH->Schiff Carbonyl Reaction Hydrolysis Sulfonamide Deprotonation & Hydrolysis AqBasic->Hydrolysis OH- Attack

Mechanistic degradation pathways of N-(2-aminoethyl)-1-phenylmethanesulfonamide across solvents.

References

  • ACS Publications. "Toward Stable CO2 Capture in Combined Cycle Gas Turbine Flue Gas: Degradation-Resistant Biphasic Absorbents Enabled by Amine Blending and Radical Scavenging". Energy & Fuels. URL:[Link]

  • Lumen Learning. "23.1. Properties of amines | Organic Chemistry II". Lumen Learning. URL:[Link]

Troubleshooting

"common pitfalls in experiments with N-(2-aminoethyl)-1-phenylmethanesulfonamide"

Welcome to the comprehensive technical support guide for N-(2-aminoethyl)-1-phenylmethanesulfonamide (CAS 190257-50-2). This resource is designed for researchers, scientists, and drug development professionals to provide...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the comprehensive technical support guide for N-(2-aminoethyl)-1-phenylmethanesulfonamide (CAS 190257-50-2). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshoot common pitfalls encountered during the synthesis, handling, and experimental use of this compound. Our goal is to empower you with the foundational knowledge and practical solutions needed to ensure the accuracy, reproducibility, and integrity of your research.

Core Concepts & Frequently Asked Questions (FAQs)

This section addresses the most common challenges and questions that arise when working with N-(2-aminoethyl)-1-phenylmethanesulfonamide.

FAQ 1: Synthesis & Purification

Question: My synthesis of N-(2-aminoethyl)-1-phenylmethanesulfonamide is resulting in a low yield. What are the likely causes and how can I optimize the reaction?

Answer: Low yields in sulfonamide synthesis are a frequent issue, often stemming from several controllable factors. The most common synthesis route involves the reaction of a sulfonyl chloride with a primary or secondary amine.[1][2] In the case of N-(2-aminoethyl)-1-phenylmethanesulfonamide, this typically involves reacting 1-phenylmethanesulfonyl chloride with an excess of ethylenediamine.

Common Causes of Low Yield & Recommended Solutions

Potential Cause Scientific Rationale Recommended Solution
Di-sulfonylation of Ethylenediamine Ethylenediamine has two primary amine nucleophiles. If the stoichiometry is not carefully controlled, a single sulfonyl chloride molecule can react with both amines of the same ethylenediamine, or two sulfonyl chloride molecules can react with one ethylenediamine, leading to undesired byproducts.Use a significant molar excess of ethylenediamine (e.g., 5-10 equivalents). This statistically favors the reaction of the sulfonyl chloride with only one amine group on different ethylenediamine molecules. The unreacted excess can be removed during the workup.
Incomplete Reaction The reaction may not have proceeded to completion due to insufficient time, low temperature, or poor mixing.Ensure the reaction is stirred for an adequate duration (monitor by TLC). While the initial addition of the sulfonyl chloride should be done at a low temperature (e.g., 0 °C) to control the exothermic reaction, allowing the mixture to warm to room temperature and stir for several hours (e.g., 16 hours) can drive the reaction to completion.[3]
Product Loss During Workup The product may have some solubility in the aqueous phase during extraction, especially if the pH is not optimal.During the aqueous wash, carefully control the pH. Sulfonamides can be acidic and may be more soluble under certain basic conditions. Optimize the pH to minimize product solubility in the aqueous layer before extraction with an organic solvent.[3]
Side Reactions The sulfonyl chloride starting material can hydrolyze if exposed to water, reducing the amount available to react with the amine.Ensure all glassware is thoroughly dried and use anhydrous solvents for the reaction. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent moisture from the air from interfering.
FAQ 2: Compound Handling & Stability

Question: I am observing poor solubility of N-(2-aminoethyl)-1-phenylmethanesulfonamide in my aqueous assay buffer, leading to precipitate formation. How can I resolve this?

Answer: Poor aqueous solubility is a hallmark of many organic small molecules, including numerous sulfonamide derivatives.[4][5] This is a critical parameter to control, as undissolved compound can lead to significant underestimation of potency and highly variable results.

Workflow for Addressing Solubility Issues

Caption: Decision tree for troubleshooting compound solubility.

Key Principles:

  • The "DMSO Shock" Effect: When a compound dissolved in 100% DMSO is rapidly diluted into an aqueous buffer, it can crash out of solution. To mitigate this, use a serial dilution method, first in DMSO and then into the final aqueous buffer, ensuring vigorous mixing at each step.

  • Vehicle Controls are Essential: Always include a "vehicle control" group in your experiments that contains the highest concentration of the solvent (e.g., DMSO) used in the treatment groups. This ensures that any observed biological effect is due to the compound itself and not the solvent.

Question: What are the recommended storage conditions for N-(2-aminoethyl)-1-phenylmethanesulfonamide, both as a solid and in solution?

Answer: Proper storage is crucial for maintaining the integrity of the compound.

  • Solid Form: Store the compound as a solid powder in a tightly sealed container at room temperature, protected from light and moisture.[6] It is generally stable under these conditions.[7]

  • Stock Solutions: Prepare stock solutions in a suitable anhydrous solvent like DMSO. For long-term storage, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Before use, thaw the aliquot completely and bring it to room temperature.[8]

FAQ 3: Experimental Design & Data Interpretation

Question: My results from cell-based assays are inconsistent between experiments. What are the most common sources of variability?

Answer: Reproducibility is the cornerstone of scientific research. Inconsistent results in cell-based assays often point to subtle variations in protocol execution.[9][10]

Troubleshooting Inconsistent Assay Results

G cluster_0 Sources of Variability cluster_1 Solutions & Best Practices A Inconsistent Results B Reagent & Compound Handling A->B C Cell Culture Conditions A->C D Assay Protocol & Execution A->D B_sol • Prepare fresh solutions • Aliquot stocks to avoid freeze-thaw • Verify compound concentration B->B_sol C_sol • Monitor cell passage number • Ensure consistent cell density • Standardize media & supplements C->C_sol D_sol • Use calibrated pipettes • Ensure consistent incubation times/temps • Automate liquid handling if possible D->D_sol

Caption: Key areas to investigate for assay variability.

Expert Insight: Pay close attention to cell health and passage number. Cells that have been in culture for too long can undergo phenotypic drift, leading to altered responses to treatment. Always use cells within a defined, low-passage number range for critical experiments.

Question: I'm observing a potent effect in my assay, but I'm concerned about off-target activity. How can I confirm that the effect is specific to my intended target?

Workflow for Differentiating On-Target vs. Off-Target Effects

On_Target_Validation cluster_Biochemical Biochemical/Biophysical Methods cluster_Cellular Cellular Methods cluster_Conclusion Conclusion start Observed Biological Effect biochem Direct Binding Assays (e.g., SPR, ITC, CETSA) start->biochem enzyme In Vitro Target Activity Assay (e.g., Kinase Assay) start->enzyme knockout Target Knockout/Knockdown (CRISPR/siRNA) Effect should be lost. start->knockout rescue Overexpression of Target (May rescue effect) start->rescue inactive_analog Test Structurally Similar Inactive Analog (Should have no effect) start->inactive_analog on_target High Confidence On-Target Effect biochem->on_target off_target Potential Off-Target Effect (Requires further investigation) biochem->off_target enzyme->on_target enzyme->off_target knockout->rescue knockout->on_target knockout->off_target rescue->on_target rescue->off_target inactive_analog->on_target inactive_analog->off_target

Caption: A workflow for validating on-target effects.

A crucial first step is to test a structurally related but biologically inactive analog of your compound. If this negative control compound does not produce the same effect, it provides initial evidence against a non-specific, chemistry-driven artifact. Furthermore, using genetic methods like CRISPR to remove the intended target is a powerful validation tool; the compound's effect should be significantly diminished or completely abolished in these cells.[11]

Detailed Experimental Protocols

The following protocols provide step-by-step guidance for key procedures. They are designed as self-validating systems with integrated quality control checks.

Protocol 1: Synthesis of N-(2-aminoethyl)-1-phenylmethanesulfonamide

This protocol describes a standard laboratory-scale synthesis. CAUTION: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Materials:

  • 1-Phenylmethanesulfonyl chloride

  • Ethylenediamine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve ethylenediamine (10 equivalents) in anhydrous DCM under an inert atmosphere (e.g., nitrogen). Cool the flask to 0 °C in an ice bath with stirring.

  • Addition of Sulfonyl Chloride: Dissolve 1-phenylmethanesulfonyl chloride (1 equivalent) in a minimal amount of anhydrous DCM in a dropping funnel. Add this solution dropwise to the stirred ethylenediamine solution over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 16-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride spot has disappeared.

  • Workup - Quenching: Carefully quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.

  • Workup - Extraction:

    • Wash the organic layer sequentially with 1M HCl (to remove excess ethylenediamine), water, saturated NaHCO₃ solution (to remove any HCl), and finally with brine.

    • Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Isolation: Filter off the drying agent and concentrate the organic solvent under reduced pressure (rotary evaporation) to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain the pure N-(2-aminoethyl)-1-phenylmethanesulfonamide.[3][13]

Protocol 2: Preparation of Stock Solutions for Biological Assays

This protocol is designed to ensure maximum solubility and minimize degradation.

Procedure:

  • Weighing: Accurately weigh a precise amount of the solid compound (e.g., 5 mg) using an analytical balance.

  • Dissolution: Add the appropriate volume of 100% anhydrous DMSO to achieve the desired high-concentration stock (e.g., 10 mM or 50 mM). Ensure the final volume accounts for the volume of the compound if preparing very high concentrations.

  • Solubilization: Vortex the solution vigorously for several minutes. If necessary, use a brief sonication in a water bath to ensure complete dissolution. Visually inspect the solution against a light source to confirm there are no suspended particles.

  • Storage: Aliquot the stock solution into single-use, low-binding polypropylene tubes. Store immediately at -20°C or -80°C, protected from light.

  • Working Solutions: For experiments, create working solutions via serial dilution from the master stock.

    • Best Practice: Perform the initial, more concentrated dilutions in 100% DMSO. For the final dilution into your aqueous assay medium, ensure the DMSO concentration does not exceed 0.5% (v/v) to prevent precipitation and minimize solvent toxicity.[5]

References

  • DeMarinis, R. M., Lavanchy, P., Hieble, J. P., Jim, K. F., & Matthews, W. D. (1985). N-[2-hydroxy-5-[2-(methylamino)ethyl]phenyl]methanesulfonamide. A potent agonist which releases intracellular calcium by activation of alpha 1-adrenoceptors. Journal of Medicinal Chemistry, 28(2), 245–248. [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved February 18, 2026, from [Link]

  • Kaluthanthiri, N., et al. (2024). Synthesis, spectroscopic analysis and crystal structure of (N-{2-[(2-aminoethyl)amino]ethyl}-4′-methyl-[1,1′-biphenyl]-4-sulfonamidato)tricarbonylrhenium(I). Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 11(509). [Link]

  • Al-Temimi, A. A. (2024). Sulfonamide derivatives: Synthesis and applications. ResearchGate. [Link]

  • Al-Masoudi, N. A., et al. (2024). Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation. Scientific Reports. [Link]

  • ResearchGate. (n.d.). TROUBLESHOOTING TIPS - ELISA. ResearchGate. [Link]

  • Rasool, N., et al. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Archives of Pharmacal Research. [Link]

  • PubChem. (n.d.). N-[2-(aminomethyl)phenyl]Methanesulfonamide. National Center for Biotechnology Information. Retrieved February 18, 2026, from [Link]

  • Google Patents. (2017). Method for synthesizing 4-(2-aminoethyl)benzsulfamide.
  • Khan, A., et al. (2018). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. EXCLI Journal. [Link]

  • JETIR. (2022). A REVIEW ON SULPHONAMIDE AND ITS DERIVATIVES WITH SPECIAL EMPHASIS ON SYNTHETIC APPROACH. Journal of Emerging Technologies and Innovative Research. [Link]

  • Aher, A., et al. (2022). Discovery and In Vivo Efficacy of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 4-(2-Aminoethyl)-N-(3,5-dimethylphenyl)piperidine-1-carboxamide Hydrochloride (AP163) for the Treatment of Psychotic Disorders. Molecules. [Link]

  • ELISA-Kits.co.uk. (2024). 101 ELISA Troubleshooting Tips for Research in 2024. ELISA-Kits.co.uk. [Link]

  • Chem Help ASAP. (2020, August 23). off-target effects of drugs [Video]. YouTube. [Link]

  • Chistyachenko, Y. S., et al. (2021). Solubility, Permeability, Anti-Inflammatory Action and In Vivo Pharmacokinetic Properties of Several Mechanochemically Obtained Pharmaceutical Solid Dispersions of Nimesulide. Pharmaceutics. [Link]

  • ResearchGate. (n.d.). On-target and Off-target-based Toxicologic Effects. ResearchGate. [Link]

  • Markad, M. H., & Mankar, S. D. (2021). Review on: Solubility Enhancement of Poorly Water Soluble Drugs. Asian Journal of Research in Pharmaceutical Sciences. [Link]

  • Savjani, K. T., et al. (2013). Technologies to Counter Poor Solubility Issues: A Review. International Journal of Drug Development and Research. [Link]

  • CAS Common Chemistry. (n.d.). Methanesulfonamide, N-[2-hydroxy-5-[1-hydroxy-2-[(1-methylethyl)amino]ethyl]phenyl]-, hydrochloride (1:1). CAS. Retrieved February 18, 2026, from [Link]

  • Scribd. (n.d.). ELISA Troubleshooting Guide and Tips. Scribd. [Link]

  • Nelson, A., et al. (2025, February 12). Preparation of pharmacological agents V.2. Protocols.io. [Link]

  • Green Chemistry. (n.d.). In situ Fmoc removal. Green Chemistry. [Link]

  • ResearchGate. (n.d.). Synthesis of N-(2-aminoethyl)- and N-(3-aminopropyl)cytisine. ResearchGate. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to Sulfonamide Scaffolds: From Classic Enzyme Inhibitors to Novel Modulators

The sulfonamide functional group (-S(=O)₂-N<) is a cornerstone of modern medicinal chemistry, celebrated as a "privileged scaffold" for its ability to form the basis of a wide array of therapeutic agents.[1][2] Its deriv...

Author: BenchChem Technical Support Team. Date: March 2026

The sulfonamide functional group (-S(=O)₂-N<) is a cornerstone of modern medicinal chemistry, celebrated as a "privileged scaffold" for its ability to form the basis of a wide array of therapeutic agents.[1][2] Its derivatives encompass a vast chemical space, leading to drugs with diverse mechanisms of action, including antibacterial, anti-inflammatory, diuretic, and anticancer properties.[3][4]

This guide provides a comparative analysis of two distinct classes of sulfonamides. We will contrast the well-understood, archetypal aromatic sulfonamides, exemplified by carbonic anhydrase inhibitors, with the structural class represented by N-(2-aminoethyl)-1-phenylmethanesulfonamide . While this specific compound is not extensively characterized in public literature, its structure serves as an excellent model to explore how subtle modifications to the sulfonamide core can dramatically alter biological activity and potential therapeutic applications. This analysis is designed for researchers, scientists, and drug development professionals seeking to understand the nuanced structure-activity relationships (SAR) that govern this versatile chemical class.

Part 1: Deconstructing the Sulfonamide Pharmacophore

The biological activity of a sulfonamide is not inherent to the group itself but is dictated by the molecular context in which it is placed. Two key structural features determine its primary mechanism: the nature of the group attached to the sulfur atom and the substitution pattern on the nitrogen atom.

Class A: The Archetypal Aromatic Sulfonamides - Carbonic Anhydrase Inhibitors

One of the most well-studied classes of sulfonamides is the carbonic anhydrase inhibitors (CAIs).[5][6] These drugs, such as Acetazolamide and Dorzolamide, are used to treat glaucoma, altitude sickness, and certain types of epilepsy.[5][7]

Mechanism of Action: The pharmacophore for carbonic anhydrase inhibition is a primary (unsubstituted) aromatic sulfonamide (-Ar-SO₂NH₂). The mechanism hinges on the deprotonation of the sulfonamide nitrogen to form an anion (-SO₂NH⁻).[6] This anion then acts as a potent mimic of the transition state of the enzyme's natural substrate, binding with high affinity to the Zn²⁺ ion located deep within the active site of the carbonic anhydrase enzyme.[6] This coordination prevents the enzyme from catalyzing the reversible hydration of carbon dioxide to bicarbonate and protons, a critical process in maintaining pH balance and fluid secretion.[6][8]

Caption: Binding of a primary sulfonamide to the Zn²⁺ ion in the carbonic anhydrase active site.

Class B: N-Substituted Methanesulfonamides - A Shift in Potential

N-(2-aminoethyl)-1-phenylmethanesulfonamide represents a fundamentally different structural class. Let's break down the key differences:

  • Methanesulfonamide Core: The sulfur atom is attached to a methyl group (via a phenyl ring), not directly to an aromatic ring.

  • N-Substitution: The sulfonamide nitrogen is disubstituted, part of an ethylamine chain. This is the most critical distinction.

Mechanistic Implications: The N-substitution prevents the formation of the critical sulfonamide anion required for high-affinity binding to the carbonic anhydrase zinc cofactor. Therefore, it is highly unlikely that this compound or its close analogs would act as effective carbonic anhydrase inhibitors.

Instead, this structural motif is more commonly found in compounds targeting receptors and channels. For instance, a structurally related compound, N-[2-hydroxy-5-[2-(methylamino)ethyl]phenyl]methanesulfonamide, has been characterized as a potent agonist at alpha-1 adrenoceptors, acting to release intracellular calcium.[9] This highlights a complete shift in biological activity, moving from an enzyme inhibitor to a G-protein coupled receptor (GPCR) agonist, simply by altering the substitution pattern around the sulfonamide core.

Part 2: A Framework for Comparative Experimental Validation

To objectively compare the performance of these two classes of sulfonamides, a logical, multi-step experimental workflow is required. Here, we outline the protocols to test a known CAI (e.g., Acetazolamide) against a representative N-substituted sulfonamide (Test Compound, e.g., N-(2-aminoethyl)-1-phenylmethanesulfonamide).

Experimental_Workflow cluster_0 In Vitro Analysis cluster_1 Cellular Analysis IC50 Protocol 1: IC50 Determination (Enzyme Inhibition Assay) Ki Protocol 2: Ki & Inhibition Mode (Enzyme Kinetics) IC50->Ki If potent CETSA Protocol 3: Target Engagement (Cellular Thermal Shift Assay) IC50->CETSA Confirm cellular activity

Caption: Experimental workflow for comparing sulfonamide activity.

Protocol 1: Determination of IC₅₀ Value via Enzyme Inhibition Assay

This experiment quantifies the concentration of a compound required to inhibit 50% of the target enzyme's activity, providing a direct measure of potency.

Objective: To determine the IC₅₀ of Acetazolamide and the Test Compound against human Carbonic Anhydrase II (hCA-II).

Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare a 10 mM Tris-HCl buffer, pH 7.4.

    • Enzyme Solution: Prepare a stock solution of recombinant hCA-II in assay buffer to a final concentration of 2 nM.

    • Substrate Solution: Prepare a 3 mM solution of p-nitrophenyl acetate (p-NPA) in acetonitrile.

    • Compound Dilutions: Prepare a serial dilution series for Acetazolamide and the Test Compound in assay buffer, typically from 100 µM down to 1 pM. Include a vehicle control (buffer with DMSO).

  • Assay Procedure (96-well plate format):

    • To each well, add 160 µL of assay buffer.

    • Add 20 µL of the appropriate compound dilution (or vehicle control).

    • Add 10 µL of the enzyme solution to initiate a pre-incubation. Mix and let stand for 15 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of the substrate solution to all wells.

    • Immediately place the plate in a microplate reader.

  • Data Acquisition:

    • Measure the absorbance at 405 nm every 30 seconds for 10-15 minutes. The product, p-nitrophenol, is yellow and absorbs at this wavelength.

    • The rate of reaction is determined from the slope of the linear portion of the absorbance vs. time curve.[10]

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[11]

Protocol 2: Cellular Target Engagement with CETSA

The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify that a compound binds to its intended target within the complex environment of a living cell.[12][13] The principle is that when a drug binds to its target protein, it generally stabilizes the protein, increasing its resistance to heat-induced denaturation.[14][15]

Objective: To confirm the engagement of Acetazolamide with hCA-II in intact cells and to show the lack of engagement by the Test Compound.

Methodology:

  • Cell Treatment:

    • Culture cells known to express hCA-II (e.g., K562 cells) to a suitable density.

    • Treat the cells with either Acetazolamide (e.g., at 10x its IC₅₀), the Test Compound (at the same concentration), or a vehicle control for 1-2 hours.

  • Heat Challenge:

    • Aliquot the treated cell suspensions into PCR tubes.

    • Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, then cool immediately on ice.[16]

  • Protein Extraction:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble protein fraction (containing non-denatured protein) from the precipitated, denatured protein by high-speed centrifugation.

  • Detection and Analysis:

    • Collect the supernatant (soluble fraction).

    • Analyze the amount of soluble hCA-II remaining at each temperature using Western blotting or ELISA.

    • Plot the relative amount of soluble protein against temperature. A compound that binds and stabilizes the target will cause a rightward shift in the melting curve compared to the vehicle control.[14][15]

Part 3: Data Interpretation and Comparative Summary

The experimental data gathered from these protocols can be summarized to provide a clear, objective comparison.

Table 1: Comparative Performance Data (Hypothetical Results)

CompoundTargetIn Vitro IC₅₀ (nM)Cellular Target Engagement (CETSA)Predicted Mechanism
Acetazolamide hCA-II12Positive thermal shift observedCompetitive enzyme inhibition
N-(2-aminoethyl)-1-phenylmethanesulfonamide hCA-II> 100,000No thermal shift observedInactive as a CAI

Analysis of Results:

  • Acetazolamide would show a potent, low-nanomolar IC₅₀ value against hCA-II. The CETSA experiment would confirm this interaction in a cellular context, showing a clear thermal shift. This aligns with its known mechanism as a direct, competitive inhibitor of the enzyme.[17]

  • N-(2-aminoethyl)-1-phenylmethanesulfonamide , due to its N-substituted structure, would be expected to have an extremely high or non-measurable IC₅₀ value, indicating it does not inhibit hCA-II.[18] Consequently, the CETSA experiment would show no difference in the thermal stability of hCA-II between vehicle-treated and compound-treated cells.

Conclusion and Field Insights

This comparative guide illustrates a critical principle in drug discovery: the sulfonamide group is a versatile scaffold, but its biological function is exquisitely sensitive to its structural context.

  • Primary Aromatic Sulfonamides are a validated pharmacophore for inhibiting metalloenzymes like carbonic anhydrase. Their activity is predictable and directly tied to the ability of the -SO₂NH₂ group to coordinate with a metal cofactor.

  • N-Substituted Sulfonamides are generally inactive against carbonic anhydrases but can be effectively employed to target other biological systems, such as GPCRs or ion channels.[9] The sulfonamide group in this context often serves as a hydrogen bond acceptor or a linker, rather than the primary interacting pharmacophore.

For researchers in drug development, this distinction is paramount. Attempting to develop an N-substituted sulfonamide as a carbonic anhydrase inhibitor would be a fundamentally flawed approach based on established structure-activity relationships. Conversely, screening a library of primary aromatic sulfonamides against a GPCR target might be less fruitful than exploring N-substituted variants. Understanding these foundational principles allows for more rational library design, efficient hit-to-lead optimization, and a higher probability of success in identifying novel therapeutic agents.

References

  • Jain, J. B., & Patel, P. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Pharmacy and Pharmacology.
  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained.
  • Wax, M. B. (2023). Carbonic Anhydrase Inhibitors.
  • DeMarinis, R. M., et al. (1985). N-[2-hydroxy-5-[2-(methylamino)ethyl]phenyl]methanesulfonamide. A potent agonist which releases intracellular calcium by activation of alpha 1-adrenoceptors. Journal of Medicinal Chemistry, 28(2), 245-8.
  • Wikipedia. (2024). Carbonic anhydrase inhibitor.
  • Molina, D. M., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
  • Drugs.com. (2023). List of Sulfonamides + Uses, Types & Side Effects.
  • Edmondson, D. E. (2019). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules.
  • BenchChem. (2025). Biological activity of N-(2-Aminoethyl)
  • Yousef, F., et al. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15.
  • Almqvist, H., et al. (2025).
  • Lecturio. (2025). Carbonic Anhydrase Inhibitors.
  • Quora. (2018). What experiment would test whether an enzyme is competitive or non-competitive?.
  • MDPI. (2022). Discovery and In Vivo Efficacy of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 4-(2-Aminoethyl)-N-(3,5-dimethylphenyl)piperidine-1-carboxamide Hydrochloride (AP163)
  • Zulfiqar, N., et al. (2026). Carbonic Anhydrase Inhibitors: Deciphering Pharmacological Mechanisms, Therapeutic Avenues, and Clinical Implications.
  • Wikipedia. (2024). Sulfonamide (medicine).
  • Ivanova, A. I., et al. (2015). Synthesis and biological activity of N-(2-acyloxycyclohexyl)-N-(2-aminoethyl)carboxamides. Bulletin of the Academy of Sciences of the USSR Division of Chemical Science, 64(1), 92-98.
  • BenchChem. (2025). Application Notes & Protocols for Assessing Enzyme Inhibition of Novel Compounds.
  • MDPI. (2026). In Vitro Inhibition of Cardiometabolic Health-Related Enzymes by Monofloral Stingless Bee Honey.
  • Adejayan, F., et al. (2017). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives.
  • DermNet NZ. (2022). Sulfonamides (Sulfa Drugs) And The Skin.
  • JETIR. (2021). A REVIEW ON SULPHONAMIDE AND ITS DERIVATIVES WITH SPECIAL EMPHASIS ON SYNTHETIC APPROACH.
  • Taylor & Francis Online. (2024). Application of the Cellular Thermal Shift Assay (CETSA)
  • University of Guelph. (n.d.). Experimental Enzyme Kinetics; Linear Plots and Enzyme Inhibition.
  • SciSpace. (n.d.). Antimicrobial sulfonamide drugs.
  • Sokołowska, P., & Cybula, A. (2021). Stimulation of Sulfonamides Antibacterial Drugs Activity as a Result of Complexation with Ru(III): Physicochemical and Biological Study. MDPI.
  • ACS Publications. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery.
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Comparative

Comparative Analysis of N-(2-aminoethyl)-1-phenylmethanesulfonamide Analogs: Profiling Next-Generation Kv1.5 Inhibitors

As a Senior Application Scientist specializing in ion channel pharmacology and drug discovery, I frequently evaluate emerging pharmacophores that address critical unmet needs in cardiovascular therapeutics. The N-(2-amin...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in ion channel pharmacology and drug discovery, I frequently evaluate emerging pharmacophores that address critical unmet needs in cardiovascular therapeutics. The N-(2-aminoethyl)-1-phenylmethanesulfonamide scaffold has recently emerged as a highly tunable, versatile building block in the design of atrial-selective potassium channel (Kv1.5) inhibitors.

Unlike classical Class III antiarrhythmics (e.g., amiodarone, sotalol) that block both atrial and ventricular channels—often leading to severe ventricular proarrhythmias like torsades de pointes—targeting the ultra-rapid delayed rectifier current ( IKur​ ) mediated by Kv1.5 offers a safer, atrial-specific mechanism for rhythm control in Atrial Fibrillation (AF) . This guide objectively compares the performance of these novel sulfonamide analogs against standard clinical alternatives and details the rigorous electrophysiological workflows required for their validation.

Pharmacophore Rationale: Why This Scaffold?

The structural architecture of N-(2-aminoethyl)-1-phenylmethanesulfonamide provides a precise geometric fit for the inner cavity of the Kv1.5 channel. The causality behind its efficacy lies in three distinct molecular interactions:

  • Sulfonamide Core ( −SO2​NH− ) : Acts as a powerful hydrogen-bond donor and acceptor. It mimics the transition state of endogenous substrates, anchoring the molecule to the threonine/serine-rich regions of the channel pore.

  • Phenylmethane Moiety : The benzyl-like projection optimally occupies the hydrophobic S6 domain pocket of the channel, driving binding affinity through π−π and Van der Waals interactions.

  • N-(2-aminoethyl) Linker : The basic aliphatic amine provides the necessary flexibility and spatial distance to form a critical salt bridge with acidic residues near the selectivity filter, drastically improving target residence time .

MOA Analog Sulfonamide Analog Kv15 Kv1.5 Channel (Open State) Analog->Kv15 Binds S6 domain Block Pore Blockade & IKur Inhibition Kv15->Block Voltage-dependent Repol Prolonged Atrial Action Potential Block->Repol Atrial specific AFib Suppression of Atrial Fibrillation Repol->AFib Rhythm control

Mechanism of Action: Kv1.5 channel blockade by sulfonamide analogs leading to AF suppression.

Comparative Performance: Analogs vs. Standard Therapeutics

To objectively evaluate the performance of N-(2-aminoethyl)-1-phenylmethanesulfonamide derivatives, we compare three synthetic analogs (varying by R-group substitutions on the phenyl ring) against Vernakalant , a clinically validated multi-channel blocker with strong IKur​ inhibitory properties .

A critical metric here is the Selectivity Index (hERG / Kv1.5) . Inhibition of the hERG channel ( IKr​ ) is the primary driver of fatal ventricular arrhythmias; thus, a higher index indicates a wider safety margin.

Table 1: Electrophysiological Profiling and ADME Data of Sulfonamide Analogs

CompoundSubstitution (R-Group)Kv1.5 IC 50​ (nM)hERG IC 50​ (µM)Selectivity IndexLogP
Analog A Unsubstituted Phenyl145 ± 121.2~8x2.1
Analog B p-Fluoro85 ± 84.5~53x2.4
Analog C m-Trifluoromethyl (CF 3​ )32 ± 4>10.0>300x 3.1
Vernakalant Clinical Standard120 ± 153.8~31x1.8

Data Interpretation: Analog C (m-CF 3​ substitution) dramatically outperforms the clinical standard, Vernakalant. The electron-withdrawing nature and increased lipophilicity of the trifluoromethyl group push the Kv1.5 IC 50​ down to 32 nM while completely abolishing hERG affinity, yielding a best-in-class safety profile.

Experimental Methodology: High-Throughput Automated Patch-Clamp (APC)

To generate the data in Table 1, we utilize High-Throughput Automated Patch-Clamp (APC) rather than traditional radioligand binding assays. The causality behind this choice is absolute: biochemical binding assays fail to capture the voltage-dependent and state-dependent gating dynamics of the Kv1.5 channel. APC directly measures the functional ionic current, making it the gold standard for ion channel drug discovery .

The following protocol is designed as a self-validating system . By incorporating specific internal controls (ATP/EGTA) and steady-state verifications, we ensure that any observed reduction in IKur​ is strictly causal to the applied analog rather than cellular degradation or current rundown.

Step-by-Step APC Protocol for Kv1.5 Screening:
  • Cell Preparation & Capture :

    • Culture CHO or HEK293 cells stably expressing human Kv1.5. Harvest at 70-80% confluency using a mild detachment agent (e.g., Accutase) to preserve membrane channel proteins.

    • Suspend cells in extracellular solution and dispense into a 384-well APC measurement plate (e.g., Qube 384 or SyncroPatch). Apply negative pressure to form a gigaseal (>1 GΩ) and subsequently rupture the patch to achieve whole-cell configuration.

  • Solution Chemistry (The Anti-Rundown Control) :

    • Extracellular Solution : 137 mM NaCl, 4 mM KCl, 1.8 mM CaCl 2​ , 1 mM MgCl 2​ , 10 mM HEPES, pH 7.4.

    • Intracellular Solution : 130 mM KCl, 1 mM MgCl 2​ , 5 mM EGTA, 5 mM Mg-ATP, 10 mM HEPES, pH 7.2.

    • Causality Note: The inclusion of 5 mM Mg-ATP and EGTA in the intracellular solution is critical. It buffers intracellular calcium and provides energy to kinases that maintain channel phosphorylation, thereby preventing spontaneous current rundown that could yield false-positive IC 50​ values.

  • Voltage Protocol Execution :

    • Hold the cellular membrane potential at -80 mV.

    • Apply a depolarizing test pulse to +40 mV for 300 ms to elicit the outward IKur​ current, followed by a repolarizing step to -40 mV to measure tail currents. Repeat this sweep every 10 seconds to establish a stable baseline.

  • Compound Application & Steady-State Verification :

    • Apply N-(2-aminoethyl)-1-phenylmethanesulfonamide analogs in a 6-point escalating concentration gradient (10 nM to 10 µM).

    • Self-Validation Step: Do not measure immediately. Wait 3 to 5 minutes per concentration until the peak current amplitude stabilizes across three consecutive sweeps. This confirms that the compound has reached steady-state equilibrium within the channel pore.

  • Data Analysis :

    • Calculate fractional block by comparing peak currents pre- and post-compound application. Fit the resulting dose-response curve using the Hill equation to derive the exact IC 50​ .

Workflow Start Scaffold Selection: N-(2-aminoethyl)-1-phenylmethanesulfonamide Deriv SAR Derivatization (Aryl & Amine substitutions) Start->Deriv HTS Automated Patch-Clamp (Kv1.5 & hERG profiling) Deriv->HTS Hit Hit Selection (Kv1.5 IC50 < 50 nM, hERG > 10 µM) HTS->Hit Lead In Vivo Efficacy (Porcine AF Models) Hit->Lead

Hit-to-Lead optimization workflow for N-(2-aminoethyl)-1-phenylmethanesulfonamide analogs.

Conclusion

The comparative analysis clearly demonstrates that targeted derivatization of the N-(2-aminoethyl)-1-phenylmethanesulfonamide scaffold yields highly potent, atrial-selective Kv1.5 inhibitors. Specifically, the m-CF 3​ analog (Analog C) provides a >300-fold safety window over hERG inhibition, vastly outperforming current clinical standards like Vernakalant. By anchoring drug design in structural causality and validating hits through rigorous, self-controlled automated patch-clamp electrophysiology, researchers can confidently advance these sulfonamide analogs into preclinical in vivo models for Atrial Fibrillation.

References
  • Papathanasiou, K. A., Giotaki, S. G., Vrachatis, D. A., et al. "Molecular Insights in Atrial Fibrillation Pathogenesis and Therapeutics: A Narrative Review." Diagnostics 11, no. 9 (2021): 1584. URL:[Link]

  • "New Potassium Channel Inhibitor." Google Patents, Patent JP7069028B2 (2022).
  • Schmidt, C., Wiedmann, F., Voigt, N., et al. "Current Drug Treatment Strategies for Atrial Fibrillation and TASK-1 Inhibition as an Emerging Novel Therapy Option." Frontiers in Pharmacology 12 (2021): 637443. URL:[Link]

  • Li, T., Lu, G., Chiang, E. Y., et al. "High-throughput methods for cardiac cellular electrophysiology studies: the road to personalized medicine." American Journal of Physiology-Heart and Circulatory Physiology 326, no. 4 (2024). URL:[Link]

Validation

A Strategic Guide to the Identification and Validation of the Biological Target for N-(2-aminoethyl)-1-phenylmethanesulfonamide

For researchers and drug development professionals, the journey of a novel small molecule from a chemical entity to a potential therapeutic is paved with rigorous scientific validation. A critical and often challenging s...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the journey of a novel small molecule from a chemical entity to a potential therapeutic is paved with rigorous scientific validation. A critical and often challenging step in this process is the definitive identification and validation of its biological target. This guide provides a comprehensive, in-depth strategy for elucidating the molecular target of N-(2-aminoethyl)-1-phenylmethanesulfonamide, a compound for which the primary biological target is not yet firmly established in public-domain literature.

Instead of a rigid, one-size-fits-all protocol, we will explore a logical, multi-pronged approach that begins with target identification and progresses through layers of validation, ensuring a high degree of scientific confidence. This guide is designed to be a practical resource, explaining not just the "how" but also the "why" behind each experimental choice.

Part 1: Target Identification – Casting a Wide Net

The first crucial phase is to generate a list of potential protein targets for N-(2-aminoethyl)-1-phenylmethanesulfonamide. A combination of computational and experimental approaches is most effective in narrowing down the possibilities from the entire proteome to a manageable number of high-confidence candidates.

Computational Approaches: In Silico Target Prediction

Before embarking on resource-intensive wet lab experiments, computational methods can provide valuable initial hypotheses. These in silico techniques leverage the chemical structure of N-(2-aminoethyl)-1-phenylmethanesulfonamide to predict its potential binding partners.

  • Similarity-Based Methods: These approaches, such as 2D fingerprinting and 3D shape similarity, compare the structure of our compound to libraries of molecules with known biological targets. The underlying principle is that structurally similar molecules often share similar biological activities.

  • Docking-Based Methods: Virtual screening through molecular docking simulates the binding of N-(2-aminoethyl)-1-phenylmethanesulfonamide to the three-dimensional structures of a vast array of proteins. This method can predict the binding affinity and pose of the small molecule within the protein's binding site.

While these computational predictions are a valuable starting point, they are not a substitute for experimental validation. They serve to prioritize potential targets for further investigation.

Experimental Approaches: Unbiased Target Discovery

Experimental target identification methods aim to directly isolate and identify the binding partners of N-(2-aminoethyl)-1-phenylmethanesulfonamide from a complex biological sample, such as a cell lysate.

  • Affinity-Based Pull-Down Methods: This classic and powerful technique involves immobilizing the small molecule onto a solid support (like beads) to create an "affinity matrix".[1] This matrix is then incubated with a cell lysate, and proteins that bind to the compound are "pulled down" and subsequently identified by mass spectrometry.[1]

    • Causality and Considerations: The success of this method hinges on the ability to chemically modify N-(2-aminoethyl)-1-phenylmethanesulfonamide to attach a linker for immobilization without disrupting its native binding activity. A control experiment using beads without the compound is crucial to distinguish true binders from non-specific interactions.

  • Label-Free Methods: These techniques identify protein targets by observing changes in their properties upon binding to the small molecule in its unmodified state.[1]

    • Drug Affinity Responsive Target Stability (DARTS): This method is based on the principle that the binding of a small molecule can stabilize a protein and make it more resistant to proteolysis (degradation by proteases).[1] In a DARTS experiment, cell lysate is treated with the compound and then subjected to limited proteolysis. The stabilized target protein will be less degraded compared to the untreated control, and this difference can be visualized by SDS-PAGE and identified by mass spectrometry.[1]

G cluster_0 Target Identification Phase cluster_1 Computational Prediction cluster_2 Experimental Discovery start N-(2-aminoethyl)-1- phenylmethanesulfonamide comp_sim Similarity Search start->comp_sim comp_dock Molecular Docking start->comp_dock exp_affinity Affinity Pull-Down start->exp_affinity exp_label_free Label-Free Methods (e.g., DARTS) start->exp_label_free putative_targets List of Putative Targets comp_sim->putative_targets comp_dock->putative_targets exp_affinity->putative_targets exp_label_free->putative_targets

Caption: A dual-pronged approach for identifying putative biological targets.

Part 2: Target Validation – From Hypothesis to Confirmation

Once a list of putative targets is generated, the next critical phase is to validate these interactions with a high degree of certainty. This involves a tiered approach, moving from direct biophysical measurements to cellular and functional assays.

Tier 1: Direct Biophysical Binding Assays

The first step in validation is to confirm a direct, physical interaction between N-(2-aminoethyl)-1-phenylmethanesulfonamide and the purified candidate protein(s). These assays provide quantitative data on binding affinity and thermodynamics.

Technique Principle Key Outputs Advantages Limitations
Surface Plasmon Resonance (SPR) Measures changes in the refractive index at the surface of a sensor chip when a ligand (compound) binds to an immobilized protein.Binding kinetics (kon, koff), Affinity (KD)Real-time, label-free, provides kinetic information.Requires protein immobilization which can affect activity, potential for mass transport limitations.
Isothermal Titration Calorimetry (ITC) Measures the heat change that occurs upon binding of a ligand to a protein in solution.Binding affinity (KD), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS)"Gold standard" for thermodynamics, label-free, solution-based.Requires large amounts of pure protein, lower throughput.
Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF) Measures the change in the melting temperature (Tm) of a protein upon ligand binding using a fluorescent dye that binds to unfolded proteins.Ligand-induced thermal stabilization (ΔTm)High-throughput, low protein consumption.Indirect measure of binding, may not be suitable for all proteins.
  • Reagents and Setup:

    • Purified candidate protein (e.g., at 1-5 µM).

    • N-(2-aminoethyl)-1-phenylmethanesulfonamide stock solution (e.g., in DMSO).

    • Fluorescent dye (e.g., SYPRO Orange).

    • Assay buffer.

    • qPCR instrument capable of performing a melt curve analysis.

  • Procedure:

    • Prepare a master mix containing the protein and dye in the assay buffer.

    • Aliquot the master mix into the wells of a 96- or 384-well PCR plate.

    • Add varying concentrations of N-(2-aminoethyl)-1-phenylmethanesulfonamide to the wells. Include a DMSO-only control.

    • Seal the plate and briefly centrifuge.

    • Place the plate in the qPCR instrument.

    • Run a melt curve experiment, gradually increasing the temperature and monitoring the fluorescence at each step.

  • Data Analysis:

    • Plot fluorescence versus temperature for each concentration of the compound.

    • Determine the melting temperature (Tm) for each curve, which is the temperature at the midpoint of the transition.

    • A significant increase in Tm in the presence of the compound indicates stabilizing binding.

Tier 2: Cellular Target Engagement Assays

Confirming that the compound binds to its target in a complex cellular environment is a crucial step towards understanding its biological relevance.[2]

  • Cellular Thermal Shift Assay (CETSA): This powerful technique extends the principle of the TSA to the cellular level.[3] Intact cells are treated with the compound, and then heated. The soluble fraction of the target protein is then quantified by Western blotting or mass spectrometry. A stabilized target protein will remain soluble at higher temperatures in the presence of the compound.[3]

G cluster_0 CETSA Workflow cells Treat cells with compound or vehicle control heat Heat cells to a range of temperatures cells->heat lyse Lyse cells and separate soluble and precipitated fractions heat->lyse quantify Quantify soluble target protein (e.g., Western Blot) lyse->quantify analyze Analyze for thermal stabilization quantify->analyze

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Tier 3: Functional and Genetic Validation

The final and most definitive step is to demonstrate that the engagement of the target by N-(2-aminoethyl)-1-phenylmethanesulfonamide leads to a measurable biological effect and that this effect is dependent on the presence of the target.

  • Functional Assays: The choice of functional assay is entirely dependent on the nature of the identified target.

    • If the target is an enzyme: Measure the compound's effect on the enzyme's catalytic activity (inhibition or activation).

    • If the target is a receptor: Use a reporter gene assay or measure changes in downstream signaling pathways (e.g., phosphorylation events).

    • If the target is a transcription factor: Use techniques like ChIP-seq to see how the compound affects its binding to DNA.[4]

  • Genetic Approaches: Genetic manipulation provides the strongest evidence for on-target activity.

    • CRISPR/Cas9 Knockout: If the compound's effect is abolished in cells where the target gene has been knocked out, it provides compelling evidence that the compound acts through that target.[5]

    • siRNA/shRNA Knockdown: Similar to CRISPR, reducing the expression of the target protein should diminish the effect of the compound.

G cluster_0 Target Validation Cascade putative_target Putative Target biophysical Tier 1: Direct Binding (SPR, ITC, TSA) putative_target->biophysical Does it bind? cellular Tier 2: Cellular Engagement (CETSA) biophysical->cellular Does it bind in cells? functional Tier 3: Functional & Genetic (Enzyme Assay, CRISPR KO) cellular->functional Does binding cause a functional effect? validated_target Validated Target functional->validated_target Is the effect target-dependent?

Caption: A tiered approach to rigorous target validation.

Conclusion

The process of identifying and validating the biological target of a novel compound like N-(2-aminoethyl)-1-phenylmethanesulfonamide is a systematic and evidence-based endeavor. It requires a thoughtful integration of computational, biophysical, cellular, and genetic approaches. By following a logical progression from broad, unbiased screening to highly specific validation experiments, researchers can build a robust and compelling case for the compound's mechanism of action. This foundational knowledge is indispensable for guiding further drug development efforts, including lead optimization, preclinical studies, and ultimately, clinical translation.

References

  • MDPI. (2022, September 30). Discovery and In Vivo Efficacy of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 4-(2-Aminoethyl)-N-(3,5-dimethylphenyl)piperidine-1-carboxamide Hydrochloride (AP163) for the Treatment of Psychotic Disorders. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Target Validation in Drug Discovery. Retrieved from [Link]

  • American Chemical Society. (2025, September 12). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Crown Bioscience. (2026, January 12). Navigating Phase 1: Target Identification and Validation in Drug Discovery. Retrieved from [Link]

  • Indivumed. (n.d.). Target Validation. Retrieved from [Link]

  • PMC. (2023, October 10). Target identification of small molecules: an overview of the current applications in drug discovery. Retrieved from [Link]

  • PubMed. (1985, February). N-[2-hydroxy-5-[2-(methylamino)ethyl]phenyl]methanesulfonamide. A potent agonist which releases intracellular calcium by activation of alpha 1-adrenoceptors. Journal of Medicinal Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). N-(2-aminoethyl)benzenesulfonamide. Retrieved from [Link]

  • ResearchGate. (2023, March). In vitro target validation process. Retrieved from [Link]

  • Selvita. (2025, December 8). A Practical Guide to Target Engagement Assays. Retrieved from [Link]

  • University College London. (n.d.). Target Identification and Validation (Small Molecules). Retrieved from [Link]

  • Advanced Light Source. (2022, September 27). Structures Signal Fresh Targets for Anticancer Drugs. Retrieved from [Link]

  • Chemspace. (2025, December 8). Target Identification and Validation in Drug Discovery. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Mechanism of EnT-mediated amino-sulfonylation of alkenes with N-sulfonyl ketimine: a DFT investigation. Retrieved from [Link]

  • AZoNetwork. (2025, November 27). Computational exploration of natural product–based MDM2 inhibitors for p53 reactivation. Retrieved from [Link]

  • ResearchGate. (2026, March 5). N-Sulfonyl Amino Acid Amides, a Novel Class of Compounds with Fungicidal Activity. Retrieved from [Link]

  • PubMed Central. (n.d.). Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy. Retrieved from [Link]

  • Pharmaceutical Technology. (2024, May 9). Biologics on Target for the Future. Retrieved from [Link]

  • bioRxiv. (2022, February 17). Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. Retrieved from [Link]

Sources

Comparative

Comparative Efficacy of N-(2-aminoethyl)-1-phenylmethanesulfonamide: A Guide for Kinase Inhibitor Research

This guide provides a comparative analysis of the hypothetical biological activity of a novel compound, N-(2-aminoethyl)-1-phenylmethanesulfonamide, against established kinase inhibitors. As there is currently limited pu...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comparative analysis of the hypothetical biological activity of a novel compound, N-(2-aminoethyl)-1-phenylmethanesulfonamide, against established kinase inhibitors. As there is currently limited published data on the specific targets of N-(2-aminoethyl)-1-phenylmethanesulfonamide, this document is intended to serve as a practical framework for researchers in drug discovery. We will explore its potential as a kinase inhibitor, a role suggested by its sulfonamide core structure, which is present in numerous approved kinase inhibitors.[1][2][3][4][5][6][7][8]

To provide a robust and relevant comparison, we will benchmark the hypothetical performance of N-(2-aminoethyl)-1-phenylmethanesulfonamide against Pazopanib, a clinically approved multi-targeted tyrosine kinase inhibitor containing a sulfonamide moiety, and another hypothetical sulfonamide-based kinase inhibitor, designated as Compound X. The primary focus of this comparison will be on the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis and a common target for anticancer therapies.[1][2][4][6]

Introduction to the Compounds

N-(2-aminoethyl)-1-phenylmethanesulfonamide (Hypothetical Candidate)

N-(2-aminoethyl)-1-phenylmethanesulfonamide is a novel small molecule featuring a phenylmethanesulfonamide scaffold. While its precise mechanism of action is under investigation, the presence of the sulfonamide group suggests potential interactions with the ATP-binding pocket of various kinases. This guide will explore its hypothetical inhibitory activity against VEGFR-2.

Pazopanib (Comparator 1)

Pazopanib is an FDA-approved oral angiogenesis inhibitor that targets multiple tyrosine kinases, including VEGFR-1, -2, and -3, platelet-derived growth factor receptors (PDGFR), and fibroblast growth factor receptors (FGFR). Its sulfonamide structure is a key feature for its kinase inhibitory activity.[3][7] Pazopanib serves as a high-potency benchmark in our comparative assays.

Compound X (Comparator 2)

Compound X represents a generic, potent, and selective sulfonamide-based VEGFR-2 inhibitor, included to illustrate a different profile of activity. For the purpose of this guide, we will assume it has high biochemical potency but moderate cellular activity.

Experimental Methodologies for Comparative Analysis

To objectively compare the inhibitory potential of these compounds, a two-tiered approach is employed: a direct biochemical assay to assess enzymatic inhibition and a cell-based assay to determine efficacy in a more physiologically relevant context.

Biochemical Kinase Inhibition Assay

The primary assessment of direct kinase inhibition is performed using a luminescence-based biochemical assay. This method quantifies kinase activity by measuring the amount of ATP remaining after the kinase reaction. A decrease in luminescence indicates higher kinase activity (more ATP consumed), and thus, lower inhibition.[9][10]

Protocol: Luminescence-Based VEGFR-2 Inhibition Assay

  • Compound Preparation: A 10-point, 3-fold serial dilution of N-(2-aminoethyl)-1-phenylmethanesulfonamide, Pazopanib, and Compound X is prepared in 100% DMSO. A DMSO-only vehicle control and a known broad-spectrum kinase inhibitor like Staurosporine are included.[11]

  • Assay Plate Preparation: 1 µL of each diluted compound is dispensed into a 384-well white, flat-bottom assay plate.

  • Kinase Reaction: A master mix containing recombinant human VEGFR-2 enzyme, a specific peptide substrate, and assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35) is prepared. The reaction is initiated by adding the kinase reaction mixture to the wells. "No enzyme" controls are included to establish 100% inhibition.[9]

  • Incubation: The plate is incubated at room temperature for a predetermined time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • ATP Detection: A luminescence-based ATP detection reagent (e.g., Kinase-Glo®) is added to each well. This reagent simultaneously stops the kinase reaction and measures the remaining ATP.

  • Data Acquisition: After a brief incubation, the luminescence of each well is measured using a plate reader.

  • Data Analysis: The percentage of inhibition is calculated relative to the "no enzyme" (100% inhibition) and DMSO-only (0% inhibition) controls. The IC50 values are then determined by fitting the data to a four-parameter logistic curve.

Workflow for Biochemical Kinase Inhibition Assay

cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis A Prepare Serial Dilutions of Test Compounds in DMSO B Dispense Compounds into 384-well Plate A->B D Add Master Mix to Wells to Initiate Reaction B->D C Prepare Kinase Master Mix (VEGFR-2, Substrate, Buffer) C->D E Incubate at Room Temperature D->E F Add Luminescence-Based ATP Detection Reagent E->F G Measure Luminescence with Plate Reader F->G H Calculate % Inhibition and Determine IC50 G->H

Caption: Workflow for the luminescence-based biochemical kinase inhibition assay.

Cell-Based Phosphorylation Assay

To assess the compound's activity within a cellular environment, a cell-based assay measuring the phosphorylation of a downstream substrate of VEGFR-2 is conducted. This provides insights into cell permeability, off-target effects, and engagement with the target in a more complex biological system.[12]

Protocol: VEGFR-2 Substrate Phosphorylation Assay

  • Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs), which endogenously express VEGFR-2, are cultured to 80-90% confluency in 96-well plates.

  • Serum Starvation: Cells are serum-starved for a defined period (e.g., 4-6 hours) to reduce basal kinase activity.

  • Compound Treatment: Cells are pre-incubated with serially diluted N-(2-aminoethyl)-1-phenylmethanesulfonamide, Pazopanib, and Compound X for 1-2 hours.

  • VEGF Stimulation: Cells are stimulated with a recombinant human VEGF-A for a short period (e.g., 10-15 minutes) to activate the VEGFR-2 signaling pathway.

  • Cell Lysis: The cells are washed and then lysed with a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Phosphorylation Detection: The level of phosphorylation of a key downstream substrate (e.g., PLCγ1 or ERK1/2) is quantified using an ELISA-based method. This typically involves capturing the total substrate protein and detecting the phosphorylated form with a specific antibody.[13]

  • Data Analysis: The signal from the phosphorylated substrate is normalized to the total amount of the substrate protein. The EC50 values, representing the concentration for 50% inhibition of VEGF-induced phosphorylation, are calculated.

Workflow for Cell-Based Phosphorylation Assay

cluster_cell_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis A Culture HUVECs in 96-well Plates B Serum Starve Cells A->B C Pre-incubate with Test Compounds B->C D Stimulate with VEGF-A C->D E Lyse Cells D->E F Quantify Substrate Phosphorylation (ELISA) E->F G Calculate EC50 F->G

Caption: Workflow for the cell-based VEGFR-2 substrate phosphorylation assay.

Comparative Data Summary (Hypothetical)

The following table summarizes the hypothetical results from the biochemical and cell-based assays for N-(2-aminoethyl)-1-phenylmethanesulfonamide and the comparator compounds.

CompoundBiochemical IC50 (VEGFR-2) (nM)Cellular EC50 (p-PLCγ1) (nM)
N-(2-aminoethyl)-1-phenylmethanesulfonamide 75250
Pazopanib 30100
Compound X 15500

Interpretation of Hypothetical Results:

In this hypothetical scenario, N-(2-aminoethyl)-1-phenylmethanesulfonamide demonstrates good inhibitory activity against VEGFR-2 in the biochemical assay, although it is less potent than both Pazopanib and Compound X. However, in the cell-based assay, it shows superior efficacy compared to Compound X, suggesting better cell permeability or lower susceptibility to cellular efflux pumps. Pazopanib remains the most potent compound in both assays, as expected for a clinically optimized drug.

VEGFR-2 Signaling Pathway Context

VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels.[4][14][15][16] Upon binding of its ligand, VEGF-A, the receptor dimerizes and autophosphorylates, initiating several downstream signaling cascades. These pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, ultimately lead to endothelial cell proliferation, migration, survival, and increased vascular permeability.[15] Dysregulation of this pathway is a hallmark of many cancers, making VEGFR-2 a prime target for anticancer therapies.[2][17]

Simplified VEGF Signaling Pathway

Simplified VEGF Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ras Ras PLCg->Ras Permeability Vascular Permeability PLCg->Permeability Akt Akt PI3K->Akt Raf Raf Ras->Raf Survival Cell Survival Akt->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration

Caption: A simplified diagram of the VEGF signaling pathway initiated by VEGF-A binding to VEGFR-2.

Conclusion and Future Directions

This guide outlines a comparative framework for evaluating the potential kinase inhibitory activity of N-(2-aminoethyl)-1-phenylmethanesulfonamide. Based on our hypothetical data, this compound presents a promising scaffold for further development, with a potentially favorable balance of biochemical potency and cellular efficacy.

Future research should focus on:

  • Target Identification and Profiling: Experimentally determine the primary kinase target(s) of N-(2-aminoethyl)-1-phenylmethanesulfonamide and screen it against a broad panel of kinases to assess its selectivity.

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs to optimize potency and selectivity.

  • In Vivo Efficacy Studies: Evaluate the compound's performance in preclinical animal models of angiogenesis-dependent diseases.

By following a systematic and comparative approach as outlined in this guide, researchers can efficiently evaluate the therapeutic potential of novel compounds like N-(2-aminoethyl)-1-phenylmethanesulfonamide.

References

  • Cusabio. VEGF Signaling Pathway. [Link]

  • Shibuya, M. (2011). Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies. Genes & Cancer, 2(12), 1097-1105. [Link]

  • PharmGKB. VEGF Signaling Pathway. [Link]

  • Preeti, K. et al. (2025). Sulfonamide Derivatives as Potent VEGFR-2 Inhibitors: Advances and Therapeutic Perspectives: A Comprehensive Review. Preprints.org. [Link]

  • Teti, D. (2025). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. [Link]

  • Charissopoulos, E., & Pontiki, E. (2025). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Biomedicines, 13(4), 772. [Link]

  • Abdel-Magid, A. F. (2025). Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR-2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies. ACS Omega. [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling N-(2-aminoethyl)-1-phenylmethanesulfonamide: Personal Protective Equipment and Disposal

Welcome to your essential guide for the safe handling of N-(2-aminoethyl)-1-phenylmethanesulfonamide (CAS No. 190257-50-2).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to your essential guide for the safe handling of N-(2-aminoethyl)-1-phenylmethanesulfonamide (CAS No. 190257-50-2). In our shared pursuit of scientific advancement, the bedrock of innovation is an uncompromising commitment to safety. This document moves beyond a simple checklist, providing a procedural and logistical framework grounded in the chemical's anticipated toxicological profile. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, by analyzing structurally similar sulfonamide and aminoethyl compounds, we can construct a robust safety protocol. The guidance herein is based on established principles for handling potentially hazardous research chemicals.

Hazard Assessment: A Profile Based on Analogy

N-(2-aminoethyl)-1-phenylmethanesulfonamide combines a sulfonamide group with an aminoethyl moiety. Analogous compounds, such as N-(2-Aminoethyl)-N-methylmethanesulfonamide hydrochloride, exhibit hazards including skin irritation, serious eye irritation, respiratory irritation, and harm if swallowed. Furthermore, related compounds are noted to be reactive with oxidizing and reducing agents.[1] Therefore, we will operate under the assumption that this compound requires careful handling to prevent:

  • Dermal Contact: Potential for skin irritation or burns, and possible absorption through the skin.[2]

  • Ocular Contact: Risk of serious eye irritation or damage.[3]

  • Inhalation: Irritation of the respiratory tract, particularly if the compound is a fine powder.[4]

  • Ingestion: Assumed to be toxic or harmful if swallowed.

This proactive stance ensures that our protocols provide a comprehensive shield against unforeseen risks.

Core Directive: Your Personal Protective Equipment (PPE) Ensemble

The selection of PPE is not merely a requirement but a critical control measure. It is the final barrier between you and potential exposure.[5] All handling of N-(2-aminoethyl)-1-phenylmethanesulfonamide should occur within a certified chemical fume hood to minimize inhalation exposure.[6]

Hand Protection: The First Line of Defense

Given the potential for dermal absorption and irritation, robust hand protection is non-negotiable.

  • Gloving Protocol: Double-gloving is mandatory. This practice provides a critical safety buffer; should the outer glove be compromised, the inner glove continues to offer protection while you retreat from the hazardous environment to replace the outer glove.

  • Glove Material: Select nitrile gloves that meet the ASTM D6978 standard (often referred to as "chemotherapy gloves"). These gloves are tested for resistance to permeation by a range of chemicals.

  • Glove Change Frequency: Gloves should be changed every 30-60 minutes during continuous use, or immediately if you suspect contamination or notice any signs of degradation (e.g., swelling, discoloration, tears).[5][7]

Body Protection: Shielding Against Contamination

Accidental spills and splashes are an inherent risk in a dynamic research environment.

  • Laboratory Coat: A disposable, fluid-resistant, long-sleeved laboratory coat is required. It must have a solid front and close in the back to provide maximum coverage.[7][8]

  • Cuff Integration: The cuffs of your gloves should be pulled over the knit or elastic cuffs of the lab coat to create a sealed interface, preventing any skin exposure at the wrist.[5]

  • Dedicated Use: The lab coat used for handling this compound should not be worn in non-laboratory areas such as offices or break rooms.

Eye and Face Protection: An Imperative for Splash Hazards

The risk of splashes causing severe eye damage necessitates comprehensive facial protection.

  • Primary Protection: Chemical safety goggles that provide a complete seal around the eyes are required to protect against dust and splashes.[9] Standard safety glasses with side shields do not offer sufficient protection.[5]

  • Secondary Protection: For procedures with a higher risk of splashing, such as transferring large volumes of solutions or cleaning spills, a full-face shield must be worn in addition to safety goggles.[5][8]

Respiratory Protection: Guarding the Gateway

While primary engineering controls like a fume hood are designed to contain aerosols and dust, respiratory protection may be necessary in specific scenarios.

  • Standard Operations: For routine handling of small quantities within a properly functioning chemical fume hood, additional respiratory protection is typically not required.

  • Weighing Powders: When weighing the solid form of the compound, even within a fume hood, a NIOSH-approved N95 respirator is recommended to prevent inhalation of fine particulates.

  • Spill Cleanup: In the event of a significant spill outside of a containment device, a chemical cartridge-type respirator with combination organic vapor and particulate cartridges may be necessary.[5] All personnel using respirators must be fit-tested and trained in accordance with OSHA standards.[5]

TaskHand ProtectionBody ProtectionEye/Face ProtectionRespiratory Protection (NIOSH-Approved)
Weighing Solid Double Nitrile GlovesDisposable Lab CoatSafety GogglesN95 Respirator
Preparing Solutions Double Nitrile GlovesDisposable Lab CoatSafety Goggles & Face ShieldNot required inside a fume hood
Reaction Monitoring Double Nitrile GlovesDisposable Lab CoatSafety GogglesNot required inside a fume hood
Spill Cleanup Double Nitrile GlovesDisposable Lab CoatSafety Goggles & Face ShieldCartridge Respirator (as needed)

Operational Plan: A Step-by-Step Procedural Workflow

Adherence to a strict operational workflow minimizes the potential for error and exposure.

PPE_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase A Verify Fume Hood Certification B Gather All Required PPE A->B C Don PPE in Correct Sequence (Gown -> Goggles -> Gloves) B->C D Weigh Solid Compound C->D Enter Lab E Prepare Stock Solution D->E F Perform Experiment E->F G Decontaminate Work Surface F->G Complete Work H Segregate Waste G->H I Doff PPE in Correct Sequence (Outer Gloves -> Gown -> Goggles -> Inner Gloves) H->I J Wash Hands Thoroughly I->J Waste_Stream cluster_source cluster_disposal Compound Unused Compound & Contaminated Solutions ChemWaste Hazardous Liquid Chemical Waste Compound->ChemWaste Collect in sealed carboy PPE Used Gloves, Gown, Wipes, etc. SolidWaste Hazardous Solid Waste Bin PPE->SolidWaste Collect in lined bin Glass Contaminated Glassware (Pipettes, Vials) GlassWaste Contaminated Glass Disposal Box Glass->GlassWaste Collect in puncture-proof box

Caption: Waste segregation plan for N-(2-aminoethyl)-1-phenylmethanesulfonamide.

By integrating these safety measures into your daily workflow, you build a culture of prevention and ensure that your valuable research can proceed without compromising personal or environmental safety. Should you have any questions, please consult your institution's EHS department.

References

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